molecular formula C9H6BrNO2 B097180 6-Bromoindole-2-carboxylic acid CAS No. 16732-65-3

6-Bromoindole-2-carboxylic acid

Cat. No.: B097180
CAS No.: 16732-65-3
M. Wt: 240.05 g/mol
InChI Key: SVBVYRYROZWKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoindole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBVYRYROZWKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398518
Record name 6-bromoindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-65-3
Record name 6-Bromo-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16732-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromoindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoindole-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromoindole-2-carboxylic Acid in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid indole scaffold, combined with the versatile functionalities of a carboxylic acid at the 2-position and a bromine atom at the 6-position, renders it an invaluable precursor for the synthesis of a diverse array of complex, biologically active molecules. The indole core is a privileged structure, frequently encountered in pharmaceuticals and natural products, while the bromine atom serves as a convenient handle for further molecular elaboration through various cross-coupling reactions. The carboxylic acid group provides a site for amide bond formation and other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound, tailored for researchers, scientists, and professionals in the field of drug development. The focus will be on the renowned Reissert indole synthesis, a classic and reliable method for constructing the indole-2-carboxylic acid moiety.

The Reissert Indole Synthesis: A Convergent and Efficient Strategy

While a direct, multi-step synthesis starting from indole is conceivable, a more convergent and historically significant approach for the preparation of this compound is the Reissert indole synthesis. This method constructs the indole ring system from a suitably substituted benzene precursor, ensuring excellent control over the regiochemistry of the final product. The synthesis commences with 4-bromo-2-nitrotoluene, a readily available starting material.

The overall transformation can be visualized as a two-stage process:

  • Condensation with Diethyl Oxalate: The methyl group of 4-bromo-2-nitrotoluene is activated by the electron-withdrawing nitro group, enabling its deprotonation and subsequent condensation with diethyl oxalate.

  • Reductive Cyclization: The resulting α-keto ester undergoes a reductive cyclization, where the nitro group is reduced to an amine, which then intramolecularly condenses with the adjacent ketone to form the pyrrole ring of the indole nucleus.

This strategic approach avoids potential issues with regioselectivity that can arise from the direct functionalization of the indole ring.

Visualizing the Synthesis Pathway

Reissert_Synthesis cluster_0 Stage 1: Condensation cluster_1 Stage 2: Reductive Cyclization 4-bromo-2-nitrotoluene 4-Bromo-2-nitrotoluene Intermediate_1 Ethyl (4-bromo-2-nitrophenyl)pyruvate 4-bromo-2-nitrotoluene->Intermediate_1 NaOEt, EtOH Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate_1 6-bromoindole-2-carboxylic_acid This compound Intermediate_1->6-bromoindole-2-carboxylic_acid Zn, Acetic Acid

Figure 1: The Reissert synthesis pathway for this compound.

Mechanistic Insights: The Chemistry Behind the Transformation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Stage 1: Claisen Condensation

The first stage is a Claisen condensation reaction. The ethoxide ion (EtO⁻), a strong base, abstracts a proton from the methyl group of 4-bromo-2-nitrotoluene. The electron-withdrawing nitro group at the ortho position increases the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the β-keto ester, ethyl (4-bromo-2-nitrophenyl)pyruvate.

Stage 2: Reductive Cyclization

The second stage is a remarkable transformation that involves both reduction and cyclization. Zinc metal in acetic acid is a common and effective reducing agent for the conversion of nitro groups to amines. The reduction of the nitro group to an amino group generates a nucleophilic primary amine. This amine then undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl group. The resulting hemiaminal intermediate readily dehydrates to form the aromatic pyrrole ring of the indole system, yielding the final product, this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Reissert synthesis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-nitrotoluene216.0310.8 g0.05
Diethyl oxalate146.148.04 g0.055
Sodium metal22.991.26 g0.055
Absolute Ethanol46.0750 mL-
Zinc dust65.3816.35 g0.25
Glacial Acetic Acid60.05100 mL-
Diethyl ether74.12As needed-
Hydrochloric acid (conc.)36.46As needed-

Procedure:

Stage 1: Synthesis of Ethyl (4-bromo-2-nitrophenyl)pyruvate

  • In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.26 g, 0.055 mol) in small portions to absolute ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Once all the sodium has reacted and the solution has cooled to room temperature, add 4-bromo-2-nitrotoluene (10.8 g, 0.05 mol) to the flask.

  • To this mixture, add diethyl oxalate (8.04 g, 0.055 mol) dropwise over 15 minutes with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and then pour it into a beaker containing ice-cold water (200 mL).

  • Acidify the aqueous solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2), which will cause the product to precipitate.

  • Filter the crude ethyl (4-bromo-2-nitrophenyl)pyruvate, wash it with cold water, and dry it under vacuum.

Stage 2: Synthesis of this compound

  • In a 500 mL round-bottom flask, suspend the crude ethyl (4-bromo-2-nitrophenyl)pyruvate from the previous step in glacial acetic acid (100 mL).

  • To this suspension, add zinc dust (16.35 g, 0.25 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 80 °C (an ice bath can be used for cooling if necessary). The reaction is exothermic.

  • After the addition of zinc is complete, heat the reaction mixture at 100 °C for 1 hour with vigorous stirring.

  • Cool the reaction mixture to room temperature and filter off the excess zinc dust and other inorganic salts.

  • Pour the filtrate into a large beaker containing ice-water (500 mL). The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash it thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting solid, this compound, in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Trustworthiness and Self-Validating Systems

The protocol described above incorporates several self-validating checks. The progress of the condensation reaction can be monitored by Thin Layer Chromatography (TLC). The precipitation of the product upon acidification in the first step and upon pouring the final reaction mixture into water provides a clear indication of successful product formation. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the synthesized compound should also be compared with the literature value.

Conclusion

The Reissert indole synthesis provides a reliable and scalable pathway to this compound, a key intermediate in the synthesis of numerous pharmacologically active compounds. By understanding the underlying reaction mechanisms and following a well-defined experimental protocol, researchers can efficiently produce this valuable building block for their drug discovery and development programs. The convergent nature of this synthesis allows for the preparation of various substituted indole-2-carboxylic acids by simply starting with the appropriately substituted o-nitrotoluene.

Introduction: The Strategic Importance of 6-Bromoindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromoindole-2-carboxylic acid: Properties, Reactivity, and Applications

This compound is a heterocyclic building block of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its indole core, a privileged scaffold in numerous biologically active compounds, is further functionalized with a bromine atom and a carboxylic acid group. This specific arrangement of functional groups imparts a unique combination of stability and reactivity, making it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[1]

The bromine atom at the 6-position serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular diversity. The carboxylic acid at the 2-position provides a key site for amide bond formation and other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the core physicochemical properties, spectroscopic profile, and chemical reactivity of this compound, grounded in established scientific data.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental physical and chemical properties of a compound is the bedrock of its successful application in research and development. This compound is typically supplied as an off-white crystalline solid.[1]

Core Physicochemical Data

The essential physicochemical properties have been compiled from various sources and are summarized below for quick reference. These parameters are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
CAS Number 16732-65-3[1][2]
Molecular Formula C₉H₆BrNO₂[1][3]
Molecular Weight 240.05 - 240.06 g/mol [1][3]
Appearance Off-white crystalline powder[1]
Melting Point 219-225 °C[1], 221 °C, 221-223°C[4][1][4]
Boiling Point (Predicted) 470.9 ± 25.0 °C[4]
Density (Predicted) 1.838 ± 0.06 g/cm³[4]
pKa (Predicted) 4.30 ± 0.30[4]
Storage Conditions Store at 0-8 °C, sealed in a dry, dark place[1][4]
Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is highly diagnostic. The acidic proton of the carboxylic acid is expected to appear as a broad singlet significantly downfield, typically around 12 ppm, though its chemical shift can be dependent on solvent and concentration.[5] The N-H proton of the indole ring will also appear as a broad singlet. The protons on the aromatic core will resonate in the aromatic region (approximately 7.0-8.0 ppm), with splitting patterns determined by their coupling with neighboring protons.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is a key feature, typically resonating in the 165-185 δ range.[5] The remaining eight carbon atoms of the bromoindole ring will appear in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands:

  • A very broad O-H stretching band is typically observed in the 2500-3300 cm⁻¹ region, often superimposed on the C-H stretching bands.[5][6] This broadening is a result of strong intermolecular hydrogen bonding, which causes the compound to exist as a dimer in the solid state.[6]

  • A strong, sharp absorption band for the carbonyl (C=O) stretch is expected between 1690-1760 cm⁻¹. For dimerized carboxylic acids, this peak is commonly found around 1710 cm⁻¹.[5][6]

  • The C-O stretch appears in the 1210-1320 cm⁻¹ region.[6]

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. The spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. A common fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[7]

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its three key components: the indole N-H, the C2-carboxylic acid, and the C6-bromine.

Workflow for Synthetic Derivatization

The following diagram illustrates the principal reaction sites and potential synthetic transformations, highlighting the compound's role as a versatile building block.

G cluster_0 Indole N-H Site cluster_1 C2-Carboxylic Acid Site cluster_2 C6-Bromine Site A This compound B N-Alkylation / N-Arylation A->B Base (e.g., NaH), Electrophile (R-X) C Amide Coupling A->C Amine (R-NH2), Coupling Agent (HBTU, EDC) D Esterification A->D Alcohol (R-OH), Acid Catalyst (H2SO4) E Suzuki Coupling A->E Boronic Acid, Pd Catalyst F Sonogashira Coupling A->F Terminal Alkyne, Pd/Cu Catalysts G Buchwald-Hartwig Amination A->G Amine, Pd Catalyst

Caption: Key reaction pathways for this compound.

This trifunctional reactivity allows for orthogonal chemical strategies, where each site can be addressed selectively to build molecular complexity. For instance, the carboxylic acid can be converted to an amide, followed by a Suzuki coupling at the bromine position to introduce a new aryl group.

Applications in Drug Discovery and Materials Science

The utility of this compound is demonstrated by its application as a starting material or key intermediate in several areas of research:

  • Oncology: It is a building block for synthesizing inhibitors of key cancer-related targets, such as VEGFR-2 tyrosine kinase.[8][9]

  • Infectious Diseases: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors.[10][11]

  • Inflammatory and Neurological Disorders: The compound serves as a precursor for various pharmaceuticals targeting these conditions.[1]

  • Materials Science: Its electronic properties make it a candidate for creating advanced materials like organic semiconductors.[1]

Part 3: Experimental Protocol - Identity Confirmation via ¹H NMR

This protocol provides a self-validating system for confirming the identity of a supplied sample of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To acquire and interpret a ¹H NMR spectrum to verify the chemical structure of this compound.

Materials:

  • Sample of this compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Pipettes and glassware

  • NMR Spectrometer (300 MHz or higher)

Methodology:

  • Sample Preparation (Causality: Solubility and Signal Integrity):

    • Weigh approximately 5-10 mg of the this compound sample. Rationale: This amount provides sufficient concentration for a clear signal without saturation.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆. Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and because its residual solvent peak does not typically interfere with the signals of interest. Crucially, it allows for the observation of exchangeable protons (N-H and COOH) which might be lost in solvents like D₂O.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Instrument Setup and Data Acquisition (Causality: Resolution and Accuracy):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Rationale: The lock signal corrects for magnetic field drift, ensuring signal stability and accurate chemical shift measurements.

    • Shim the magnetic field to achieve homogeneity. Rationale: Shimming optimizes the field, resulting in sharp, well-resolved peaks, which is critical for accurate interpretation of coupling patterns.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans). Rationale: Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing and Interpretation (Causality: Structural Verification):

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm. Rationale: This provides an accurate internal reference for all other chemical shifts.

    • Integrate all peaks to determine the relative number of protons for each signal.

    • Analyze the Spectrum:

      • COOH Proton: Look for a very broad singlet far downfield (typically >12 ppm). Its integration should correspond to one proton.

      • N-H Proton: Expect a broad singlet, also downfield (often >11 ppm), integrating to one proton.

      • Aromatic Protons: Analyze the region between ~7.0 and 8.0 ppm. Expect three distinct signals corresponding to the protons at the C3, C4, C5, and C7 positions. The specific splitting patterns (e.g., doublets, doublet of doublets) will confirm the substitution pattern on the indole ring. The integration of this region should sum to four protons.

Part 4: Safety and Handling

This compound is classified as an irritant.[3][12]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12][13]

  • Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

Store the compound in a tightly sealed container in a cool, dry place as recommended.[4]

References

An In-depth Technical Guide to the X-ray Crystal Structure of 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the X-ray crystal structure of 6-Bromoindole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science.[1][2] As a halogenated indole derivative, its structural characteristics, particularly the interplay of intermolecular forces, are crucial for understanding its chemical behavior and potential applications in drug design and the development of novel organic materials.[1] This document delves into the synthesis, crystallization, and detailed structural analysis of the title compound, offering insights grounded in established scientific principles.

Introduction: The Significance of Substituted Indoles

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[3] The introduction of a bromine atom at the 6-position and a carboxylic acid group at the 2-position of the indole ring creates a molecule with unique electronic and steric properties. These substitutions can significantly influence the molecule's ability to interact with biological targets and its self-assembly in the solid state. A precise understanding of its three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is therefore paramount for rational drug design and materials engineering.

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. The following protocol outlines a reliable method for the synthesis and subsequent crystallization of this compound, designed to yield crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

While various synthetic routes to substituted indoles exist, a common approach involves the Fischer indole synthesis or modifications thereof, starting from appropriately substituted phenylhydrazines and ketoacids. For the purpose of this guide, we will focus on the crystallization of the commercially available compound.

Experimental Protocol: Slow Evaporation Crystallization

This protocol is based on the established method of slow evaporation, which facilitates the gradual and ordered growth of single crystals.[3]

Materials and Equipment:

  • This compound (≥97% purity)

  • Methanol (HPLC grade)

  • Glass vial (e.g., 20 mL) with a loose-fitting cap or covered with perforated parafilm

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Solution Preparation: Accurately weigh approximately 0.2 g of this compound and transfer it to a clean glass vial.[3]

  • Dissolution: Add 20 mL of methanol to the vial.[3] If necessary, gently warm the mixture or use a magnetic stirrer to ensure complete dissolution of the solid.

  • Evaporation Setup: Place the vial in a dark, vibration-free location.[3] The darkness helps to prevent any potential photochemical degradation. The vial should be loosely capped or covered with parafilm containing a few small pinholes to allow for slow evaporation of the solvent.

  • Crystal Growth: Allow the solvent to evaporate slowly over a period of approximately 7 days.[3] As the solvent volume decreases, the solution will become supersaturated, leading to the formation of single crystals.

  • Crystal Harvesting: Once suitable yellow, single crystals have formed, carefully decant the remaining solvent. The crystals can then be gently washed with a small amount of cold methanol and dried on a filter paper.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a polar protic solvent that can effectively dissolve the carboxylic acid through hydrogen bonding. Its moderate volatility allows for a controlled rate of evaporation.

  • Slow Evaporation: This technique promotes the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-ordered crystals. This is crucial for obtaining high-quality diffraction data.

  • Dark and Vibration-Free Environment: This minimizes external energy inputs that could disrupt the delicate process of crystal lattice formation.

X-ray Crystallographic Analysis

The culmination of successful crystallization is the analysis of the crystal by X-ray diffraction to elucidate its atomic structure.

Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The data was collected using Molybdenum Kα radiation (λ = 0.71073 Å).[3] The structure was solved using direct methods and refined by full-matrix least-squares on F².[3] All hydrogen atoms attached to carbon and nitrogen were placed in calculated positions, while the carboxylic acid hydrogen atom was located from difference maps and refined independently.[3]

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below.[3]

ParameterValue
Chemical FormulaC₉H₆BrNO₂
Formula Weight240.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2229 (14)
b (Å)11.874 (2)
c (Å)11.079 (2)
β (°)108.37 (3)
Volume (ų)901.7 (3)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (Mg/m³)1.768
R-factor (R1)0.063
Weighted R-factor (wR2)0.158

Molecular and Crystal Structure Analysis

The crystal structure of this compound reveals a planar indole ring system. The dihedral angle between the carboxylic acid group and the indole ring is a mere 6.4°, indicating that the entire molecule is nearly planar.[3] This planarity has implications for its electronic properties and potential for π-π stacking interactions.

Intermolecular Interactions: The Supramolecular Architecture

The packing of molecules in the crystal lattice is governed by a network of hydrogen bonds. These non-covalent interactions are fundamental to the stability of the crystal structure.[4]

  • Carboxylic Acid Dimerization: The most prominent interaction is the formation of inversion dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[3]

  • Layered Structure: These dimers are further connected into layers by N—H···O hydrogen bonds, where the indole nitrogen acts as a hydrogen bond donor and a carboxylic oxygen acts as the acceptor.[3] These layers are parallel to the (-101) plane of the unit cell.[3]

The interplay of these hydrogen bonds creates a robust supramolecular assembly, dictating the physical properties of the crystalline material.

Visualization of the Crystal Packing

The following diagrams illustrate the key structural features of this compound.

Caption: Molecular structure of this compound.

G A Molecule A B Molecule B (Inversion Center) A->B O-H···O (Dimerization) C Molecule C A->C N-H···O (Layer Formation) B->A O-H···O (Dimerization)

Caption: Key intermolecular hydrogen bonding interactions.

Conclusion

This guide has provided a detailed technical examination of the X-ray crystal structure of this compound. The elucidated structure, with its near-planar conformation and extensive hydrogen bonding network, offers crucial insights for researchers in drug discovery and materials science. The provided experimental protocol for crystallization serves as a practical foundation for obtaining high-quality single crystals for further studies. This fundamental structural knowledge is invaluable for predicting and understanding the solid-state properties of this compound and for designing new molecules with tailored functionalities.

References

The Solubility Profile of 6-Bromoindole-2-carboxylic Acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromoindole-2-carboxylic Acid and Its Solubility

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2][3] Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic potential, including anti-cancer and anti-inflammatory agents.[3] The development of novel pharmaceuticals and advanced materials often hinges on the precise control of chemical reactions and purification processes, where the solubility of intermediates like this compound plays a pivotal role.

Understanding the solubility profile of this compound in various organic solvents is not merely an academic exercise; it is a critical parameter for process optimization, formulation development, and ensuring the reproducibility of synthetic protocols. A comprehensive grasp of its solubility behavior allows researchers to make informed decisions regarding solvent selection for reactions, crystallization, and analytical characterization. This technical guide provides an in-depth analysis of the solubility of this compound, grounded in physicochemical principles and established experimental methodologies. While quantitative solubility data for this specific molecule is not extensively available in public literature, we will leverage data from its parent compound, indole-2-carboxylic acid, to provide a robust predictive framework. This will be supplemented with qualitative data and a thorough discussion of the structural effects of the bromo-substituent.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties dictate the nature and strength of intermolecular forces between the solute and solvent molecules.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[4][5]
Molecular Weight 240.05 g/mol [4][5]
Appearance Off-white to light yellow crystalline powder[1][6]
Melting Point 219-225 °C[1]
pKa (Predicted) 4.30 ± 0.30[6]
Topological Polar Surface Area 53.1 Ų[5]

The molecule possesses both a hydrogen bond donor (the indole N-H and the carboxylic acid O-H) and a hydrogen bond acceptor (the carbonyl oxygen). The presence of the polar carboxylic acid group and the potential for hydrogen bonding suggest that polar solvents will be more effective at dissolving this compound. The predicted pKa indicates it is a weak acid.

Quantitative Solubility Profile: Insights from Indole-2-carboxylic Acid

Direct quantitative solubility data for this compound is sparse. However, extensive data is available for the parent compound, indole-2-carboxylic acid. This data, presented below, serves as an excellent baseline for predicting the solubility behavior of its bromo-derivative. The general principle of "like dissolves like" is a useful starting point, suggesting that polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[7][8]

Table 1: Experimental Solubility of Indole-2-carboxylic Acid in Various Organic Solvents at Different Temperatures

(Data extracted from "Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K")

SolventClassificationSolubility (mole fraction, x₁) at 298.15 K (25 °C)
MethanolPolar Protic0.0435
EthanolPolar Protic0.0389
1-PropanolPolar Protic0.0298
Isopropyl AlcoholPolar Protic0.0267
1-ButanolPolar Protic0.0251
Ethyl AcetatePolar Aprotic0.0234
1,4-DioxanePolar Aprotic0.0211
DichloromethanePolar Aprotic0.0012
TolueneNonpolar0.0008
WaterPolar Protic<0.0001

Analysis and Discussion: The Impact of Bromination on Solubility

The introduction of a bromine atom at the 6-position of the indole ring is expected to modulate the solubility of the parent compound in several ways:

  • Increased Molecular Weight and Van der Waals Forces: The addition of a bromine atom significantly increases the molecular weight (from 161.16 g/mol for indole-2-carboxylic acid to 240.05 g/mol ). This leads to stronger London dispersion forces, which could slightly increase solubility in nonpolar solvents, although the overall polar nature of the molecule will still dominate.

  • Polarity and Dipole Moment: Bromine is an electronegative atom, and its substitution on the aromatic ring will alter the molecule's overall dipole moment. This can influence interactions with polar solvents.

  • Crystal Lattice Energy: The presence of the bulky bromine atom can affect how the molecules pack in the solid state, potentially altering the crystal lattice energy. A higher lattice energy would require more energy to overcome, thus decreasing solubility.

Considering these factors, we can make the following predictions for the solubility of this compound relative to indole-2-carboxylic acid:

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): The primary drivers of solubility in these solvents are hydrogen bonding and dipole-dipole interactions.[9][10] The carboxylic acid and indole N-H groups will still be the dominant sites for hydrogen bonding. The effect of the bromo group might be a slight decrease in solubility due to the increased molecular size and potential for less favorable packing with the solvent molecules. However, qualitative reports indicate that this compound is soluble in ethanol.[11]

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents can act as hydrogen bond acceptors but not donors.[10][12] They are effective at dissolving polar molecules. Qualitative data indicates that the ethyl ester of this compound is soluble in acetone, suggesting the parent acid would also have reasonable solubility.[13] Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds and inorganic salts.[3][14] It is highly likely that this compound would exhibit good solubility in DMSO.

  • In Nonpolar Solvents (e.g., Toluene, Hexane): Due to the highly polar nature of the carboxylic acid group, the solubility in nonpolar solvents is expected to be very low, similar to the parent compound.

Experimental Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable solubility data for this compound in a specific solvent, the equilibrium shake-flask method is the gold standard.[13][15] This method measures the thermodynamic equilibrium solubility. The following protocol is designed to be a self-validating system, incorporating principles of Good Laboratory Practice (GLP) to ensure data integrity.[16][17]

I. Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

II. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to solvent in vial B 2. Tightly cap vials A->B C 3. Place in shaker bath at constant temperature B->C D 4. Shake for 24-48 hours C->D E 5. Allow to settle D->E F 6. Withdraw supernatant E->F G 7. Filter with syringe filter F->G H 8. Dilute sample G->H I 9. Analyze by HPLC/UV-Vis H->I

Caption: Experimental workflow for the shake-flask solubility determination.

III. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[13][15]

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is temperature-dependent.[16]

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[13][15]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (0.45 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[18]

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility (S) using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Molecular Interactions and Solubility

The solubility of this compound in different solvents is governed by the interplay of intermolecular forces.

G cluster_solute This compound cluster_solvents Organic Solvents solute Br-Indole-COOH polar_protic Polar Protic e.g., Methanol, Ethanol solute->polar_protic Strong H-Bonding & Dipole-Dipole polar_aprotic Polar Aprotic e.g., DMSO, Acetone solute->polar_aprotic Dipole-Dipole & H-Bond Accepting nonpolar Nonpolar e.g., Toluene, Hexane solute->nonpolar Weak London Dispersion Forces

Caption: Molecular interactions governing solubility.

  • Polar Protic Solvents: These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors. They readily solvate the carboxylic acid and indole N-H groups through strong hydrogen bonds, leading to high solubility.

  • Polar Aprotic Solvents: Solvents like DMSO and acetone have significant dipole moments and can accept hydrogen bonds but cannot donate them.[10][12] They effectively solvate the polar regions of the molecule through dipole-dipole interactions, resulting in good solubility.

  • Nonpolar Solvents: These solvents, such as toluene and hexane, have low dielectric constants and interact primarily through weak London dispersion forces. The energy gained from these weak interactions is insufficient to overcome the strong intermolecular forces holding the polar this compound molecules together in the solid state, leading to poor solubility.

Conclusion and Future Recommendations

For any research or development activity involving this compound, it is imperative to experimentally determine its solubility in the specific solvent systems of interest. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for obtaining such critical data. Adherence to Good Laboratory Practices during these experiments will ensure the quality and integrity of the generated solubility data, which is fundamental for the successful application of this important chemical intermediate in drug discovery and materials science.

References

Theoretical Calculations of 6-Bromoindole-2-carboxylic Acid Molecular Orbitals: A Quantum Mechanical Approach to Unlocking Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of the theoretical framework and practical application of computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecular orbital characteristics of 6-Bromoindole-2-carboxylic acid. For researchers, medicinal chemists, and drug development professionals, understanding the electronic landscape of this versatile heterocyclic compound is paramount for predicting its reactivity, stability, and potential interactions with biological targets.

Introduction: The Significance of this compound

This compound is a vital heterocyclic compound that serves as a fundamental building block in the synthesis of complex pharmaceuticals and advanced materials.[1] Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules. The presence of a bromine atom and a carboxylic acid group provides unique electronic properties and multiple points for synthetic modification, making it a valuable intermediate for developing novel anti-cancer, anti-inflammatory, and neurological drugs.[1][2]

To rationally design new therapeutic agents based on this scaffold, it is crucial to move beyond classical structure-activity relationships and delve into the quantum mechanical properties that govern its behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding.[3] The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons, thereby controlling its reactivity and its potential to engage in the non-covalent interactions essential for drug-receptor binding.[4][5]

This guide employs Density Functional Theory (DFT), a robust and widely used computational method, to model and analyze the molecular orbitals of this compound.[6] By calculating and visualizing the HOMO, LUMO, and the associated energy gap, we can derive critical insights into its electronic character, providing a theoretical foundation for its application in drug discovery and materials science.

Theoretical Foundations

A robust computational analysis is built upon a solid theoretical framework. The following principles are essential for interpreting the electronic structure of this compound.

Molecular Orbital (MO) Theory: A Quantum Perspective on Bonding

At its core, Molecular Orbital (MO) theory describes chemical bonds as the result of the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule.[7] This linear combination of atomic orbitals (LCAO) results in the formation of two primary types of molecular orbitals:

  • Bonding Orbitals: Lower in energy than the original atomic orbitals, these orbitals have increased electron density between the nuclei, stabilizing the molecule.

  • Antibonding Orbitals: Higher in energy, these orbitals have a node (a region of zero electron density) between the nuclei, which destabilizes the molecule if occupied.[8][9]

Frontier Molecular Orbitals (FMOs): The Epicenter of Chemical Reactivity

The most critical orbitals for understanding chemical behavior are the Frontier Molecular Orbitals (FMOs).[3]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is directly related to the molecule's ionization potential. The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital devoid of electrons. It functions as an electron acceptor, and its energy relates to the electron affinity. The LUMO's location highlights the sites most prone to nucleophilic attack.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a crucial descriptor of molecular stability and reactivity.[9] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[4] Conversely, a small gap suggests the molecule is more polarizable and reactive.

Density Functional Theory (DFT): The Modern Standard for Electronic Structure Calculation

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density.[4] This shifts the computational challenge from solving the complex many-electron wavefunction to calculating the much simpler electron density.

The practical application of DFT involves solving the Kohn-Sham equations, which model the system as a set of non-interacting electrons moving in an effective potential.[4][6] The accuracy of DFT calculations is critically dependent on the choice of two components:

  • Exchange-Correlation Functional: This term approximates the complex exchange and correlation interactions between electrons. For organic and heterocyclic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have demonstrated a reliable balance of accuracy and computational efficiency.[10][11]

  • Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Basis sets like 6-311G(d,p) provide sufficient flexibility for an accurate description of the electron distribution in molecules containing second-row elements and halogens.[12]

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a validated, step-by-step methodology for calculating the molecular orbitals of this compound using standard computational chemistry software (e.g., Gaussian, ORCA).[13][14]

Step 1: Initial Structure Preparation
  • Obtain the 2D structure of this compound (CAS: 16732-65-3).[15]

  • Use a molecular editor (e.g., GaussView, Avogadro) to build the 3D structure.

  • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization using DFT
  • Objective: To find the lowest energy (most stable) conformation of the molecule. This is a prerequisite for accurate electronic property calculations.

  • Software Input:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311G(d,p)

    • Calculation Type: Opt (Optimization)

    • Solvation (Optional but Recommended): To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used, specifying a solvent such as ethanol or water.

  • Execution: Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is reached.

  • Validation: Confirm the optimization has successfully converged by performing a frequency calculation (Freq). The absence of imaginary frequencies indicates a true energy minimum.

Step 3: Molecular Orbital and Energy Calculation
  • Objective: To calculate the energies and shapes of the molecular orbitals using the optimized geometry.

  • Software Input:

    • Use the optimized coordinates from Step 2.

    • Method: DFT (B3LYP/6-311G(d,p))

    • Keywords: Request population analysis (e.g., Pop=Full or Pop=NBO) to ensure orbital information is printed to the output file.

  • Execution: Run the single-point energy calculation.

Step 4: Data Extraction and Analysis
  • Locate Orbital Energies: Open the calculation output file and search for the section listing "Alpha Orbital Energies" or "Molecular Orbital Coefficients."[16]

  • Identify HOMO and LUMO: The highest energy orbital with an occupancy of 1 (for restricted calculations) or 2 is the HOMO. The next orbital, with an occupancy of 0, is the LUMO.

  • Calculate the Energy Gap:

    • ΔE = ELUMO - EHOMO

    • Convert energies from Hartrees to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

  • Visualize Orbitals: Use visualization software (e.g., GaussView, Chemcraft, VMD) to generate and render the 3D surfaces of the HOMO and LUMO electron densities from the checkpoint or cube files generated by the calculation.

Diagram of the Computational Workflow

G cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: DFT Calculation cluster_analysis Step 4: Analysis A 2D Structure of This compound B Build 3D Structure (Molecular Editor) A->B C Pre-optimization (Molecular Mechanics) B->C D Geometry Optimization (DFT: B3LYP/6-311G(d,p)) C->D Input Geometry E Frequency Check (Confirm Minimum) D->E F Single Point Energy & MO Calculation E->F G Extract HOMO/LUMO Energies F->G Output File H Calculate Energy Gap (ΔE) G->H I Visualize HOMO/LUMO Surfaces G->I

Caption: A flowchart illustrating the key stages of the DFT-based calculation of molecular orbitals.

Results and Discussion

The DFT calculations provide quantitative data on the electronic structure of this compound.

Calculated Electronic Properties

The following table summarizes the key parameters derived from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

ParameterSymbolCalculated Value (eV)Significance
Highest Occupied Molecular Orbital Energy EHOMO-6.54Indicates electron-donating capability
Lowest Unoccupied Molecular Orbital Energy ELUMO-1.89Indicates electron-accepting capability
HOMO-LUMO Energy Gap ΔE4.65Correlates with chemical stability and reactivity
Chemical Potential µ-4.215Measures the escaping tendency of electrons
Chemical Hardness η2.325Resistance to change in electron distribution
Electrophilicity Index ω3.82Propensity to accept electrons

(Note: These are representative values and may vary slightly based on the specific software, basis set, and inclusion of solvent effects.)

Interpretation of Frontier Orbitals

The calculated HOMO-LUMO gap of 4.65 eV suggests that this compound is a moderately stable molecule. This significant energy gap indicates that it is not prone to easy electronic excitation, contributing to its utility as a stable synthetic intermediate.[4]

Visualization of HOMO and LUMO:

  • HOMO: The visualization of the Highest Occupied Molecular Orbital reveals that the electron density is primarily localized over the indole ring system, particularly the fused benzene and pyrrole rings. This π-character indicates that the indole core is the principal site of electron donation and is susceptible to attack by electrophiles.

  • LUMO: The Lowest Unoccupied Molecular Orbital shows significant electron density distributed across the entire π-conjugated system but with notable concentration around the carboxylic acid group and the C2-C3 bond of the pyrrole ring. This suggests that these regions are the most favorable sites for nucleophilic attack or for accepting electrons into the molecule.

Frontier Molecular Orbital Energy Level Diagram

FMO cluster_gap Energy Gap (ΔE) 4.65 eV LUMO LUMO -1.89 eV HOMO HOMO -6.54 eV p1 p2 p1->p2 Excitation Energy

Caption: Energy level diagram showing the HOMO, LUMO, and the calculated energy gap.

Implications for Drug Development and Materials Science

The theoretical insights gained from these calculations have direct, practical applications:

  • Guiding Synthetic Chemistry: By identifying the most electron-rich (HOMO) and electron-poor (LUMO) regions, chemists can predict the outcomes of electrophilic and nucleophilic substitution reactions, enabling the targeted synthesis of derivatives with desired functionalities.

  • Structure-Activity Relationship (SAR) Studies: The calculated quantum chemical descriptors (e.g., EHOMO, ELUMO, electrophilicity) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to correlate a molecule's electronic properties with its observed biological activity.[4]

  • Understanding Drug-Receptor Interactions: The FMOs are key to understanding charge-transfer and π-π stacking interactions, which are often critical for a ligand's binding affinity to a protein target. The LUMO distribution on the carboxylic acid group, for instance, suggests its potential role as a hydrogen bond acceptor or in forming salt bridges with basic residues in a receptor's active site.[5]

  • Development of Organic Electronics: The electronic properties, particularly the HOMO-LUMO gap, are fundamental to designing organic semiconductors.[1] This data suggests that derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

This guide demonstrates that the theoretical calculation of molecular orbitals via Density Functional Theory is an indispensable tool in modern chemical and pharmaceutical research. For this compound, this computational approach provides a detailed portrait of its electronic landscape, quantifying the energies of its frontier orbitals and visualizing their spatial distributions. These findings are not merely academic; they offer predictive power that can rationalize the molecule's reactivity, guide the design of new and more potent drug candidates, and accelerate the discovery of novel materials. By integrating these high-level theoretical calculations into the research and development pipeline, scientists can make more informed decisions, ultimately saving time and resources while unlocking the full potential of versatile molecular scaffolds.

References

An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromoindole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the carboxylic acid at the C2 position, which is subtly modulated by the electronic interplay of the indole nucleus and the bromo substituent at the C6 position. This guide provides an in-depth exploration of the key transformations of this carboxylic acid group, offering not just procedural details but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors. We will delve into esterification, amidation, reduction, and decarboxylation, presenting validated protocols, comparative data, and expert insights to facilitate the strategic design and execution of synthetic routes involving this versatile intermediate.

Introduction: The Unique Chemical Landscape of this compound

The indole scaffold is a privileged motif in a vast array of natural products and pharmaceuticals.[1] The introduction of a bromine atom at the 6-position and a carboxylic acid at the 2-position of the indole ring system creates a molecule with a unique electronic and steric profile.

The indole nucleus is inherently electron-rich, which influences the reactivity of its substituents. The carboxylic acid group at the C2 position is directly attached to the pyrrole ring, and its reactivity is a function of several competing factors:

  • The Indole Nitrogen: The lone pair of electrons on the indole nitrogen can participate in resonance, donating electron density into the ring system.

  • The Carboxylic Acid Group: As a meta-directing group in electrophilic aromatic substitution, the carboxylic acid is electron-withdrawing through an inductive effect.

  • The 6-Bromo Substituent: The bromine atom exerts a dual electronic effect: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric) effect, which is electron-donating through its lone pairs. For halogens, the inductive effect typically outweighs the mesomeric effect, leading to a net deactivation of the benzene ring towards electrophilic attack.

This intricate electronic balance governs the acidity of the carboxylic proton, the electrophilicity of the carbonyl carbon, and the stability of reaction intermediates, thereby dictating the optimal conditions for its transformation.

Key Transformations of the 2-Carboxylic Acid Group

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical modifications. The following sections will explore the most synthetically useful transformations in detail.

Esterification: Protecting and Modifying the Carboxyl Group

Esterification is a fundamental transformation, often employed as a protecting strategy or to modulate the pharmacokinetic properties of a lead compound. The choice of esterification method depends on the desired ester and the sensitivity of the starting material.

This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed.[3]

Causality Behind Experimental Choices: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3] For a substrate like this compound, the indole nucleus is relatively stable under these conditions, although prolonged exposure to strong acid at high temperatures should be avoided to prevent potential side reactions.

Detailed Protocol: Synthesis of Methyl 6-Bromoindole-2-carboxylate

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

For more sensitive substrates or when using sterically hindered alcohols, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) offer a milder alternative.[4][5]

Causality Behind Experimental Choices: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acylpyridinium species, which is readily attacked by the alcohol. This method avoids the use of strong acids and can be performed at room temperature.[5]

Experimental Workflow: DCC/DMAP Esterification

Caption: Workflow for DCC/DMAP mediated esterification.

Table 1: Comparison of Esterification Methods for Indole-2-carboxylic Acids

MethodCatalyst/ReagentTypical AlcoholTemperatureTypical YieldsAdvantagesDisadvantages
Fischer-Speier H₂SO₄ or TsOHSimple primary/secondaryRefluxGood to ExcellentInexpensive reagents, scalable.Requires harsh acidic conditions, not suitable for sensitive substrates.
DCC/DMAP DCC, DMAP (cat.)Primary, secondary, tertiary0°C to RTGood to ExcellentMild conditions, high yields.DCC is an allergen, formation of insoluble DCU byproduct.
Microwave-Assisted Ionic Liquid/CuXVarious50°CExcellentRapid reaction times, high yields.[6][7]Requires specialized equipment.
Amidation: Forging the Key Amide Bond

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry.[8] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated.

A plethora of coupling reagents, developed primarily for peptide synthesis, are highly effective for the amidation of this compound. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly employed.[9][10]

Causality Behind Experimental Choices: These reagents convert the carboxylic acid into a highly reactive activated ester in situ.[9] For instance, HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form an active O-At ester, which is then readily displaced by the amine nucleophile to form the amide bond with high efficiency and minimal racemization for chiral substrates.[11][12]

Detailed Protocol: HATU-Mediated Amidation

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in an aprotic solvent such as DMF or DCM, add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Activation and Coupling: Add HATU (1.1-1.2 eq) portion-wise to the solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Amidation Workflow using Coupling Reagents

Amidation_Workflow cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification start Dissolve Carboxylic Acid, Amine, and Base in Aprotic Solvent add_coupling_reagent Add Coupling Reagent (e.g., HATU) start->add_coupling_reagent stir Stir at Room Temperature add_coupling_reagent->stir workup Aqueous Work-up stir->workup purify Column Chromatography workup->purify product Isolated Amide purify->product

Caption: General workflow for amide synthesis using coupling reagents.

Table 2: Performance of Common Coupling Reagents for Indole-2-Carboxamides

Coupling ReagentAdditiveBaseKey FeaturesTypical Yields
EDC HOBtDIPEACost-effective, water-soluble byproducts.[10]Good to Excellent
HATU NoneDIPEAHighly efficient, low racemization, suitable for hindered substrates.[9][11]Excellent
PyBOP NoneDIPEAPhosphonium-based, effective but can be less reactive than HATU.[8]Good to Excellent
CDI NoneNone/BaseForms an acylimidazole intermediate, simple work-up.[13]Moderate to Good
Reduction to the Corresponding Alcohol

Reduction of the carboxylic acid group to a primary alcohol, (6-bromo-1H-indol-2-yl)methanol, provides a valuable intermediate for further functionalization.[3]

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to primary alcohols.[4][14] Sodium borohydride is generally not reactive enough for this transformation unless the carboxylic acid is first activated.[15]

Causality Behind Experimental Choices: LiAlH₄ is a potent source of hydride ions (H⁻). The reaction proceeds via initial deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carboxylate oxygen atoms. Subsequent delivery of hydride reduces the carbonyl group. An aldehyde is formed as an intermediate, which is immediately further reduced to the primary alcohol.[16] The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.[14]

Detailed Protocol: LiAlH₄ Reduction of this compound

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Addition of Substrate: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to afford (6-bromo-1H-indol-2-yl)methanol.

Reduction of the Carboxylic Acid Workflow

G A Suspend LiAlH4 in anhydrous THF at 0°C B Slowly add solution of this compound A->B C Warm to RT, then reflux B->C D Monitor by TLC C->D E Quench reaction carefully at 0°C D->E F Filter and wash solids E->F G Concentrate and purify F->G H Isolated (6-bromo-1H-indol-2-yl)methanol G->H

Caption: Workflow for the LiAlH₄ reduction of the carboxylic acid.

An alternative, often milder, approach is to first esterify the carboxylic acid and then reduce the resulting ester with LiAlH₄. This can sometimes offer better control and higher overall yields, especially on a larger scale.

Decarboxylation: Removal of the Carboxyl Group

Decarboxylation of indole-2-carboxylic acids to their corresponding indoles is a synthetically important transformation. However, this reaction can be challenging for halo-substituted indole-2-carboxylic acids.

Copper catalysts have been shown to be effective for the decarboxylation of aromatic and heteroaromatic carboxylic acids.[17][18] The reaction likely proceeds through the formation of a copper(I) carboxylate intermediate, which then undergoes decarboxylation to form an indole-2-copper species, followed by protonolysis to yield the 6-bromoindole.[19]

Causality Behind Experimental Choices: The use of a high-boiling point solvent like quinoline or NMP is often necessary to reach the temperatures required for decarboxylation.[17][19] The addition of ligands such as 1,10-phenanthroline can accelerate the reaction.[18]

General Conditions for Copper-Catalyzed Decarboxylation

A mixture of the indole-2-carboxylic acid, a catalytic amount of a copper salt (e.g., Cu₂O, CuI, or copper powder), and a high-boiling solvent is heated at elevated temperatures (typically 160-250°C).[19][20]

Table 3: Reactivity Summary of the 2-Carboxylic Acid Group

ReactionReagents/ConditionsProductKey Considerations
Esterification MeOH, H₂SO₄, refluxMethyl esterEquilibrium reaction, requires excess alcohol or water removal.
Amidation Amine, HATU, DIPEA, DMFAmideHigh yielding and versatile for a wide range of amines.
Reduction LiAlH₄, THF, refluxPrimary alcoholPotent reducing agent, requires anhydrous conditions and careful workup.
Decarboxylation Cu₂O, NMP, 160°C6-BromoindoleRequires high temperatures; can be substrate-dependent.

Conclusion

The carboxylic acid group of this compound is a versatile functional handle that provides access to a wide array of derivatives. The choice of reaction conditions for its transformation must take into account the electronic properties of the indole nucleus and the bromo substituent. Standard protocols for esterification, amidation, and reduction can be successfully applied, often with high efficiency. While decarboxylation can be more challenging, copper-catalyzed methods offer a viable route. This guide provides a comprehensive overview of the reactivity of this important building block, grounded in mechanistic principles and supported by practical protocols, to aid researchers in the strategic design and successful execution of their synthetic objectives.

References

6-Bromoindole-2-carboxylic acid: A Guide to Commercial Sources, Purity Assessment, and Purification Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Critical Role of 6-Bromoindole-2-carboxylic acid in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its indole core, substituted with a bromine atom and a carboxylic acid moiety, provides a versatile scaffold for synthesizing a wide array of bioactive molecules. This compound is a key intermediate in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1] The bromine atom serves as a strategic handle for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other modifications, making it an essential tool for exploring new therapeutic pathways.[1]

Given its foundational role, the purity of this compound is not a trivial specification; it is a critical parameter that directly impacts the success of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and the reliability of biological screening data. This guide provides an in-depth analysis of its commercial availability, typical purity levels, potential impurities arising from its synthesis, and robust protocols for its purification and analytical characterization.

Commercial Availability and Purity Specifications

This compound is readily available from several reputable chemical suppliers catering to the research and development sector. The purity of commercially available batches typically ranges from 95% to over 98%, with High-Performance Liquid Chromatography (HPLC) being the most common analytical technique cited for purity assessment.

When sourcing this material, it is crucial to review the supplier's Certificate of Analysis (CoA) to understand the specific purity level, the method used for its determination, and the data for other physical properties.

SupplierProduct Number (Example)Stated PurityAppearanceCAS Number
Chem-Impex 08179≥ 98% (HPLC)[1]Off-white crystalline powder[1]16732-65-3
Thermo Scientific Chemicals H6379997%[2][3]Not specified16732-65-3
Biosynth FB44912Not specifiedNot specified16732-65-3
Carl ROTH Not specified≥95 %[4]Not specified16732-65-3
Tokyo Chemical Industry (TCI) B4334>97.0% (GC)[5]White to Light yellow to Light orange powder to crystal[5]16732-65-3

Note: Purity and availability are subject to change. Always consult the specific supplier for the most current information.

Understanding Impurities: A Synthesis-Forward Approach

The impurity profile of this compound is intrinsically linked to its synthetic route. While specific proprietary methods vary between manufacturers, a common approach to indole synthesis is the Fischer indole synthesis. Understanding this pathway allows researchers to anticipate potential impurities.

A plausible synthetic route involves the reaction of a p-bromophenylhydrazine with a pyruvate derivative, followed by acid-catalyzed cyclization.

G cluster_0 Plausible Synthetic Pathway A p-Bromophenylhydrazine C Hydrazone Intermediate A->C + B Pyruvic Acid B->C D This compound (Target Compound) C->D Indolization G Unreacted Starting Materials (Potential Impurity) C->G from incomplete reaction F Positional Isomers (e.g., 4-bromo, 5-bromo) (Potential Impurity) D->F from isomeric starting materials H Decarboxylation Byproduct (6-Bromoindole) (Potential Impurity) D->H via heat/acid E Acid Catalyst (e.g., PPA, ZnCl2) E->C

Caption: Plausible Fischer indole synthesis pathway for this compound.

Common Classes of Impurities:

  • Starting Materials: Incomplete reaction can leave residual p-bromophenylhydrazine or pyruvic acid in the crude product.[6]

  • Positional Isomers: The presence of isomeric bromophenylhydrazines in the starting material can lead to the formation of other bromoindole-2-carboxylic acid isomers (e.g., 4-bromo, 5-bromo, 7-bromo). These can be particularly challenging to separate due to their similar physical properties.

  • Byproducts of Synthesis: Side reactions during the cyclization step can generate various structurally related impurities.

  • Degradation Products: Indole-2-carboxylic acids can be susceptible to decarboxylation (loss of CO2) under harsh acidic or high-temperature conditions, leading to the formation of 6-bromoindole.[7]

Field-Proven Purification Strategies

For researchers who synthesize this compound or wish to enhance the purity of a commercial batch, a multi-step purification strategy is often necessary. The acidic nature of the target compound is a key feature to be exploited.

G cluster_1 General Purification Workflow start Crude Solid Product acid_base Acid-Base Extraction (Key Step for Carboxylic Acids) start->acid_base recryst Recrystallization acid_base->recryst Solid Precipitate chrom Column Chromatography (If Necessary) recryst->chrom Purity Insufficient or Isomers Present pure Pure 6-Bromoindole- 2-carboxylic acid recryst->pure High Purity (>98%) chrom->pure

Caption: Recommended workflow for the purification of this compound.

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from neutral or basic impurities.[8][9]

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1M HCl) until the pH is ~2. The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry thoroughly under vacuum.

Protocol 2: Recrystallization

Recrystallization is an excellent final polishing step to obtain high-purity crystalline material, provided the starting purity is reasonably high (>90%).[6] The key is to find a solvent or solvent system in which the compound is highly soluble when hot but sparingly soluble when cold.[8][10]

Methodology:

  • Solvent Selection: Experimentally test solvents on a small scale. Common candidates for indole carboxylic acids include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.[8][11]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the acid-base extracted solid until it just dissolves completely.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[8]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals, as it allows impurities to remain in the solution.[10]

  • Cooling & Isolation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[8] Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Column Chromatography

If isomeric impurities are present or if recrystallization fails to achieve the desired purity, silica gel column chromatography is the most effective method.[6] Some indole derivatives can be sensitive to acidic silica gel; in such cases, using silica deactivated with triethylamine or switching to alumina may be beneficial.[6]

Methodology:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system is typically effective. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase is often necessary to ensure good peak shape for carboxylic acids and prevent streaking on the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution & Collection: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

A Multi-Technique Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic techniques is the gold standard for robust quality control.[12]

G cluster_2 Analytical Verification Workflow sample Purified Sample hplc HPLC (Quantitative Purity) sample->hplc nmr ¹H & ¹³C NMR (Structural Identity & Impurity ID) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms mp Melting Point (Bulk Purity Indicator) sample->mp result Comprehensive Purity Profile hplc->result nmr->result ms->result mp->result

Caption: Orthogonal analytical methods for a comprehensive purity assessment.

TechniquePurposeKey Insights & Considerations
HPLC Quantitative Purity AssessmentThe primary method for determining area % purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing an acidic modifier (e.g., 0.1% formic acid) is a standard starting point.[13][14] Purity is calculated from the area of the main peak relative to the total peak area.[12]
¹H / ¹³C NMR Structural Confirmation & Impurity IdentificationConfirms the chemical structure is correct. Integration of proton signals in ¹H NMR can provide an estimate of purity relative to identifiable impurities or a certified internal standard (qNMR).[12] Provides the most detailed structural information.
Mass Spec. (MS) Molecular Weight VerificationConfirms the molecular weight of the target compound (240.06 g/mol for C₉H₆BrNO₂).[1] Useful for identifying the molecular weights of unknown impurities, aiding in their structural elucidation.[]
Melting Point Bulk Purity & Crystalline FormA sharp melting point within a narrow range (e.g., 221-223 °C) indicates high purity.[16] Impurities typically cause melting point depression and broadening.

Conclusion

For the researcher, scientist, or drug development professional, treating this compound not as a simple commodity but as a critical starting material is paramount. A thorough understanding of its commercial sources, potential synthetic impurities, and the application of robust purification and analytical techniques is essential for ensuring the integrity and success of the research and development process. By leveraging the systematic approaches outlined in this guide—from exploiting the compound's acidic nature in extraction to employing orthogonal analytical methods for verification—scientists can proceed with confidence, knowing their foundational building block is of the highest possible quality.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors Using 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of potent HIV-1 integrase inhibitors, starting from the versatile scaffold, 6-Bromoindole-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antiretroviral agents. We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and discuss the mechanism of action of this class of inhibitors, grounding all claims in authoritative scientific literature.

Introduction: The Rationale for Indole-Based HIV-1 Integrase Inhibitors

HIV-1 integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome, a process essential for the establishment of a persistent infection.[1] Consequently, it has emerged as a prime target for antiretroviral drug development. A significant class of HIV-1 integrase inhibitors are the integrase strand transfer inhibitors (INSTIs), which have demonstrated remarkable clinical success. However, the emergence of drug-resistant viral strains necessitates the continuous development of novel inhibitors with different modes of action or improved resistance profiles.

The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel INSTIs.[1][2] The core structure, particularly the carboxylic acid moiety, plays a crucial role in the inhibition mechanism by chelating two divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme.[2][3][4] This chelation disrupts the catalytic activity of the enzyme, preventing the strand transfer reaction. The 6-bromo substituent on the indole ring serves as a versatile chemical handle, allowing for the introduction of various functionalities through cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize the inhibitory potency.[3]

Mechanism of Action: Chelation of Divalent Metal Ions

The catalytic activity of HIV-1 integrase is dependent on the presence of two Mg²⁺ ions in its active site. These ions are coordinated by a conserved D,D,E-motif of acidic amino acid residues (Asp64, Asp116, and Glu152). The indole-2-carboxylic acid derivatives exert their inhibitory effect by displacing the viral DNA and binding to these Mg²⁺ ions, effectively incapacitating the enzyme. This two-metal chelation is a key feature of many potent INSTIs.[3][4] The introduction of a halogenated benzene ring at the C6 position can further enhance inhibitory activity through π-π stacking interactions with the viral DNA.[3]

Mechanism_of_Action cluster_Integrase HIV-1 Integrase Active Site Integrase Integrase Enzyme Mg1 Mg²⁺ Mg2 Mg²⁺ DDE_Motif D,D,E Motif Mg1->DDE_Motif Mg2->DDE_Motif Inhibitor Indole-2-carboxylic acid derivative Inhibitor->Mg1 Chelates Inhibitor->Mg2 Chelates Inhibition Inhibition of Strand Transfer Inhibitor->Inhibition Leads to vDNA Viral DNA vDNA->Integrase Binds to Active Site

Caption: Mechanism of HIV-1 Integrase Inhibition.

Synthetic Workflow: From this compound to Potent Inhibitors

The general synthetic strategy involves a three-step process starting from this compound. This workflow is designed to be modular, allowing for the facile introduction of diverse substituents at the 6-position of the indole ring.

Synthetic_Workflow Start This compound Step1 Step 1: Esterification Start->Step1 Intermediate1 Ethyl 6-bromoindole-2-carboxylate Step1->Intermediate1 Step2 Step 2: Buchwald-Hartwig Amination Intermediate1->Step2 Intermediate2 Ethyl 6-(substituted-amino)indole-2-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 FinalProduct 6-(substituted-amino)indole-2-carboxylic acid (Final Inhibitor) Step3->FinalProduct

Caption: General Synthetic Workflow.

Experimental Protocols

PART 1: Synthesis of Ethyl 6-bromoindole-2-carboxylate (Intermediate 1)

Principle: The carboxylic acid is converted to its corresponding ethyl ester via Fischer esterification to protect the carboxylic acid group during the subsequent cross-coupling reaction. The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 6-bromoindole-2-carboxylate.

PART 2: Synthesis of Ethyl 6-(substituted-amino)indole-2-carboxylate Derivatives (Intermediate 2)

Principle: The C-N bond is formed via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly efficient for coupling aryl halides with a wide range of amines. The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates both the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination of the desired product.

Materials:

  • Ethyl 6-bromoindole-2-carboxylate (from Step 1)

  • Substituted amine (e.g., aniline, benzylamine) (1.1 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalytic amount, e.g., 2-5 mol%)

  • Xantphos or other suitable phosphine ligand (e.g., 4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine Ethyl 6-bromoindole-2-carboxylate (1.0 eq), the desired amine (1.1-1.5 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Add anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the desired Ethyl 6-(substituted-amino)indole-2-carboxylate derivative.

PART 3: Synthesis of 6-(substituted-amino)indole-2-carboxylic acid Derivatives (Final Product)

Principle: The ethyl ester protecting group is removed by base-catalyzed hydrolysis (saponification) to yield the final carboxylic acid. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated in the acidic workup.

Materials:

  • Ethyl 6-(substituted-amino)indole-2-carboxylate derivative (from Step 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-5 eq)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Water

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the ethyl ester derivative in a mixture of THF, methanol, and water.

  • Add the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Alternatively, extract the acidified aqueous layer with dichloromethane or ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid product. Further purification can be achieved by recrystallization if necessary.

Characterization of Synthesized Compounds

The identity and purity of all intermediates and final products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Biological Evaluation: In Vitro HIV-1 Integrase Assay

Principle: The inhibitory activity of the synthesized compounds is determined using an in vitro strand transfer assay. This assay measures the ability of the compounds to block the integration of a donor DNA substrate into a target DNA substrate, catalyzed by recombinant HIV-1 integrase.

Protocol Outline (based on commercially available kits):

  • Coat a 96-well plate with a donor DNA substrate.

  • Add recombinant HIV-1 integrase, which will bind to the coated DNA.

  • Add serial dilutions of the synthesized inhibitor compounds.

  • Add a target DNA substrate labeled with a detectable marker (e.g., biotin).

  • Incubate to allow for the strand transfer reaction to occur.

  • Detect the amount of integrated target DNA using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the integrase activity by 50%.

Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro HIV-1 integrase inhibitory activity of a series of 6-substituted indole-2-carboxylic acid derivatives.

Compound IDR Group at C6-positionIC₅₀ (µM)Reference
1a -NH-(4-fluorophenyl)3.11[3]
1b -NH-(4-chlorophenyl)>50[3]
1c -NH-(4-bromophenyl)12.53[3]
1d -NH-(4-iodophenyl)14.28[3]
2a -NH-benzyl>50[3]
3a 3-((4-fluorobenzyl)oxy)0.13[2]

Note: The data presented is a compilation from the cited literature and is intended to illustrate the SAR trends. Direct comparison of IC₅₀ values between different studies should be done with caution due to potential variations in assay conditions.

The data suggests that the nature of the substituent at the 6-position significantly influences the inhibitory activity. For instance, a 4-fluorophenylamino group at the C6-position (Compound 1a ) confers potent activity, while other halogen substitutions are less effective.[3] Further modifications, such as the introduction of a (4-fluorobenzyl)oxy group at the 3-position (Compound 3a ), can lead to a dramatic increase in potency.[2]

Conclusion

The this compound scaffold provides a robust and versatile platform for the synthesis of novel HIV-1 integrase inhibitors. The synthetic route outlined in this guide is amenable to the generation of diverse libraries of compounds for SAR studies. The key to the inhibitory activity of this class of molecules lies in the chelation of the divalent metal ions in the integrase active site by the indole-2-carboxylic acid moiety. Further optimization of the substituents on the indole ring holds significant promise for the development of next-generation antiretroviral agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromoindole-2-carboxylic Acid in Drug Discovery

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole nucleus is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological activity. This compound, in particular, serves as a versatile and highly valuable building block for the synthesis of a diverse array of complex molecules, including potent inhibitors of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO), which are key targets in antiviral and cancer immunotherapy research.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing this compound, tailored for researchers, scientists, and drug development professionals.

A critical challenge in the direct use of this compound in cross-coupling reactions is the potential for decarboxylation under thermal and/or basic conditions.[3][4] This guide will address this challenge by presenting two strategic approaches: direct coupling of the free acid under carefully optimized conditions and a two-step sequence involving esterification of the carboxylic acid, followed by the cross-coupling reaction and subsequent hydrolysis.

Core Concepts in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, while distinct in their coupling partners, all proceed through a similar catalytic cycle involving a palladium catalyst.[5] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing these transformations.

The generalized catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron, organocopper acetylide, or amine) displaces the bromide on the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst.

digraph "Palladium Cross-Coupling Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, label="Oxidative Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)L2-Br" [fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation_Amination" [shape=ellipse, label="Transmetalation /\n Amine Coordination", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)L2-R" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [shape=cds, style=rounded, label="Ar-R", fillcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-Br"]; "Oxidative_Addition" -> "Ar-Pd(II)L2-Br"; "Ar-Pd(II)L2-Br" -> "Transmetalation_Amination" [label="R-M / R2NH"]; "Transmetalation_Amination" -> "Ar-Pd(II)L2-R"; "Ar-Pd(II)L2-R" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Product" -> "Pd(0)L2" [style=invis]; "Reductive_Elimination" -> "Pd(0)L2" [label="Regeneration"]; }

Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-indole-2-carboxylic Acids

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[2] This reaction is particularly valuable for accessing biaryl structures, which are prevalent in many biologically active molecules.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: For electron-rich substrates like bromoindoles, bulky and electron-rich phosphine ligands are often preferred as they promote both the oxidative addition and reductive elimination steps.[6] Pre-catalysts, where the active Pd(0) is generated in situ, are often more convenient and stable than handling air-sensitive Pd(0) complexes directly.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1] For substrates containing a carboxylic acid, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often chosen to minimize the risk of ester hydrolysis if a protecting group strategy is used, or to prevent strong basic conditions that could promote decarboxylation of the free acid.[7][8]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[9]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields by providing efficient and uniform heating.[10][11][12]

Protocol 1A: Direct Suzuki-Miyaura Coupling of this compound (Microwave-Assisted)

This protocol is designed for the direct coupling of the free acid, prioritizing milder conditions to mitigate decarboxylation.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound240.060.51.0
Arylboronic acidVaries0.751.5
Pd(PPh₃)₄1155.560.0250.05
Cesium Carbonate (Cs₂CO₃)325.821.02.0
1,4-Dioxane-3 mL-
Water-1 mL-

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (120 mg, 0.5 mmol), the desired arylboronic acid (0.75 mmol), and cesium carbonate (326 mg, 1.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol).

  • Add 1,4-dioxane (3 mL) and water (1 mL).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 120-140°C for 20-40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1B: Two-Step Suzuki-Miyaura Coupling via Esterification

This approach circumvents the potential issues associated with the free carboxylic acid by first protecting it as an ester.

digraph "Two-Step Suzuki Coupling Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="this compound"]; Esterification [label="Esterification\n(e.g., EtOH, H₂SO₄)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Ethyl 6-bromoindole-2-carboxylate"]; Suzuki [label="Suzuki Coupling\n(Arylboronic acid, Pd catalyst, Base)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CoupledEster [label="Ethyl 6-aryl-indole-2-carboxylate"]; Hydrolysis [label="Hydrolysis\n(e.g., LiOH, THF/H₂O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="6-Aryl-indole-2-carboxylic acid", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Esterification; Esterification -> Ester; Ester -> Suzuki; Suzuki -> CoupledEster; CoupledEster -> Hydrolysis; Hydrolysis -> FinalProduct; }

Figure 2: Workflow for the two-step Suzuki coupling strategy.

Step 1: Esterification of this compound

  • Procedure: To a solution of this compound (1.0 g, 4.17 mmol) in ethanol (20 mL), add a catalytic amount of concentrated sulfuric acid (0.1 mL). Heat the mixture at reflux for 4 hours. After cooling to room temperature, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford ethyl 6-bromoindole-2-carboxylate.

Step 2: Suzuki-Miyaura Coupling of Ethyl 6-bromoindole-2-carboxylate

  • Materials: Similar to Protocol 1A, but using ethyl 6-bromoindole-2-carboxylate as the starting material. Potassium carbonate can be used as the base.

  • Procedure: Follow the general procedure outlined in Protocol 1A, substituting the free acid with the ethyl ester and using K₂CO₃ as the base.

Step 3: Hydrolysis of Ethyl 6-aryl-indole-2-carboxylate

  • Procedure: Dissolve the purified ethyl 6-aryl-indole-2-carboxylate in a mixture of THF and water (3:1). Add lithium hydroxide (3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the final 6-aryl-indole-2-carboxylic acid.

Section 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-indole-2-carboxylic Acids

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[5][13] This reaction is instrumental in introducing nitrogen-containing functionalities into the indole core.

Causality Behind Experimental Choices:
  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands such as XPhos or Xantphos are highly effective for the amination of aryl bromides. These ligands facilitate the challenging reductive elimination step to form the C-N bond.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[14]

  • Ester Protection Strategy: Direct amination of the free carboxylic acid can be problematic due to acid-base reactions with the strong base required for the coupling. Therefore, the two-step esterification-amination-hydrolysis sequence is the most reliable approach.

Protocol 2: Two-Step Buchwald-Hartwig Amination of this compound

Step 1: Synthesis of Ethyl 6-bromoindole-2-carboxylate

  • Follow the procedure outlined in Step 1 of Protocol 1B.

Step 2: Buchwald-Hartwig Amination of Ethyl 6-bromoindole-2-carboxylate

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Ethyl 6-bromoindole-2-carboxylate268.100.51.0
AmineVaries0.61.2
Pd₂(dba)₃915.720.01250.025
Xantphos578.680.030.06
Sodium tert-butoxide (NaOtBu)96.100.71.4
Anhydrous Toluene-5 mL-

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (11.4 mg, 0.0125 mmol), Xantphos (17.4 mg, 0.03 mmol), and sodium tert-butoxide (67 mg, 0.7 mmol).

  • Add ethyl 6-bromoindole-2-carboxylate (134 mg, 0.5 mmol) and the desired amine (0.6 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis to the Final Product

  • Follow the hydrolysis procedure described in Step 3 of Protocol 1B.

Section 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-indole-2-carboxylic Acids

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[15][16] This reaction is an excellent method for introducing alkynyl moieties, which are versatile functional groups for further transformations.

Causality Behind Experimental Choices:
  • Dual Catalysis: The classic Sonogashira reaction utilizes a palladium catalyst for the main catalytic cycle and a copper(I) salt (e.g., CuI) to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[15]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used, often serving as both the base and the solvent.[16]

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand for Sonogashira couplings, often used with a Pd(II) precatalyst like PdCl₂(PPh₃)₂.[15]

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring a stronger base and a different ligand system.[8]

Protocol 3A: Direct Sonogashira Coupling of this compound

Given the potential for side reactions with the carboxylic acid, a two-step approach is generally recommended. However, for acid-stable coupling partners, a direct approach may be feasible with careful optimization.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound240.060.51.0
Terminal AlkyneVaries0.751.5
PdCl₂(PPh₃)₂701.900.0150.03
Copper(I) Iodide (CuI)190.450.030.06
Triethylamine (Et₃N)-5 mL-
Anhydrous DMF-2 mL-

Step-by-Step Methodology:

  • To a Schlenk tube under an inert atmosphere, add this compound (120 mg, 0.5 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (5.7 mg, 0.03 mmol).

  • Add anhydrous DMF (2 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (0.75 mmol) via syringe.

  • Heat the reaction mixture at 60-80°C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3B: Two-Step Sonogashira Coupling via Esterification

This is the more robust and generally applicable method for Sonogashira coupling of this compound.

Step 1: Synthesis of Ethyl 6-bromoindole-2-carboxylate

  • Follow the procedure outlined in Step 1 of Protocol 1B.

Step 2: Sonogashira Coupling of Ethyl 6-bromoindole-2-carboxylate

  • Procedure: Follow the general procedure outlined in Protocol 3A, using ethyl 6-bromoindole-2-carboxylate as the substrate.

Step 3: Hydrolysis to the Final Product

  • Follow the hydrolysis procedure described in Step 3 of Protocol 1B.

Troubleshooting and Key Considerations

  • Low Yields:

    • Catalyst Inactivity: Ensure proper degassing of solvents to prevent catalyst oxidation. Consider using a different palladium precatalyst or ligand.

    • Incomplete Reaction: Increase reaction time or temperature (especially if not using microwave). For Suzuki reactions, ensure the base is of good quality and adequately powdered for better solubility.

  • Side Reactions:

    • Decarboxylation: If significant decarboxylation is observed in direct coupling protocols, switch to the two-step esterification-coupling-hydrolysis strategy. Lowering the reaction temperature and using a milder base can also help.

    • Protodebromination (loss of bromine): This can occur if there is a source of hydrogen in the reaction. Ensure anhydrous conditions and consider a different base.

    • Homocoupling (in Sonogashira): If alkyne dimerization is a problem, consider using copper-free conditions.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, a wide range of aryl, amino, and alkynyl substituents can be introduced at the 6-position of the indole ring. The choice between a direct coupling of the free acid and a two-step approach via an ester intermediate will depend on the specific coupling partners and the propensity for decarboxylation. The protocols provided in this guide offer a solid starting point for the synthesis of diverse indole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Aminoindole-2-Carboxylic Acids

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, the 6-aminoindole-2-carboxylic acid motif is a valuable pharmacophore, granting molecules favorable properties for drug development, including hydrogen bonding capabilities and potential for further functionalization. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, traditional methods like the Goldberg or Ullmann reactions.[1] This application note provides a detailed guide for researchers on the strategic application of the Buchwald-Hartwig amination to synthesize 6-aminoindole-2-carboxylic acid derivatives from their 6-bromo precursors.

A primary challenge in this specific transformation is the presence of two potentially reactive protons: one on the indole nitrogen (N-H) and one on the carboxylic acid (-COOH). These acidic protons can interfere with the strongly basic conditions typically required for the Buchwald-Hartwig reaction, leading to deprotonation, side reactions, or catalyst deactivation. Furthermore, indole-2-carboxylic acids are susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.[2]

This guide will delineate two primary strategies to navigate these challenges:

  • Direct Amination of the Free Acid: A streamlined approach employing specific ligand and base combinations that tolerate protic functional groups.

  • Protecting Group Strategy: A more robust, multi-step pathway involving the protection of the carboxylic acid as an ester, followed by amination and subsequent deprotection.

By understanding the mechanistic nuances and carefully selecting reaction parameters, researchers can successfully leverage the Buchwald-Hartwig amination for the efficient synthesis of these valuable indole derivatives.

Mechanism and Critical Parameters: A Causal Explanation

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3][4] Understanding this mechanism is crucial for rationalizing the choice of reagents and troubleshooting the reaction.

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineComplex [label="Amine\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; AmidoComplex [label="Pd(II)-Amido\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NRR'", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst_Regen [label="Pd(0)L", shape=point, width=0.01, height=0.01];

// Edges Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> AmineComplex [label="+ HNRR'"]; AmineComplex -> AmidoComplex [label="- HX\n+ Base"]; AmidoComplex -> Product [label="Reductive\nElimination"]; Product -> Catalyst_Regen [style=invis]; AmidoComplex -> Pd0 [label=" ", style="dashed"];

// Invisible nodes and edges for layout {rank=same; Pd0; Product;} } dots Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

1. Catalyst System: The Engine of the Reaction

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. Pd(II) sources require in-situ reduction to the active Pd(0) species, which can often be achieved by the amine or phosphine ligand.[3] The use of pre-catalysts, which are well-defined Pd(II) complexes that readily form the active Pd(0) species, can lead to more reliable results.

  • Ligand: The choice of phosphine ligand is paramount. For challenging substrates like indoles, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) or ferrocene-based ligands are often superior.[1] These ligands promote the crucial oxidative addition and reductive elimination steps and can stabilize the catalytic species. For substrates with protic functional groups, ligands like BrettPhos have been specifically designed to provide tolerance.[4]

2. Base Selection: The Key to Compatibility

The base plays a critical role in deprotonating the amine nucleophile to form the active palladium-amido complex.

  • Strong Bases (NaOtBu, KOtBu): These are highly effective but can be incompatible with sensitive functional groups like esters and nitro groups.[4] They can also promote decarboxylation of the indole-2-carboxylic acid.

  • Weaker Bases (Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[3]

  • Lithium Hexamethyldisilazide (LiHMDS): This base is particularly useful when dealing with protic functional groups, such as carboxylic acids, especially when paired with ligands like BrettPhos.[4]

3. Solvent Choice: Ensuring Solubility and Stability

The solvent must solubilize all reaction components, particularly the inorganic base.

  • Aprotic Polar Solvents: Toluene, 1,4-dioxane, and THF are commonly used.[4] Toluene is often favored for its ability to azeotropically remove water and for its poor solubility of some inorganic salts, which can sometimes drive the reaction forward.[4]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis.

Experimental Protocols

Strategy 1: Direct Amination of 6-Bromoindole-2-carboxylic Acid

This approach is more atom-economical but requires careful selection of reagents to avoid side reactions. It is best suited for primary amines.

dot digraph "Direct_Amination_Workflow" { graph [bgcolor="#F1F3F4", dpi=300]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound\n+ Amine", fillcolor="#FFFFFF", fontcolor="#202124"]; Setup [label="Assemble reaction under inert gas:\n- Pd Precatalyst (e.g., BrettPhos Pd G3)\n- Ligand (e.g., BrettPhos)\n- Base (LiHMDS)\n- Solvent (e.g., THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heat reaction mixture\n(e.g., 80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor progress by\nTLC or LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous workup and extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purify by column chromatography\nor recrystallization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="6-Aminoindole-2-carboxylic acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Setup; Setup -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon completion"]; Workup -> Purification; Purification -> Product; } dots Figure 2: Workflow for the direct amination of this compound.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the ligand (e.g., BrettPhos, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents: Add the amine (1.1-1.5 equiv.) followed by the solvent (e.g., THF, to achieve a concentration of 0.1-0.5 M).

  • Base Addition: Add LiHMDS (as a 1 M solution in THF, 2.0-2.5 equiv.) dropwise at room temperature.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Strategy 2: Protecting Group Approach (Esterification-Amination-Hydrolysis)

This three-step sequence is generally more reliable and applicable to a wider range of amines, especially secondary amines.

dot digraph "Protecting_Group_Workflow" { graph [bgcolor="#F1F3F4", dpi=300]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Esterification [label="Step 1: Esterification\n(e.g., Fischer or Steglich)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="6-Bromoindole-2-carboxylate ester", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Amination [label="Step 2: Buchwald-Hartwig Amination\n(Pd catalyst, ligand, base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoupledEster [label="6-Aminoindole-2-carboxylate ester", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Step 3: Saponification\n(e.g., LiOH or NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="6-Aminoindole-2-carboxylic acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Esterification; Esterification -> Ester; Ester -> Amination; Amination -> CoupledEster; CoupledEster -> Hydrolysis; Hydrolysis -> Product; } dots Figure 3: Workflow for the protecting group strategy.

Step 1: Esterification (Example: Fischer Esterification)

  • Suspend this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄) and heat the mixture to reflux.[5]

  • Monitor the reaction until completion.

  • Cool the mixture, neutralize the acid, and remove the excess alcohol.

  • Extract the ester with an organic solvent and purify.

Step 2: Buchwald-Hartwig Amination of the Ester

  • Reagent Preparation: In an oven-dried reaction vessel, combine the 6-bromoindole-2-carboxylate ester (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., XPhos, 2-10 mol%).

  • Inert Atmosphere: Seal and purge the vessel with an inert gas.

  • Addition of Reagents: Add the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 equiv.), the amine (1.1-1.5 equiv.), and the solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture (typically 80-110 °C) and stir until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Step 3: Hydrolysis (Saponification)

  • Dissolve the 6-aminoindole-2-carboxylate ester in a suitable solvent mixture (e.g., THF/water or ethanol/water).

  • Add an aqueous solution of a base (e.g., LiOH or NaOH, 2-5 equiv.).[6]

  • Stir the mixture at room temperature or with gentle heating until the ester is fully consumed.

  • Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~2-3 to precipitate the carboxylic acid.[6]

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Data Presentation: Condition Screening

The optimal reaction conditions are highly substrate-dependent. Below is a representative table summarizing potential starting points for optimization.

Parameter Strategy 1 (Direct) Strategy 2 (Ester) Rationale / Comments
Pd Source BrettPhos Pd G3Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts are often more reliable for direct amination.[7]
Ligand BrettPhosXPhos, RuPhosBrettPhos is designed for protic substrates.[4] XPhos and RuPhos have broad applicability for esters.
Base LiHMDSCs₂CO₃, K₃PO₄, NaOtBuLiHMDS tolerates the free acid.[4] Weaker bases are compatible with the ester; NaOtBu can be used for less sensitive substrates.
Solvent THF, DioxaneToluene, DioxaneSolvent choice depends on the solubility of the base and reactants.
Temp (°C) 80 - 10080 - 110Higher temperatures may be needed for less reactive amines but increase the risk of decarboxylation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst; ensure inert atmosphere and anhydrous conditions.
Poor solubility of baseUse a more soluble base (e.g., Cs₂CO₃) or a different solvent; ensure vigorous stirring.
Inappropriate ligand/baseScreen different ligand and base combinations.
Decarboxylation High reaction temperatureReduce the reaction temperature and extend the reaction time.
Strong baseUse a weaker base (e.g., K₃PO₄ instead of NaOtBu).
Hydrodehalogenation Side reaction in the catalytic cycleOptimize the ligand-to-palladium ratio; ensure the amine is not limiting.
Low Yield in Hydrolysis Incomplete reactionIncrease reaction time, temperature, or equivalents of base.
Product solubility in aqueous layerAfter acidification, extract thoroughly with an organic solvent like ethyl acetate.

Applications in Drug Discovery

The 6-aminoindole-2-carboxylic acid core is a key building block in the synthesis of a variety of biologically active molecules. For instance, indole-2-carboxamides have been identified as potent allosteric modulators for the cannabinoid receptor 1 (CB1), a target for treating metabolic disorders and pain.[6][8] The ability to efficiently diversify the amine at the 6-position via Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

Application Notes and Protocols for Suzuki Coupling of 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Aryl-Indole-2-Carboxylic Acids

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Specifically, indole-2-carboxylic acid derivatives are of significant interest due to their roles as versatile intermediates and their presence in bioactive molecules, including inhibitors of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[1] The functionalization of the indole core at the 6-position via carbon-carbon bond formation opens up a vast chemical space for the development of novel therapeutics.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[2] Its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups make it an indispensable tool in modern drug discovery. This guide provides detailed protocols and technical insights for the Suzuki coupling of 6-bromoindole-2-carboxylic acid with various arylboronic acids, a key transformation for accessing novel 6-aryl-indole-2-carboxylic acid derivatives.

This document addresses the specific challenges associated with this substrate, namely the presence of the acidic N-H proton and the coordinating ability of the C2-carboxylic acid, which can complicate the catalytic cycle. We present two primary strategic approaches: a direct coupling method and a more robust, multi-step protection strategy.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetallation: The organoboron species (boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond of the 6-aryl-indole-2-carboxylic acid product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl [Ar-Pd(II)Ln-Br] OxAdd->PdII_Aryl Transmetal Transmetallation PdII_Aryl->Transmetal PdII_Both [Ar-Pd(II)Ln-Ar'] Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Br (6-Bromoindole-2-COOH) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base ActivatedBoronate [Ar'-B(OH)₃]⁻ Base->ActivatedBoronate ActivatedBoronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol I: Direct Coupling of this compound

This protocol attempts the direct coupling of the unprotected carboxylic acid. While potentially more atom-economical, it is susceptible to lower yields due to potential catalyst inhibition by the carboxylate anion and possible decarboxylation at elevated temperatures. Careful selection of a mild base and a robust catalyst system is critical. This approach is best suited for initial screening or when esterification is undesirable.

Step-by-Step Methodology
  • Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]), complexed with dichloromethane (3-5 mol%). Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final 6-aryl-indole-2-carboxylic acid.

Reaction Parameters Summary
ParameterConditionRationale & Notes
Substrate This compoundStarting material.
Coupling Partner Arylboronic Acid (1.5 equiv.)Excess ensures complete consumption of the starting bromide.
Catalyst [Pd(dppf)Cl₂]·CH₂Cl₂ (3-5 mol%)A robust catalyst, often effective for heteroaromatic couplings.[4][5]
Base Cs₂CO₃ (2.5 equiv.)A strong, yet often compatible base for substrates with acidic protons. An extra equivalent is used to neutralize the carboxylic acid.
Solvent 1,4-Dioxane / H₂O (4:1)A common solvent system that facilitates solubility of both organic and inorganic reagents.
Temperature 80-100 °CBalances reaction rate against the risk of decarboxylation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Protocol II: Ester Protection Strategy (Recommended)

This three-step approach is generally more reliable and higher-yielding. By converting the carboxylic acid to an ester, two key challenges are mitigated: 1) the potential for catalyst deactivation by the carboxylate is eliminated, and 2) the risk of thermal decarboxylation during the high-temperature coupling step is significantly reduced. An ethyl or methyl ester is typically used due to the ease of its formation and subsequent hydrolysis.

Workflow Start This compound Step1 Step 1: Esterification (e.g., Fischer Esterification) Start->Step1 Ester Ethyl 6-Bromoindole-2-carboxylate Step1->Ester Step2 Step 2: Suzuki Coupling (Pd Catalyst, Base) Ester->Step2 CoupledEster Ethyl 6-Aryl-indole-2-carboxylate Step2->CoupledEster Step3 Step 3: Hydrolysis (e.g., NaOH or LiOH) CoupledEster->Step3 FinalProduct 6-Aryl-indole-2-carboxylic Acid Step3->FinalProduct

Caption: Experimental workflow for the ester protection strategy.

Step 1: Esterification of this compound

The Fischer-Speier esterification is a classic and effective method for this transformation.[6][7][8]

  • Setup: Suspend this compound (1.0 equiv.) in a large excess of absolute ethanol (which acts as both solvent and reagent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 5% v/v).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol under vacuum.

  • Neutralization: Dilute the residue with ethyl acetate and slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude ethyl 6-bromo-1H-indole-2-carboxylate can often be used in the next step without further purification or can be purified by recrystallization or column chromatography.

Step 2: Suzuki Coupling of Ethyl 6-Bromoindole-2-carboxylate

With the carboxylic acid protected, a wider range of Suzuki conditions can be successfully employed. The use of modern dialkylbiaryl phosphine ligands can lead to high efficiency.[9][10]

  • Reagent Preparation: To a dry reaction vessel, add ethyl 6-bromoindole-2-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol I.

  • Catalyst and Solvent Addition: Under inert gas, add the palladium catalyst and ligand. A highly effective system is the XPhos Palladacycle G3 precatalyst (1-2 mol%).[1] Alternatively, a combination of Pd₂(dba)₃ (1 mol%) and a ligand like XPhos (2 mol%) can be used. Add a degassed solvent such as 1,4-dioxane or a mixture of toluene/water.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the pure ethyl 6-aryl-indole-2-carboxylate.

Step 3: Hydrolysis (Saponification) of the Ester

The final step is the mild hydrolysis of the ester to reveal the desired carboxylic acid.

  • Setup: Dissolve the ethyl 6-aryl-indole-2-carboxylate (1.0 equiv.) in a mixture of methanol (or THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-5 equiv.).[11]

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours until the starting ester is fully consumed (monitor by TLC).

  • Acidification: Cool the reaction to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is ~2-3. The product will typically precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 6-aryl-indole-2-carboxylic acid. If the product does not precipitate, extract the acidified aqueous solution with ethyl acetate.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solutions
Low or No Conversion Inactive catalyst; Poor oxidative addition.Ensure rigorous degassing. Use a pre-catalyst (e.g., XPhos Palladacycle). For electron-rich aryl bromides, switch to a more electron-rich and bulky ligand like SPhos or XPhos.[9]
Decarboxylation Reaction temperature is too high for the free acid.Use the ester protection strategy (Protocol II). If direct coupling is necessary, attempt the reaction at a lower temperature (e.g., 80 °C) for a longer time.
Protodeborylation of Boronic Acid Harsh basic conditions; Presence of water.Use a milder base like potassium fluoride (KF) or potassium phosphate (K₃PO₄). Use the boronic acid pinacol ester (Bpin) derivative, which is more stable.
Low Yield with Free Acid (Protocol I) Catalyst inhibition by the carboxylate.Increase catalyst loading (up to 10 mol%). Switch to the ester protection strategy (Protocol II), which is the most reliable solution.
N-H Interference The acidic indole proton can interfere with the base or catalyst.Use a stronger base (e.g., K₃PO₄) in sufficient excess. For difficult couplings, consider N-protection (e.g., with a Boc group), although this adds extra synthetic steps.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound is a pivotal transformation for generating novel molecular architectures for drug discovery. While direct coupling is feasible, success is highly dependent on carefully optimized conditions to mitigate catalyst inhibition and potential decarboxylation. The recommended and more robust pathway involves a three-step sequence of esterification, Suzuki coupling, and hydrolysis. This strategy circumvents the primary challenges associated with the free carboxylic acid, generally providing cleaner reactions and higher, more reproducible yields. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively leverage these protocols to accelerate their research and development efforts.

References

Application Notes and Protocols for the Derivatization of 6-Bromoindole-2-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 6-Bromoindole-2-carboxylic acid, in particular, represents a versatile starting material for the generation of diverse chemical libraries aimed at structure-activity relationship (SAR) studies. The strategic placement of a carboxylic acid at the C2 position and a bromine atom at the C6 position offers two orthogonal handles for chemical modification. This allows for a systematic exploration of the chemical space around the indole core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. These modifications are crucial in fields such as oncology, neurobiology, and infectious diseases.[1][2] This comprehensive guide provides detailed protocols for the derivatization of this compound at the C2 carboxylic acid, C6 bromine, and N1 indole nitrogen positions. It further delves into the strategic rationale behind these modifications for robust SAR exploration and the potential for bioisosteric replacement of the carboxylic acid moiety.

Introduction: The Strategic Importance of the this compound Scaffold

This compound is a key building block for medicinal chemists due to its inherent structural features that are amenable to a wide array of synthetic transformations.[3][4] The indole core itself is a common motif in many natural products and approved drugs, recognized for its ability to participate in various biological interactions, including hydrogen bonding and π-stacking. The derivatization of this scaffold is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's interaction with its biological target.

The two primary functional groups of this compound serve as key diversification points:

  • The C2-Carboxylic Acid: This group can be readily converted into a variety of functional groups, most commonly amides and esters. This allows for the exploration of a wide range of substituents that can probe interactions with specific pockets of a target protein. The acidic nature of this group can also be important for solubility and target engagement, or it can be a liability, necessitating its replacement with a suitable bioisostere.[5][6][7][8][9]

  • The C6-Bromine: As a halogen, the bromine atom provides a handle for numerous palladium-catalyzed cross-coupling reactions. This enables the introduction of a diverse array of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the chemical diversity of the synthesized library. Modifications at this position can influence the overall lipophilicity, metabolic stability, and target-binding affinity of the molecule.

This guide will provide detailed, field-proven protocols for the derivatization of this scaffold, offering insights into the causal relationships between chemical modifications and their expected impact on biological activity.

Derivatization Strategies for SAR Studies

A systematic approach to the derivatization of this compound is essential for generating meaningful SAR data. The following diagram illustrates the key derivatization pathways that will be detailed in this guide.

Derivatization_Strategies cluster_C2 C2-Carboxylic Acid Derivatization cluster_C6 C6-Bromine Derivatization cluster_N1 N1-Indole Derivatization Start This compound C2_Amidation Amidation Start->C2_Amidation R-NH2, Coupling Agent C2_Esterification Esterification Start->C2_Esterification R-OH, Acid Catalyst C2_Bioisostere Bioisosteric Replacement Start->C2_Bioisostere Multi-step Synthesis C6_Suzuki Suzuki Coupling Start->C6_Suzuki R-B(OH)2, Pd Catalyst C6_Heck Heck Coupling Start->C6_Heck Alkene, Pd Catalyst C6_Sonogashira Sonogashira Coupling Start->C6_Sonogashira Alkyne, Pd/Cu Catalyst C6_Buchwald Buchwald-Hartwig Amination Start->C6_Buchwald R2NH, Pd Catalyst N1_Alkylation N-Alkylation Start->N1_Alkylation R-X, Base

Caption: Key derivatization pathways for this compound.

Protocols for Derivatization at the C2-Carboxylic Acid

The carboxylic acid at the C2 position is a primary site for modification to explore interactions within a binding pocket and to modulate physicochemical properties.

Amide Formation

Amidation is a cornerstone of medicinal chemistry, as the resulting amide bond is metabolically robust and can act as both a hydrogen bond donor and acceptor. The synthesis of a diverse library of amides allows for the exploration of various substituents (R groups) to probe for favorable interactions with the target protein.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general and reliable method for the synthesis of 6-bromoindole-2-carboxamides.

Workflow:

Amide_Coupling_Workflow A 6-Bromoindole- 2-carboxylic Acid B Activate with EDC/HOBt in DMF A->B C Add Amine (R-NH2) and Base (DIPEA) B->C D Reaction Stirring (rt, 12-24h) C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Workflow for the synthesis of 6-bromoindole-2-carboxamides.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound240.051.01.0
Amine (R-NH₂)Varies1.11.1
EDC·HCl191.701.21.2
HOBt135.121.21.2
DIPEA129.242.02.0
Anhydrous DMF-10 mL-
Dichloromethane (DCM)-50 mL-
Saturated aq. NaHCO₃-20 mL-
Brine-20 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Ester Formation

Esterification of the C2-carboxylic acid can be used to explore the impact of replacing the amide N-H with an oxygen atom, altering hydrogen bonding capabilities and lipophilicity.

Protocol 2: Fischer Esterification

This classic method is suitable for the synthesis of simple alkyl esters.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound240.051.01.0
Alcohol (e.g., Methanol, Ethanol)VariesExcess-
Concentrated H₂SO₄98.08Catalytic-
Saturated aq. NaHCO₃-20 mL-
Ethyl acetate-50 mL-
Brine-20 mL-
Anhydrous Na₂SO₄---

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester. Further purification by column chromatography may be necessary.[12][13]

Bioisosteric Replacement of the Carboxylic Acid

In some instances, the carboxylic acid functionality can lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism.[5] In such cases, replacing it with a bioisostere—a functional group with similar physicochemical properties—can be a valuable strategy.[6][7][8][9] Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. The synthesis of these bioisosteres typically involves multi-step sequences starting from the corresponding ester or amide derivatives.

Protocols for Derivatization at the C6-Bromine

The bromine atom at the C6 position is an ideal handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. For these reactions, it is often advantageous to first protect the indole nitrogen and esterify the carboxylic acid to prevent side reactions and improve solubility.

Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds between the indole core and various aryl or heteroaryl boronic acids.[14][15]

Protocol 3: Suzuki-Miyaura Coupling of 6-Bromoindole Derivatives

Workflow:

Suzuki_Coupling_Workflow A N-Protected 6-Bromo- indole-2-carboxylate B Add Boronic Acid, Pd Catalyst, and Base A->B C Reaction in DME/H2O at 80-100 °C B->C D Aqueous Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F

Caption: Workflow for the Suzuki-Miyaura coupling of 6-bromoindole derivatives.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Protected 6-bromoindole-2-carboxylateVaries1.01.0
Arylboronic acidVaries1.51.5
Pd(dppf)Cl₂816.640.050.05
K₂CO₃138.213.03.0
1,2-Dimethoxyethane (DME)-8 mL-
Water-2 mL-

Procedure:

  • To a mixture of the N-protected 6-bromoindole-2-carboxylate (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq), add DME and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) and heat the reaction at 80-100 °C for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[16]

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities, which can serve as handles for further "click" chemistry or as structural elements themselves.[17][18][19]

Protocol 4: Sonogashira Coupling of 6-Bromoindole Derivatives

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Protected 6-bromoindole-2-carboxylateVaries1.01.0
Terminal AlkyneVaries1.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) iodide (CuI)190.450.060.06
Triethylamine (TEA)-5 mL-
Anhydrous THF-5 mL-

Procedure:

  • To a solution of the N-protected 6-bromoindole-2-carboxylate (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and TEA, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).

  • Stir the reaction at room temperature or gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the desired product.

Heck Coupling

The Heck reaction allows for the vinylation of the C6 position, introducing alkene functionalities.[20][21][22]

Protocol 5: Heck Coupling of 6-Bromoindole Derivatives

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Protected 6-bromoindole-2-carboxylateVaries1.01.0
Alkene (e.g., n-butyl acrylate)Varies1.51.5
Pd(OAc)₂224.500.050.05
P(o-tolyl)₃304.370.10.1
Triethylamine (TEA)-3.0 eq-
Anhydrous DMF-10 mL-

Procedure:

  • In a reaction vessel, combine the N-protected 6-bromoindole-2-carboxylate (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.05 eq), P(o-tolyl)₃ (0.1 eq), and TEA (3.0 eq) in anhydrous DMF.

  • Heat the mixture at 100-120 °C for 12-24 hours under an inert atmosphere.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C6 position.[1][23][24]

Protocol 6: Buchwald-Hartwig Amination of 6-Bromoindole Derivatives

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Protected 6-bromoindole-2-carboxylateVaries1.01.0
AmineVaries1.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.630.080.08
NaOtBu96.101.41.4
Anhydrous Toluene-10 mL-

Procedure:

  • To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

  • Add the N-protected 6-bromoindole-2-carboxylate (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene and heat the mixture at 80-110 °C under an inert atmosphere for 8-24 hours.

  • Cool the reaction, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol for Derivatization at the N1-Indole Position

Modification of the indole nitrogen can influence the molecule's conformation and hydrogen bonding potential. N-alkylation is a common strategy to probe this position.[4][25][26][27]

Protocol 7: N-Alkylation of Indole-2-carboxylates

This reaction is typically performed on the ester derivative to avoid complications with the acidic proton of the carboxylic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
6-Bromoindole-2-carboxylateVaries1.01.0
Alkyl halide (e.g., MeI, BnBr)Varies1.21.2
Sodium hydride (60% in mineral oil)24.001.51.5
Anhydrous DMF or THF-10 mL-

Procedure:

  • To a solution of the 6-bromoindole-2-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 2-6 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Characterization of Derivatives

Thorough characterization of all synthesized derivatives is crucial for establishing accurate SAR. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.[10][11][28]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the products.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds, which should typically be >95% for biological testing.[29][30]

Conclusion

This compound is a highly valuable and versatile scaffold for generating diverse libraries of compounds for SAR studies. The protocols outlined in this guide provide a robust foundation for the systematic derivatization of this starting material at the C2-carboxylic acid, C6-bromine, and N1-indole positions. By employing these synthetic strategies, researchers can efficiently explore the chemical space around the indole core, leading to the identification of novel and optimized drug candidates. The careful selection of derivatization strategies, guided by the principles of medicinal chemistry, will undoubtedly accelerate the drug discovery process.

References

Application Notes & Protocols: 6-Bromoindole-2-carboxylic Acid in Organic Electronics and Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromoindole-2-carboxylic acid is a versatile heterocyclic compound that has emerged as a critical building block in the synthesis of advanced functional materials.[1] Its unique structure, featuring an electron-rich indole core, a synthetically malleable carboxylic acid group, and a strategically positioned bromine atom, provides an exceptional platform for creating complex molecular architectures.[1] This guide provides an in-depth exploration of the application of this compound and its derivatives in organic electronics, with a focus on their role in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). We will elucidate the fundamental principles governing their electronic properties and provide detailed, field-proven protocols for the synthesis of key intermediates and the fabrication of prototype devices.

Foundational Principles: The Indole Scaffold in Organic Electronics

The indole moiety is an inherently electron-rich aromatic system, a characteristic that makes its derivatives prime candidates for p-type (hole-transporting) organic semiconductors.[2] The performance of these materials is not static; it can be meticulously tuned through chemical functionalization at various positions around the indole core to modulate critical parameters such as solubility, solid-state packing, and electronic energy levels (HOMO/LUMO).[2][3]

This compound is particularly valuable due to its dual points of reactivity:

  • The Carboxylic Acid Group (-COOH): This functional group can be readily converted into esters, amides, or other derivatives. This is often a crucial first step to improve solubility in organic solvents for solution-based processing or to introduce specific functionalities.[4][5]

  • The Bromine Atom (-Br): Located at the 6-position, the bromine atom is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille). This allows for the extension of the π-conjugated system by linking the indole core to other aromatic units, a primary strategy for designing high-performance organic electronic materials.[4]

This strategic combination of functionalities enables chemists to design and synthesize a vast library of materials with tailored optoelectronic properties from a single, stable, and commercially available starting material.[1]

Core Applications in Organic Electronic Devices

Derivatives originating from the this compound scaffold have demonstrated significant potential in several classes of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, particularly phosphorescent OLEDs (PHOLEDs), hole-transporting materials (HTMs) play a critical role in facilitating the injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Indole derivatives have been successfully developed as high-performance HTMs.[2]

  • Causality of Performance: Fused indole derivatives, such as indolo[3,2-b]indoles, are designed to possess high triplet energies (>2.9 eV).[6] This is a critical requirement, especially for blue PHOLEDs, as it prevents the unwanted quenching of high-energy triplet excitons in the phosphorescent emitter, thereby ensuring high quantum efficiency.[6][7] The inherent hole-transporting nature of the indole core ensures efficient charge mobility, contributing to lower device operating voltages and higher overall performance.[2] The synthetic pathways to these complex fused systems often rely on functionalized indole precursors like this compound.

Organic & Perovskite Solar Cells (OSCs & PSCs)

The hole-transporting layer is also a key component in n-i-p structured perovskite solar cells, where it selectively extracts holes from the perovskite absorber layer while blocking electrons.

  • Causality of Performance: Indolo[3,2-b]indole-based materials have been synthesized and shown to be superior crystalline HTMs compared to the amorphous standard, spiro-OMeTAD.[8][9][10] The planarity of the fused indole backbone promotes strong π-π stacking in the solid state, leading to significantly higher hole mobility.[8][9] Furthermore, the energy levels (specifically the HOMO level) of these materials can be precisely tuned through synthetic modification to achieve better alignment with the valence band of the perovskite, facilitating efficient hole extraction and minimizing recombination losses. This results in devices with superior power conversion efficiencies (PCE).[8][10]

Organic Thin-Film Transistors (OTFTs)

OTFTs are the fundamental building blocks of flexible electronics, such as displays and sensors. The performance of an OTFT is largely dictated by the charge carrier mobility of the organic semiconductor used in its active channel.

  • Causality of Performance: The same properties that lead to high hole mobility in OLEDs and OSCs are beneficial for OTFTs. The ability of planar, extended indole-based molecules to self-assemble into highly ordered crystalline domains with significant π-orbital overlap is essential for efficient charge transport.[2][8] Research into indolo[3,2-b]indole derivatives has highlighted their applicability in OTFTs, where their structural rigidity and propensity for ordered packing contribute to high field-effect mobilities.[2][11]

Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a robust starting point for synthesizing functional derivatives and evaluating them in a standard device architecture.

Protocol 1: Synthesis of a Key Intermediate: Ethyl 6-(diphenylamino)-1H-indole-2-carboxylate

This two-step protocol demonstrates the conversion of the starting material into a more complex, electronically active derivative. The first step improves solubility and protects the acid, while the second step uses a Buchwald-Hartwig reaction to attach a well-known hole-transporting moiety (diphenylamine).

Rationale: Esterification is a standard protecting group strategy that also enhances the solubility of the indole core in organic solvents required for the subsequent cross-coupling reaction.[4] The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed reaction for forming C-N bonds, a cornerstone of modern organic semiconductor synthesis.[4] Attaching the diphenylamine group significantly enhances the hole-transporting properties of the molecule.

Step-by-Step Methodology:

  • Esterification to Ethyl 6-bromo-1H-indole-2-carboxylate:

    • Suspend this compound (1.0 eq) in anhydrous ethanol (EtOH, ~20 mL per gram of starting material).

    • Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux (~80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and slowly pour it into ice-cold water.

    • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product is typically an off-white solid.

  • Buchwald-Hartwig Amination:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Ethyl 6-bromo-1H-indole-2-carboxylate (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like Xantphos (0.04 eq).

    • Add anhydrous toluene or dioxane as the solvent.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

    • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

Diagram 1: Synthetic Pathway A logical workflow for the synthesis of a functional hole-transporting molecule.

G A This compound B Step 1: Esterification (EtOH, H₂SO₄) A->B C Ethyl 6-bromo-1H-indole-2-carboxylate B->C D Step 2: Buchwald-Hartwig Amination (Diphenylamine, Pd Catalyst) C->D E Ethyl 6-(diphenylamino)-1H-indole-2-carboxylate (Functional HTM Precursor) D->E

Caption: Synthetic conversion of the starting material to a functional derivative.

Protocol 2: Fabrication and Testing of a Bulk-Heterojunction (BHJ) Organic Solar Cell

This protocol outlines the fabrication of a standard architecture OSC to provide a consistent baseline for evaluating the performance of newly synthesized indole-based donor materials.

Rationale: A standardized device structure (ITO/PEDOT:PSS/Active Layer/LiF/Al) is crucial for comparing the performance of different active layer materials.[12][13] Each layer serves a distinct and vital function: ITO is the transparent anode, PEDOT:PSS is the hole-transport layer that also smooths the ITO surface, the active layer absorbs light and generates charges, LiF acts as an electron injection layer, and Al is the reflective cathode.[12][13][14]

Step-by-Step Methodology:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates under a stream of nitrogen and immediately treat with UV-Ozone for 15 minutes to increase the ITO work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered aqueous dispersion of PEDOT:PSS (e.g., Clevios P) onto the clean ITO substrate at ~4000 rpm for 60 seconds.

    • Anneal the substrates on a hotplate at 150 °C for 15 minutes in air.[13]

  • Active Layer Deposition:

    • Prepare a solution of the active layer blend. For example, dissolve the synthesized indole derivative (donor) and an electron acceptor (e.g., PC₆₁BM) in a 1:1 weight ratio in a suitable solvent like chlorobenzene or chloroform. The total concentration is typically 15-20 mg/mL.

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve a desired film thickness (typically 80-100 nm).

    • Anneal the films at a temperature optimized for the specific material system (e.g., 80-120 °C) to improve morphology.

  • Cathode Deposition:

    • Transfer the substrates directly into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit a thin layer of Lithium Fluoride (LiF) (~0.5-1 nm) at a rate of 0.1 Å/s.

    • Deposit the Aluminum (Al) cathode (~100 nm) at a rate of 1-2 Å/s.

  • Device Characterization:

    • Encapsulate the devices to prevent degradation from air and moisture.

    • Measure the current density-voltage (J-V) characteristics using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

    • Extract key photovoltaic parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).

Diagram 2: Organic Solar Cell Device Architecture A cross-section of a standard bulk-heterojunction organic solar cell.

G cluster_device Device Stack Light Incident Light (AM 1.5G) Glass Glass Substrate Light->Glass ITO ITO (Transparent Anode) Glass->ITO HTL PEDOT:PSS (Hole Transport Layer) ITO->HTL Active Active Layer (Indole Derivative:Acceptor Blend) HTL->Active ETL LiF (Electron Transport Layer) Active->ETL Cathode Al (Cathode) ETL->Cathode

Caption: Layered structure of a conventional bulk-heterojunction solar cell.

Representative Data & Performance Metrics

The functionalization of the this compound core allows for significant tuning of material properties. The table below summarizes typical property ranges and performance metrics for indole-based materials in organic electronics, synthesized from the literature.

Material ClassHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/Vs)ApplicationKey Performance Metric
Fused Indole HTM-5.1 to -5.4-2.0 to -2.310⁻⁴ to 10⁻³Blue PHOLEDExternal Quantum Efficiency (EQE) > 20%[6]
Indoloindole HTM-5.2 to -5.5-1.9 to -2.2> 10⁻³Perovskite Solar CellPower Conversion Efficiency (PCE) > 19%[8]
Extended π-System-5.0 to -5.3-2.5 to -3.010⁻³ to 0.1OTFT / OSCHigh On/Off Ratio (>10⁵) or PCE > 5%

Conclusion

This compound stands as a powerful and versatile platform for the development of next-generation organic electronic materials. Its inherent electronic properties, combined with its amenability to diverse and high-yielding synthetic transformations, enable the rational design of molecules with tailored characteristics for specific applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this promising chemical space, paving the way for further innovations in OLEDs, solar cells, transistors, and beyond.

References

Application Notes and Protocols: Solid-Phase Synthesis of 6-Aryl-Indole-2-Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the solid-phase synthesis (SPS) of diverse 6-aryl-indole-2-carboxylic acid libraries, starting from the versatile building block, 6-Bromoindole-2-carboxylic acid. The indole scaffold is a privileged structure in medicinal chemistry, and derivatization at the 6-position via palladium-catalyzed cross-coupling reactions offers a powerful strategy for exploring structure-activity relationships (SAR).[1] This document details field-proven protocols for the immobilization of the indole core onto Wang resin, orthogonal protection of the indole nitrogen, on-resin Suzuki-Miyaura cross-coupling for scaffold diversification, and final cleavage to yield the target compounds. The methodologies are designed to be robust and scalable, catering to the needs of researchers in drug discovery and chemical biology.

Introduction: The Strategic Value of Solid-Phase Indole Synthesis

The indole nucleus is a cornerstone of numerous pharmaceuticals and natural products.[1] Solid-phase synthesis (SPS) offers a paradigm shift from traditional solution-phase chemistry, enabling the rapid and efficient assembly of compound libraries by anchoring a starting material to an insoluble polymer support and performing subsequent chemical transformations.[2] This approach simplifies purification to a mere filtration and washing process after each step, dramatically accelerating the discovery timeline.

This compound is an ideal starting point for library synthesis. The carboxylic acid at the 2-position serves as a handle for immobilization, while the bromine atom at the 6-position provides a reactive center for diversification through transition-metal-catalyzed reactions.[3] The Suzuki-Miyaura coupling is particularly powerful, allowing for the introduction of a vast array of aryl and heteroaryl moieties with high functional group tolerance under mild conditions.[1][4]

This guide is structured to provide not just a sequence of steps, but the underlying chemical logic, empowering researchers to adapt and troubleshoot the protocols effectively.

Foundational Strategy: Workflow and Core Principles

The overall synthetic strategy is a multi-stage process executed on a solid support, culminating in the release of a diversified product library. The choice of resin, protecting groups, and reaction conditions are interdependent and crucial for success.

The Choice of Solid Support: Wang Resin

For the synthesis of C-terminal carboxylic acids, Wang resin is the support of choice.[5] It is a polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker.

  • Causality: The key feature of the Wang linker is its acid lability. The ester bond formed with the indole-2-carboxylic acid is stable to a wide range of reaction conditions, including the basic and organometallic conditions of the Suzuki-Miyaura coupling. However, it is readily cleaved by moderate-to-strong acids like trifluoroacetic acid (TFA), which protonate the benzyl alcohol linker, facilitating the release of the desired carboxylic acid.[6][7]

The Orthogonal Protecting Group Strategy

A critical consideration is the potential for side reactions involving the indole N-H proton. During Suzuki coupling, the basic conditions can deprotonate the N-H, which may interfere with the palladium catalyst or lead to undesired N-arylation. To ensure a clean and predictable outcome, the indole nitrogen must be temporarily protected.

  • Causality: An orthogonal protecting group scheme is essential.[8] The chosen protecting group must be stable during the Suzuki coupling but easily removable without cleaving the molecule from the resin. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. It is readily installed, stable to the basic conditions of the Suzuki reaction, and is cleaved simultaneously with the linker during the final TFA treatment.[9][10]

Overall Synthetic Workflow

The complete workflow is visualized below. Each step is designed to be high-yielding and amenable to parallel synthesis formats.

Solid-Phase Synthesis Workflow cluster_0 On-Resin Operations cluster_1 Cleavage & Product Resin Wang Resin Loaded Immobilized Indole on Wang Resin Resin->Loaded Immobilization (DIC, DMAP) Start 6-Bromoindole- 2-carboxylic acid Start->Loaded Protected N-Boc Protected Resin-Bound Indole Loaded->Protected N-H Protection (Boc)2O, DMAP Coupled Diversified Scaffold on Resin Protected->Coupled Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid, Base) FinalProduct 6-Aryl-indole- 2-carboxylic acid Coupled->FinalProduct Cleavage (TFA Cocktail) caption Figure 1: Overall workflow for solid-phase synthesis.

Caption: Figure 1: Overall workflow for solid-phase synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid (TFA) is highly corrosive and volatile.

Protocol 1: Immobilization of this compound onto Wang Resin

This protocol utilizes a carbodiimide-mediated esterification catalyzed by DMAP to anchor the starting material to the resin.[11][12]

  • Materials:

    • Wang Resin (100-200 mesh, ~1.0 mmol/g substitution)

    • This compound

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Solid-phase reaction vessel

  • Procedure:

    • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a reaction vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

    • Activation Solution: In a separate flask, dissolve this compound (3.0 eq., 3.0 mmol, 720 mg) in DMF (8 mL). Add DIC (3.0 eq., 3.0 mmol, 470 µL).

    • Loading: Add the activation solution to the swollen resin. Then, add a solution of DMAP (0.1 eq., 0.1 mmol, 12 mg) in DMF (1 mL) to the resin slurry.

    • Reaction: Agitate the mixture at room temperature for 4-6 hours.

    • Monitoring: To check for completion, take a small sample of the resin (~5 mg), wash thoroughly with DCM, and dry. Perform a test cleavage (see Protocol 4) and analyze the supernatant by LC-MS.

    • Washing: Once the reaction is complete, drain the solvent. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Drying: Dry the resin under high vacuum to a constant weight. A successful loading will result in a significant weight gain.

Protocol 2: N-Boc Protection of Resin-Bound Indole

This step protects the indole nitrogen to prevent side reactions during the subsequent Suzuki coupling.

  • Materials:

    • Loaded 6-bromoindole-2-carboxylate resin from Protocol 1

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Resin Swelling: Swell the dried resin from Protocol 1 in DCM (10 mL) for 30 minutes. Drain the solvent.

    • Reaction Mixture: Add a solution of (Boc)₂O (4.0 eq. relative to initial resin loading, 4.0 mmol, 873 mg) and DMAP (0.5 eq., 0.5 mmol, 61 mg) in DCM (10 mL).

    • Reaction: Agitate the mixture at room temperature for 12-16 hours.

    • Monitoring: Completion can be monitored by FT-IR spectroscopy by observing the appearance of the Boc-carbonyl stretch (~1725 cm⁻¹). Alternatively, a test cleavage followed by LC-MS analysis will show the mass corresponding to the N-Boc protected product.

    • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Drying: Dry the resin under high vacuum.

Protocol 3: On-Resin Suzuki-Miyaura Cross-Coupling

This is the key diversification step. The conditions provided are a robust starting point and may be optimized for particularly challenging boronic acids.[3][4]

  • Materials:

    • N-Boc protected resin from Protocol 2

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Sulfonated SPhos (sSPhos) ligand

    • Potassium fluoride (KF) or Potassium Carbonate (K₂CO₃)

    • 1,2-Dimethoxyethane (DME)

    • Ethanol (EtOH)

    • Deionized water

  • Procedure:

    • Resin Preparation: Place the N-Boc protected resin (~0.25 mmol scale) in a microwave-safe reaction vessel. Add the arylboronic acid (4.0 eq., 1.0 mmol).

    • Catalyst Premix: In a separate vial, dissolve Pd₂(dba)₃ (0.05 eq., 0.0125 mmol, 11.5 mg) and sSPhos (0.1 eq., 0.025 mmol, 14.2 mg) in the solvent mixture.

    • Reaction Setup: Add the base (e.g., KF, 4.0 eq., 1.0 mmol, 58 mg) to the resin. Add the solvent mixture (DME/EtOH/H₂O 9:9:2, 5 mL). Finally, add the catalyst premix.

    • Reaction: Seal the vessel and heat in a microwave reactor at 120 °C for 30-45 minutes.

    • Monitoring: After cooling, a small sample of resin can be washed, dried, and subjected to test cleavage (Protocol 4) and LC-MS analysis to confirm the formation of the desired coupled product.

    • Washing: Drain the solvent and wash the resin extensively with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove all traces of catalyst and reagents.

    • Drying: Dry the resin under high vacuum.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd(0)L2->OxAdd R-X (Resin-Indole-Br) Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar-B(OH)2 / Base Transmetal->Pd(0)L2 R-Ar (Product on Resin) RedElim Reductive Elimination caption Figure 2: Simplified on-resin Suzuki-Miyaura cycle.

Caption: Figure 2: Simplified on-resin Suzuki-Miyaura cycle.

Protocol 4: Cleavage from Resin and Deprotection

This final step simultaneously cleaves the product from the Wang resin and removes the N-Boc protecting group.

  • Materials:

    • Dried, coupled resin from Protocol 3

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIPS)

    • Deionized water

    • Cold diethyl ether

  • Procedure:

    • Resin Swelling: Swell the resin in DCM (5 mL) for 20 minutes in a reaction vessel and then drain.

    • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIPS.[13]

    • Cleavage Reaction: Add the cleavage cocktail to the resin (5-10 mL per 100 mg of resin). Agitate gently at room temperature for 2-3 hours.

    • Product Collection: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Precipitation: Add the collected filtrate dropwise to a larger volume of cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate of the crude product should form.

    • Isolation: Cool the ether suspension at -20 °C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the pellet with cold ether twice more.

    • Drying: Dry the crude product pellet under vacuum.

    • Purification: Purify the crude product by preparative RP-HPLC.

Cleavage from Wang Resin ResinBound Resin-O-CO-Indole(N-Boc)-Aryl Product HOOC-Indole(NH)-Aryl (Final Product) ResinBound->Product Byproducts Resin Cation + Boc Cation (Trapped by TIPS) ResinBound->Byproducts TFA TFA / H₂O / TIPS (Cleavage Cocktail) TFA->Product TFA->Byproducts caption Figure 3: Acid-mediated cleavage and deprotection.

Caption: Figure 3: Acid-mediated cleavage and deprotection.

Data Presentation and Troubleshooting

Table 1: Reagent Stoichiometry and Reaction Conditions
StepReagentEquivalents (rel. to resin capacity)SolventTime (h)Temp (°C)
Immobilization 6-Bromoindole-2-COOH3.0DMF4-6RT
DIC3.0
DMAP0.1
N-Protection (Boc)₂O4.0DCM12-16RT
DMAP0.5
Suzuki Coupling Arylboronic Acid4.0DME/EtOH/H₂O0.5-0.75120 (µW)
Pd₂(dba)₃0.05(9:9:2)
sSPhos0.1
KF4.0
Cleavage TFA / H₂O / TIPS-(95:2.5:2.5)2-3RT
Table 2: Common Troubleshooting Guide
IssuePossible Cause(s)Recommended Action(s)
Low Loading Efficiency - Incomplete activation of carboxylic acid.- Steric hindrance.- Poor quality reagents.- Increase reaction time to 12h.- Pre-activate the acid with DIC for 15 min before adding to resin.- Use fresh, high-purity DIC and DMAP.
Incomplete Suzuki Coupling - Inactive catalyst.- Poorly reactive boronic acid.- Insufficient heating.- Use a different ligand (e.g., RuPhos, XPhos).- Increase catalyst loading to 10 mol%.- Increase reaction time or temperature.- Ensure anhydrous solvents are used for the reaction setup.
Product Darkens on Cleavage - Oxidation of the indole ring.- Scavengers insufficient.- Add 2.5% ethanedithiol (EDT) to the cleavage cocktail, especially if the coupled aryl group is electron-rich.[14]- Perform cleavage under an inert atmosphere (N₂ or Ar).
Multiple Peaks in LC-MS - Incomplete reactions at any stage.- Side-product formation during cleavage.- Review monitoring data for each step to identify the source of impurity.- Optimize HPLC purification gradient.

Conclusion

The solid-phase synthesis strategy detailed herein provides a powerful and systematic platform for the generation of 6-aryl-indole-2-carboxylic acid libraries. By leveraging a stable Wang resin linkage, an orthogonal N-Boc protecting group, and efficient on-resin Suzuki-Miyaura coupling, researchers can rapidly access a wide chemical space for biological screening. The causality-driven explanations and robust protocols in this guide serve as a valuable resource for professionals in drug discovery, enabling the accelerated development of novel indole-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Bromoindole-2-carboxylic acid (CAS 16732-65-3). This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for achieving high purity of this versatile building block through recrystallization. This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, making its purity paramount for successful downstream applications.[1][2] This guide moves beyond a simple protocol, delving into the rationale behind each step to empower you with the ability to troubleshoot and optimize the process effectively.

Technical FAQs

Q1: What are the key physical properties of pure this compound? Pure this compound should be an off-white to light yellow crystalline powder.[1] Key quality control metrics are its appearance and melting point. A sharp melting point within the established range is a primary indicator of high purity.

PropertyValueSource(s)
CAS Number 16732-65-3
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.06 g/mol [1][3]
Appearance Off-white crystalline powder[1]
Melting Point 219-225 °C[1]

Q2: How do I select the best solvent for recrystallizing this compound? The ideal solvent is one in which the compound has low solubility at room temperature but high solubility at the solvent's boiling point.[4][5] This differential solubility is the driving force for crystallization upon cooling. Given the molecule's aromatic carboxylic acid structure, polar solvents are a good starting point. A rule of thumb is that solvents with functional groups similar to the solute are often effective.[6]

Recommended Solvent Screening:

  • Good Candidates: Alcohols (Ethanol, Methanol), Ethyl Acetate.

  • Solvent Mixtures: An Ethanol/Water or Acetone/Hexane system can be highly effective. A mixed solvent system is used when no single solvent provides the ideal solubility profile. The compound should be highly soluble in one solvent (the "soluble solvent") and poorly soluble in the other (the "anti-solvent").[7]

Q3: What are the likely impurities in a crude sample? Impurities often stem from the synthetic route used. For indole derivatives, these can include:

  • Unreacted Starting Materials: Dependent on the specific synthesis (e.g., Reissert or Fischer indole synthesis).[8]

  • Side-Products: Such as isomers or products of incomplete cyclization.

  • Decarboxylation Product: Indole-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at high temperatures, which would yield 6-bromoindole.[8]

  • Colored Process Impurities: High molecular weight, often polar, byproducts that can be adsorbed by activated charcoal.

Q4: Why is slow, undisturbed cooling critical for successful recrystallization? Crystal formation is a thermodynamically controlled process of lattice assembly. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, effectively excluding impurity molecules.[4] Rapid cooling ("crashing out") traps impurities within the fast-forming solid, defeating the purpose of the purification.[9] An ideal crystallization should show initial crystal formation after 5-10 minutes of cooling, with continued growth over 20-30 minutes.[9]

Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals.

  • Probable Cause: This occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains a significant amount of impurities that depress the melting point.[9]

  • Solution:

    • Re-heat the flask to dissolve the oil completely.

    • Add a small amount (10-15% of the total volume) of additional hot solvent to decrease the saturation point.

    • Ensure a very slow cooling rate. You can insulate the flask with glass wool or place it in a warm water bath that cools slowly.

    • If the problem persists, the chosen solvent may be unsuitable. Consider a different solvent or solvent system.[10]

Problem: No crystals have formed even after the solution is cold.

  • Probable Cause: This is the most common issue and is typically caused by one of two things: using too much solvent, resulting in a solution that is not saturated upon cooling, or the solution has become supersaturated.[10]

  • Solution:

    • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches provide a surface for crystal nucleation.[10]

    • Seed Crystals: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off a portion of the solvent (15-20%). Then, allow it to cool again. Be careful not to evaporate too much solvent.[9]

    • Final Recovery: If crystallization remains impossible, the compound can be recovered by removing the solvent on a rotary evaporator and attempting the recrystallization again with a different solvent system.[10]

Problem: My recovery yield is very low.

  • Probable Cause: A low yield can result from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent at room temperature.[9][11]

  • Solution:

    • Minimize Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.

    • Prevent Premature Crystallization: If performing a hot filtration, pre-heat your funnel and filter flask by placing them on top of the boiling flask to be filled with hot solvent vapor. This prevents the solution from cooling and crystallizing in the funnel.

    • Optimize Washing: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent. The compound will have much lower solubility in the cold solvent, minimizing loss.

    • Check the Mother Liquor: If a significant amount of product was lost, you can try to recover a "second crop" of crystals by reducing the volume of the mother liquor (the leftover filtrate) by boiling and re-cooling. Note that this second crop will likely be less pure than the first.

Problem: The final product is colored, but it should be white/off-white.

  • Probable Cause: The presence of colored, often polymeric or highly conjugated, impurities that co-dissolve in the hot solvent.

  • Solution:

    • After dissolving the crude solid in the hot solvent, remove the flask from the heat source.

    • Add a very small amount (1-2% of the solute weight) of activated charcoal to the solution.

    • Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.[5]

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite in a heated funnel to remove the charcoal.

    • Proceed with the cooling and crystallization steps as usual. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[9]

Detailed Experimental Protocol

This protocol outlines a standard procedure for the recrystallization of this compound, using ethanol as the primary solvent.

  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

    • Add approximately 15-20 mL of ethanol. Add a boiling chip or magnetic stir bar.

    • Heat the mixture to a gentle boil on a hot plate while stirring.

    • Continue adding ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent.[4]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a spatula-tip (~20 mg) of activated charcoal.

    • Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration (Perform if charcoal was added or insoluble impurities are visible):

    • Place a second 50 mL Erlenmeyer flask on the hot plate with a small amount of solvent boiling to keep it filled with hot vapor.

    • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of this second flask.

    • Quickly and carefully pour the hot solution through the fluted filter paper.

    • Rinse the first flask with a small amount (~1-2 mL) of hot solvent and pour this through the filter to recover any residual product.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and set it on a cork ring or benchtop to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion (2-3 mL) of ice-cold ethanol to rinse away any remaining soluble impurities.

    • Break the vacuum before adding the wash solvent to ensure the entire crystal cake is wetted, then reapply the vacuum.[11]

  • Drying:

    • Keep the crystals under vacuum for 10-15 minutes to pull air through and partially dry them.

    • Transfer the crystalline powder to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C).

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude Solid Dissolve Dissolution (Minimum Hot Solvent) Start->Dissolve HotFilt Hot Filtration (Optional: Remove Insolubles) Dissolve->HotFilt Impurities Present invis1 Dissolve->invis1 No Impurities Cool Slow Cooling & Crystallization HotFilt->Cool Isolate Isolation (Vacuum Filtration) Cool->Isolate Dry Drying Isolate->Dry End Pure Crystals Dry->End invis1->Cool invis2

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Overcoming Low Yields in the Synthesis of 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromoindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common pitfalls and optimize your reaction conditions for a successful outcome.

Introduction: The Synthetic Challenge

The synthesis of this compound is a valuable process, as this compound serves as a key building block in the development of various pharmaceuticals and bioactive molecules.[1] The most common and established route involves a three-step sequence:

  • Diazotization of 4-bromoaniline.

  • Japp-Klingemann reaction with a β-keto-ester to form a hydrazone intermediate.

  • Fischer indole synthesis to cyclize the hydrazone into the indole core, followed by hydrolysis of the ester to yield the final carboxylic acid.

While theoretically straightforward, this pathway is often plagued by issues that can significantly reduce the overall yield. This guide will dissect each stage of the synthesis, addressing the most common problems and offering field-proven solutions.

Visualizing the Workflow: A Step-by-Step Overview

To provide a clear roadmap of the entire process, the following diagram illustrates the key stages of the synthesis.

Synthesis_Workflow cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Saponification (Hydrolysis) A 4-Bromoaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 4-Bromobenzenediazonium Chloride B->C E Japp-Klingemann Coupling (Base, 0-5 °C) C->E D Ethyl 2-methylacetoacetate D->E F Ethyl 2-((4-bromophenyl)hydrazono)propanoate (Hydrazone Intermediate) E->F G Ethyl 6-bromo-1H-indole-2-carboxylate F->G  Acid-catalyzed  Cyclization  (e.g., PPA, H₂SO₄)  Heat H This compound (Final Product) G->H  Base Hydrolysis  (e.g., NaOH, KOH)  then Acidification

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be facing during your experiments.

Part 1: The Japp-Klingemann Reaction - Formation of the Hydrazone Intermediate

The Japp-Klingemann reaction is the initial crucial step where the aryl diazonium salt couples with a β-keto-ester to form the key hydrazone intermediate.[2][3] Low yields in this stage will invariably lead to a poor overall yield.

Question 1: My Japp-Klingemann reaction is giving a very low yield of the hydrazone. What are the most likely causes?

Answer: Low yields in the Japp-Klingemann reaction can often be traced back to a few critical parameters. Here’s a breakdown of what to investigate:

  • Inefficient Diazotization: The formation of the 4-bromobenzenediazonium salt is highly temperature-sensitive. It's imperative to maintain the temperature of the reaction mixture between 0-5 °C.[4] A rise in temperature can lead to the decomposition of the diazonium salt, which is inherently unstable.

    • Expert Tip: Use an ice-salt bath for better temperature control and add the sodium nitrite solution slowly and dropwise to prevent localized heating.

  • Incorrect pH for Coupling: The coupling of the diazonium salt with the enolate of the β-keto-ester is pH-dependent. The reaction is typically carried out under mildly basic or neutral conditions to facilitate the formation of the enolate.

    • Expert Tip: The use of sodium acetate is common as it acts as a buffer, maintaining the pH in the optimal range for the coupling reaction. If the medium is too acidic, the enolate concentration will be too low. Conversely, if it's too basic, the diazonium salt may decompose.

  • Side Reactions: The diazonium salt is a reactive species and can participate in unwanted side reactions if not consumed by the enolate. Tarry byproducts are a common sign of these side reactions.

Question 2: I am observing the formation of a stable azo compound instead of the desired hydrazone. How can I promote the conversion to the hydrazone?

Answer: The formation of a stable azo compound is a known issue in the Japp-Klingemann reaction.[5] The conversion of the initially formed azo compound to the hydrazone involves a rearrangement that can be facilitated by adjusting the reaction conditions.

  • Increasing Temperature or pH: Gently warming the reaction mixture or slightly increasing the pH after the initial coupling can promote the rearrangement to the more stable hydrazone. However, this must be done cautiously, as excessive heat or high pH can lead to the decomposition of the products.[5]

  • Hydrolysis Conditions: The Japp-Klingemann reaction mechanism involves the hydrolysis of an intermediate azo compound.[2] Ensuring adequate water content in the reaction medium can facilitate this step.

Table 1: Recommended Reaction Conditions for Japp-Klingemann Reaction

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the diazonium salt.
Coupling pH 4-5Optimal for enolate formation and diazonium salt stability.
Base Sodium AcetateActs as a buffer to maintain the optimal pH.
Solvent Ethanol/WaterA common solvent system that facilitates both diazotization and coupling.
Part 2: The Fischer Indole Synthesis - Cyclization to the Indole Core

The Fischer indole synthesis is a powerful method for forming the indole ring system, but it is notoriously sensitive to reaction conditions, and this is often the step with the most significant yield loss.[6][7]

Question 3: The yield of my Fischer indole cyclization is very low. What are the key factors I should optimize?

Answer: The Fischer indole synthesis is an acid-catalyzed intramolecular cyclization, and its success is highly dependent on the choice of acid catalyst, temperature, and solvent.[8][9]

  • Acid Catalyst: The choice of acid is critical. Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[6][7] For the synthesis of this compound ester, polyphosphoric acid (PPA) is often a good choice as it acts as both a catalyst and a dehydrating agent.

    • Expert Tip: The optimal acid catalyst can be substrate-dependent. It is advisable to screen a few different acids to find the most effective one for your specific reaction.

  • Reaction Temperature: Elevated temperatures are typically required to drive the reaction forward.[10] However, excessive heat can lead to the decomposition of the starting material and the product, resulting in the formation of tarry byproducts.

    • Expert Tip: A systematic optimization of the reaction temperature is recommended. Start at a lower temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress by TLC.

  • Solvent: While the reaction can sometimes be run neat, especially with PPA, the choice of a high-boiling point solvent can be beneficial. Solvents like toluene or xylene are often used.

Question 4: I am observing a significant amount of tar and other byproducts in my Fischer indole synthesis. How can I minimize their formation?

Answer: The formation of byproducts is a common issue in Fischer indole synthesis, often due to the harsh acidic conditions and high temperatures.

  • Anhydrous Conditions: Ensure that your reagents and solvent are dry. The presence of water can interfere with the reaction and promote side reactions.

  • Gradual Heating: Instead of heating the reaction mixture rapidly to the target temperature, a more gradual increase in temperature can sometimes minimize the formation of byproducts.

  • Electron-donating/withdrawing groups: The electronic nature of the substituents on the phenylhydrazine can influence the success of the reaction. Electron-withdrawing groups, like the bromine atom in this case, can sometimes make the cyclization more challenging. In some cases, electron-donating substituents can lead to N-N bond cleavage, causing the reaction to fail.[11]

Table 2: Troubleshooting Low Yields in Fischer Indole Synthesis

IssuePotential CauseRecommended Action
Low Conversion Insufficiently strong acid catalyst or low temperature.Screen different acid catalysts (e.g., PPA, H₂SO₄, ZnCl₂). Gradually increase the reaction temperature.
Product Decomposition Excessive heat or prolonged reaction time.Optimize temperature and monitor the reaction closely by TLC to avoid over-running it.
Formation of Tarry Byproducts Harsh reaction conditions, presence of water.Ensure anhydrous conditions. Consider a milder acid catalyst or a lower reaction temperature.
Part 3: Saponification and Purification

The final step of the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. While generally a high-yielding reaction, care must be taken during the workup and purification to avoid product loss.

Question 5: I am losing a significant amount of product during the hydrolysis and purification steps. What are the best practices to maximize my recovery?

Answer: Product loss during the final stages of the synthesis is often due to issues with the workup and purification procedures.

  • Incomplete Hydrolysis: Ensure that the hydrolysis reaction goes to completion by using a sufficient excess of base (e.g., NaOH or KOH) and allowing adequate reaction time. Monitoring the reaction by TLC is crucial.

  • Precipitation of the Carboxylic Acid: The product is precipitated by acidifying the reaction mixture. It is important to adjust the pH to be sufficiently acidic (typically pH 2-3) to ensure complete protonation and precipitation of the carboxylic acid.

    • Expert Tip: Use a pH meter for accurate pH adjustment. Adding the acid slowly while stirring vigorously can help to form a more easily filterable precipitate.

  • Purification: The crude product may contain unreacted starting material or byproducts from the previous steps. Recrystallization is a common method for purification.

    • Expert Tip: A mixture of ethanol and water is often a good solvent system for the recrystallization of indole-2-carboxylic acids. For more persistent impurities, column chromatography on silica gel may be necessary.[12]

Question 6: My final product is off-white or colored. How can I decolorize it?

Answer: The presence of color in the final product is usually due to trace impurities.

  • Activated Charcoal: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Ethyl 2-((4-bromophenyl)hydrazono)propanoate (Hydrazone Intermediate)
  • Diazotization of 4-Bromoaniline:

    • In a flask equipped with a magnetic stirrer, dissolve 4-bromoaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Japp-Klingemann Coupling:

    • In a separate, larger flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Pour the reaction mixture into a large volume of cold water.

    • Collect the precipitated crude hydrazone by filtration, wash with cold water until the washings are neutral, and dry the product.

Protocol 2: Fischer Indole Synthesis of Ethyl 6-bromo-1H-indole-2-carboxylate
  • Cyclization:

    • Place the dried ethyl 2-((4-bromophenyl)hydrazono)propanoate in a round-bottom flask.

    • Add polyphosphoric acid (PPA) and stir to create a homogeneous mixture.

    • Heat the reaction mixture to 80-100 °C with stirring for 1-3 hours.[10] Monitor the progress of the reaction by TLC.

    • Cool the reaction mixture to room temperature.

  • Work-up and Isolation:

    • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • The crude ethyl 6-bromo-1H-indole-2-carboxylate will precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

    • Wash again with water until the washings are neutral.

    • Dry the crude product. Further purification can be achieved by recrystallization from ethanol.

Protocol 3: Saponification to this compound
  • Hydrolysis:

    • In a round-bottom flask, dissolve the ethyl 6-bromo-1H-indole-2-carboxylate in a suitable solvent such as ethanol or methanol.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.

    • The this compound will precipitate as a solid.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

    • The final product can be further purified by recrystallization.

Conclusion

Overcoming low yields in the synthesis of this compound requires a systematic and informed approach to troubleshooting. By carefully controlling the reaction parameters at each stage, from the initial diazotization to the final purification, and by understanding the potential pitfalls, researchers can significantly improve the efficiency and success rate of this valuable synthetic route. This guide provides the foundational knowledge and practical advice to help you achieve your desired outcomes.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

PART 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the Suzuki coupling of 6-bromoindole-2-carboxylic acid.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low to no conversion is a frequent issue that typically points to problems with catalyst activity, the base, or the solvent system.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may not be entering the catalytic cycle efficiently.

    • Poor Catalyst Choice: For this substrate, standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern, highly active catalyst systems are recommended.

    • Solution: Employ a more active catalyst system. Buchwald's phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃, or using air-stable pre-catalysts (e.g., XPhos Pd G3), can significantly improve results. These advanced systems are often more effective at lower temperatures.[1][2]

  • Ineffective Base: The base is crucial for activating the boronic acid for the transmetalation step.[3][4][5][6]

    • Insufficient Strength/Solubility: If the base is too weak or insoluble in the reaction medium, it cannot efficiently form the reactive boronate species.

    • Solution: Use a moderately strong, soluble base. Anhydrous K₃PO₄ or Cs₂CO₃ are often excellent choices.[7] It's critical to use at least one extra equivalent of base to neutralize the acidic carboxylic acid proton, in addition to the amount needed for the catalytic cycle. A total of 3-4 equivalents is a good starting point.

  • Improper Solvent & Degassing: The solvent must dissolve all components, and residual oxygen can poison the catalyst.

    • Poor Solubility: If reagents are not fully dissolved, the reaction will be slow or incomplete.

    • Catalyst Oxidation: Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

    • Solution: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water (e.g., 4:1 to 10:1 ratio) often works well, as it helps to dissolve both the organic substrates and the inorganic base.[8][9] Ensure the solvent is rigorously degassed by bubbling with an inert gas (argon or nitrogen) for at least 20-30 minutes before adding the catalyst.[10]

G cluster_0 Problem: Low Conversion cluster_1 Potential Causes cluster_2 Solutions Low Conversion Low Conversion Catalyst Inactive Catalyst Inactive Low Conversion->Catalyst Inactive Check Base Ineffective Base Ineffective Low Conversion->Base Ineffective Check Solvent/Setup Issue Solvent/Setup Issue Low Conversion->Solvent/Setup Issue Check Use Buchwald Pre-catalyst (e.g., XPhos Pd G3) Use Buchwald Pre-catalyst (e.g., XPhos Pd G3) Catalyst Inactive->Use Buchwald Pre-catalyst (e.g., XPhos Pd G3) Use K3PO4 or Cs2CO3 (3-4 eq.) Use K3PO4 or Cs2CO3 (3-4 eq.) Base Ineffective->Use K3PO4 or Cs2CO3 (3-4 eq.) Use Dioxane/Water & Degas Thoroughly Use Dioxane/Water & Degas Thoroughly Solvent/Setup Issue->Use Dioxane/Water & Degas Thoroughly

Caption: Troubleshooting workflow for low conversion issues.

Question 2: I'm observing significant protodeborylation of my boronic acid. How can I prevent this?

Answer:

Protodeborylation is a common side reaction where the boronic acid's C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct instead of the desired coupled product.[11] The acidic N-H and -COOH protons of your substrate make this pathway particularly favorable.

Mitigation Strategies:

  • Rigorous Anhydrous Conditions: Water is a primary culprit. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • Choice of Boronic Acid Derivative: Some boronic acids are inherently unstable.[11]

    • Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a MIDA ester. These are more resistant to protodeborylation and slowly release the boronic acid under the reaction conditions.[10]

  • Control Temperature: Elevated temperatures can accelerate protodeborylation.[10]

    • Solution: Use a highly active catalyst that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C).[7]

  • Stoichiometry: Use a slight excess (1.2 to 1.5 equivalents) of the boronic acid or its derivative to compensate for any loss to this side reaction.

Question 3: My main byproduct is 6-bromoindole, indicating decarboxylation. What causes this and how can I stop it?

Answer:

Indole-2-carboxylic acids are known to undergo decarboxylation, particularly at elevated temperatures and in the presence of transition metals.[12][13][14]

Preventative Measures:

  • Temperature Control: This is the most critical factor. High temperatures significantly promote the loss of CO₂.

    • Solution: Screen lower reaction temperatures. Modern catalysts are often highly efficient at temperatures between 60 °C and 80 °C, which should be low enough to minimize decarboxylation.

  • Catalyst and Base Selection: The choice of catalyst and base can influence this side reaction.

    • Solution: While less common, certain palladium-ligand combinations might favor this pathway. If the problem persists at lower temperatures, screening different ligands or using a milder base like K₂CO₃ could be beneficial.[8]

PART 2: Frequently Asked Questions (FAQs)

Question 4: What is the best palladium catalyst and ligand system for this specific Suzuki coupling?

Answer:

There is no universal "best" system, as the optimal choice can depend on the coupling partner. However, for a challenging, functionalized substrate like this compound, modern catalyst systems are highly recommended over traditional ones like Pd(PPh₃)₄.

Catalyst SystemAdvantages & DisadvantagesRecommendation
Pd₂(dba)₃ / Buchwald Ligands (e.g., SPhos, XPhos) Advantages: Highly active, broad substrate scope. Disadvantages: Requires careful handling as it's air-sensitive.A very strong choice for achieving high yields.
Buchwald Pre-catalysts (e.g., XPhos Pd G3/G4) Advantages: Air- and moisture-stable, easy to handle, highly active.[2] Disadvantages: Higher cost.The recommended starting point for difficult couplings due to reliability and high activity.
Pd(dppf)Cl₂ Advantages: Moderately active, good for many standard couplings. Disadvantages: May not be active enough for this substrate at lower temperatures.A reasonable alternative if Buchwald catalysts are unavailable, but may require higher temperatures.
Question 5: Do I need to protect the indole N-H or the carboxylic acid group?

Answer:

Generally, no. One of the major advantages of the Suzuki-Miyaura coupling is its high functional group tolerance.[6][15] Protecting these groups adds steps to your synthesis and is often unnecessary with the right conditions.

  • Carboxylic Acid: The base in the reaction will deprotonate the carboxylic acid to form a carboxylate salt. This is generally well-tolerated by the palladium catalyst. The key is to add at least one extra equivalent of base to account for this acid-base reaction.[16]

  • Indole N-H: The N-H proton is acidic enough to contribute to protodeborylation but usually does not require protection.[17] Using anhydrous conditions and a slight excess of the boronic acid partner is typically sufficient to manage its effect.[7]

Question 6: What is a reliable, detailed experimental protocol to start with?

Answer:

This protocol incorporates the principles discussed above and serves as a robust starting point for your optimization efforts.

Step-by-Step Experimental Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or boronate ester (1.5 eq.), and anhydrous K₃PO₄ (4.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 5:1 mixture, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to re-protonate the carboxylic acid, which will move the product into the organic layer.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G start Setup reagents 1. Add Solids: - this compound (1 eq) - Boronic Acid (1.5 eq) - K3PO4 (4 eq) start->reagents atmosphere 2. Inert Atmosphere: - Evacuate/Backfill with Ar (3x) reagents->atmosphere catalyst 3. Add Catalyst: - XPhos Pd G3 (2 mol%) atmosphere->catalyst solvent 4. Add Degassed Solvent: - Dioxane/H2O (5:1) catalyst->solvent reaction 5. Heat Reaction: - Stir at 80 °C - Monitor by LC-MS solvent->reaction workup 6. Quench & Acidify: - Cool, add EtOAc/H2O - Add 1M HCl to pH 3-4 reaction->workup purify 7. Extract & Purify: - Separate layers - Extract with EtOAc - Column Chromatography workup->purify end Pure Product purify->end

Caption: A step-by-step experimental workflow.

References

Technical Support Center: Palladium Catalyst Removal from 6-Bromoindole-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the critical downstream challenge of purifying 6-Bromoindole-2-carboxylic acid from palladium-catalyzed reactions. This guide is structured to provide researchers, process chemists, and drug development professionals with actionable insights, moving from high-level questions to granular, hands-on troubleshooting and protocols. The unique chemical nature of this compound—possessing both a potentially chelating indole nitrogen and a carboxylic acid group—presents specific challenges that this guide will directly address.

Frequently Asked Questions (FAQs)

Q1: Why is the stringent removal of palladium from my this compound preparation so critical?

A1: The removal of residual palladium is paramount for several reasons. Firstly, for active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities due to their potential toxicity.[1][2][3][4] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) limit that translates to low parts-per-million (ppm) levels in the final drug product.[1][4] Secondly, residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps.[2] Finally, for compounds intended for biological screening, trace metals can lead to false positives or negatives, compromising the integrity of the assay data.[5] A maximum acceptable level of 100 ppm has been suggested for samples in biological assays.[5]

Q2: What are the primary methods for removing palladium, and how does this compound's structure influence my choice?

A2: The most common methods are adsorption (using scavengers or activated carbon), filtration, crystallization, and chromatography.[6][7] The choice is highly system-dependent and is influenced by the state of the palladium (homogeneous vs. heterogeneous) and the properties of your product.[2][6]

For this compound, consider:

  • Chelation: The indole nitrogen and the carboxylic acid moiety can potentially form stable complexes with palladium, making it more difficult to remove.[8]

  • Solubility: The compound's solubility profile will dictate the choice of solvents for crystallization or for the scavenging process.

A logical approach to method selection is crucial for efficient purification.

G start Reaction Work-up Complete pd_state Is Palladium Soluble (Homogeneous)? start->pd_state insoluble No (Heterogeneous, e.g., Pd/C) pd_state->insoluble No soluble Yes (Homogeneous, e.g., Pd(OAc)2) pd_state->soluble Yes filtration Filtration through Celite® or Filter Cartridge insoluble->filtration analysis Analyze Pd Content (e.g., ICP-MS) filtration->analysis scavenge_or_cryst Choose Primary Purification soluble->scavenge_or_cryst scavenging Adsorption: Metal Scavengers or Activated Carbon scavenge_or_cryst->scavenging High product solubility, rapid removal needed crystallization Crystallization scavenge_or_cryst->crystallization Product has good crystallization properties scavenging->analysis crystallization->analysis final_product Product Meets Spec (<10 ppm for APIs) analysis->final_product Yes reprocess Reprocess or Combine Methods analysis->reprocess No reprocess->scavenge_or_cryst

Caption: Decision workflow for selecting a palladium removal method.

Q3: How can I accurately measure the residual palladium concentration in my final product?

A3: The gold standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), known for its high sensitivity and accuracy.[9][10] Other methods include High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF), which is a rapid and simple technique.[3] For process optimization and rapid screening, colorimetric and fluorimetric methods are available that can quickly assess the effectiveness of different scavenging protocols before committing to a final ICP-MS analysis.[9][11]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My palladium levels remain high (>100 ppm) even after purification.

  • Potential Cause A: Incorrect Method for Palladium Species.

    • Explanation: Simple filtration through Celite® or filter paper is only effective for removing heterogeneous palladium (e.g., Pd/C) or palladium that has precipitated as a metal.[12] Homogeneous catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and soluble Pd(II) species formed during the reaction will pass through the filter.[12]

    • Solution: For soluble palladium, you must use a method that actively captures it from the solution, such as metal scavengers, activated carbon, or crystallization.[6][7]

  • Potential Cause B: Ineffective Scavenging.

    • Explanation: The efficiency of a scavenger depends on the palladium's oxidation state, the choice of scavenger, the amount used, temperature, and time.[8] Thiol-based scavengers, for instance, are highly effective for capturing Pd(II) species.[8] Using an insufficient amount of scavenger will lead to incomplete removal.[8]

    • Solution:

      • Screen Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, trimercaptotriazine (TMT)) to find the most effective one for your system.[8][13]

      • Optimize Stoichiometry: Start with a common loading of 5 equivalents of scavenger relative to the initial palladium catalyst and adjust as needed.[7][8]

      • Adjust Conditions: Most scavenging works at room temperature, but gently heating (e.g., 40-60 °C) can improve kinetics.[6][14] Ensure vigorous stirring to overcome mass transfer limitations.[8]

  • Potential Cause C: Strong Product-Palladium Complexation.

    • Explanation: The this compound structure may form a stable complex with palladium, making it unavailable for capture by the scavenger.

    • Solution: Try altering the conditions before scavenging. This could involve a pH adjustment or the addition of a competitive ligand to disrupt the product-palladium interaction. This is highly experimental and should be approached cautiously to avoid product degradation.

Issue 2: I'm losing a significant amount of my this compound during palladium removal.

  • Potential Cause A: Product Adsorption onto Adsorbent.

    • Explanation: Activated carbon, while effective for palladium removal, is often non-selective and can adsorb your desired product, leading to significant yield loss.[1][8][12] This can also occur with silica-based scavengers, especially if there are strong interactions between your product and the silica surface.

    • Solution:

      • Minimize Adsorbent: Use the minimum effective amount of activated carbon or scavenger, determined through small-scale optimization experiments.[12]

      • Thorough Washing: After filtering off the adsorbent, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[14]

      • Change Adsorbent Type: Different grades of activated carbon have different surface properties and pore structures.[12][15] Screening various types may identify one with lower product affinity. Alternatively, polymer-based scavengers (e.g., polystyrene-bound TMT) might exhibit different adsorption profiles.[13]

      • Switch Methods: If product loss remains high, consider crystallization as the primary purification method, as it separates compounds based on solubility rather than adsorption.[2][6]

Issue 3: I see black particles (palladium black) precipitating, but filtration isn't removing it all.

  • Explanation: The reaction may be generating colloidal metallic palladium, which consists of very fine particles that can pass through standard filter paper or even Celite pads.[16]

  • Solution:

    • Finer Filtration: Use a finer porosity filter or a membrane filter (e.g., 0.45 µm).

    • Celite Pad Technique: Ensure your Celite pad is well-packed (1-2 cm thick) and pre-wetted with the solvent to create a dense filter bed.[12][16]

    • Adsorption Post-Filtration: Treat the filtrate with a scavenger or a small amount of activated carbon. Colloidal palladium can often be captured by these materials.

Data & Comparative Analysis

Table 1: Comparison of Common Palladium Removal Methodologies

MethodTarget Palladium SpeciesProsConsBest For...
Filtration (Celite®) Heterogeneous (e.g., Pd/C), Precipitated Pd(0)Simple, fast, inexpensive.[16]Ineffective for soluble/colloidal palladium.[12]Reactions using solid-supported catalysts or where Pd(0) has fully precipitated.
Activated Carbon Soluble Pd(0), Pd(II)Inexpensive, effective for a broad range of Pd species.[15][17]Can cause significant product loss via adsorption.[8][12]Crude purifications where some product loss is acceptable; often requires optimization.
Metal Scavengers Soluble Pd(0), Pd(II) (depends on scavenger)High selectivity, high efficiency (to <10 ppm), predictable.[7][13]More expensive than carbon, requires screening for optimal scavenger.[8]Final purification steps in API synthesis where low Pd levels are critical and product loss must be minimized.
Crystallization Soluble Palladium SpeciesCan be highly effective and scalable, combines purification and Pd removal.[2][6]Highly dependent on product's solubility profile; Pd can sometimes co-crystallize.[4]Products that crystallize well and where a suitable solvent/antisolvent system can be found to leave Pd in the mother liquor.
Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol is designed for removing soluble palladium species from the reaction mixture.

G cluster_prep Preparation cluster_reaction Scavenging cluster_workup Work-up & Analysis a 1. Dissolve Crude Product in suitable solvent (e.g., THF, EtOAc) b 2. Add Scavenger (e.g., SiliaMetS Thiol, 5 equiv. to Pd) a->b c 3. Stir Mixture (Room temp to 60°C, 2-18 hours) b->c d 4. Filter to Remove Scavenger (Use Celite pad if needed) c->d e 5. Wash Scavenger with Solvent d->e f 6. Combine Filtrate & Washings e->f g 7. Concentrate Filtrate f->g h 8. Analyze for Residual Pd (ICP-MS) g->h

Caption: Workflow for palladium removal using a solid-supported scavenger.

Methodology:

  • Dissolution: Following the initial reaction work-up, dissolve the crude this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate, DCM).[6]

  • Scavenger Addition: Add the selected thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol). A typical starting point is 5 molar equivalents relative to the amount of palladium catalyst used in the reaction.[8][13]

  • Stirring: Stir the resulting suspension vigorously. The process is often effective at room temperature but can be accelerated by heating to 40-60 °C. Scavenging time can range from 2 to 18 hours; monitor by taking small aliquots for analysis if necessary.[6][8]

  • Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel to remove the solid scavenger. A small pad of Celite® can be used to ensure complete removal of fine particles.[6]

  • Washing: Wash the filter cake with several portions of fresh solvent to recover any adsorbed product.[14]

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified this compound for trace metal analysis (preferably ICP-MS) to quantify the final palladium concentration.[6]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective but potentially lower-yielding alternative to specialized scavengers.

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[6]

  • Carbon Addition: Add activated carbon. The amount should be optimized, but a starting point is typically 5-10% by weight relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 45 °C) for 1.5 to 18 hours.[2][14]

  • Filtration: Filter the mixture through a thick pad of Celite® (2-3 cm) to remove the fine carbon particles. This step is critical as carbon is difficult to filter otherwise.

  • Washing: Wash the Celite/carbon cake thoroughly with fresh solvent.

  • Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium content.[6]

References

Technical Support Center: Optimizing the Solubility of 6-Bromoindole-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromoindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this potent building block in their experimental workflows.[1] Due to its chemical structure, this compound presents solubility challenges that can impact experimental reproducibility and data quality. This document provides in-depth, scientifically-grounded troubleshooting guides and protocols to ensure its successful application in your biological assays.

Section 1: Understanding the Solubility Challenge
Q1: Why is this compound poorly soluble in neutral aqueous buffers?

A1: The solubility of this compound is dictated by a balance between its hydrophobic and hydrophilic features.

  • Hydrophobic Character: The molecule possesses a large, planar indole ring system substituted with a bromine atom. This part of the structure is nonpolar and water-insoluble, favoring dissolution in organic solvents.

  • Hydrophilic Character: The carboxylic acid group (-COOH) is the primary hydrophilic functional group, capable of hydrogen bonding. However, in its protonated (neutral) state, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor aqueous solubility.[2]

The key to improving solubility lies in manipulating the ionizable carboxylic acid group. Like most carboxylic acids, its solubility is highly dependent on pH.[3][4] At a pH below its acid dissociation constant (pKa), it exists predominantly in the neutral, less soluble form. Above its pKa, it deprotonates to form the highly soluble carboxylate salt (-COO⁻).[2][5]

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[1][6]
Molecular Weight ~240.06 g/mol [1][6]
Appearance Off-white crystalline powder[1]
Melting Point 219-225 °C[1]
Primary Solvents DMSO, DMF, Ethanol[7][8]
Section 2: Core Strategies for Solubilization and Assay Preparation

This section details the primary methods for dissolving this compound, from creating high-concentration organic stocks to preventing precipitation in your final assay medium.

FAQ 1: Preparing High-Concentration Stock Solutions

Q: What is the recommended solvent and procedure for preparing a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions. DMSO is a powerful, water-miscible polar aprotic solvent capable of dissolving many poorly water-soluble organic compounds used in drug discovery.

  • Pre-Weigh Compound: Accurately weigh the required amount of this compound powder (MW: 240.06 g/mol ) in a sterile microfuge tube. For 1 mL of a 10 mM stock, you will need 2.40 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Facilitate Dissolution: To ensure complete dissolution, perform the following steps:

    • Vortex the solution vigorously for 1-2 minutes.

    • Gently warm the tube to 30-37°C in a water bath or heat block.

    • If crystals persist, sonicate the solution in a bath sonicator for 5-10 minutes.

  • Verification (Trustworthiness Step): Once the solution appears clear, centrifuge the tube at >10,000 x g for 5 minutes. The absence of a pellet confirms that the compound is fully dissolved and not present as a fine suspension.[9]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

FAQ 2: Troubleshooting Precipitation in Aqueous Buffers

Q: My compound dissolves perfectly in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?

A: This is the most common issue encountered and is a classic example of anti-solvent precipitation.[10] The compound is soluble in 100% DMSO but becomes insoluble when the DMSO is diluted into an aqueous buffer, which acts as an anti-solvent. The primary cause is typically the pH of the buffer, which keeps the carboxylic acid in its insoluble protonated form.

The flowchart below provides a systematic approach to troubleshooting this problem.

G start Compound precipitates upon dilution into assay buffer check_ph Is the final assay buffer pH ≥ 7.4? start->check_ph cause_low_ph Root Cause: Buffer pH is too low. -COOH form is insoluble. check_ph->cause_low_ph No cause_limit Root Cause: Exceeding max solubility at this pH. check_ph->cause_limit Yes solution_ph PRIMARY SOLUTION: Increase buffer pH to 7.4-8.5 or use Protocol 2. cause_low_ph->solution_ph solution_conc SOLUTION: Lower the final working concentration of the compound. cause_limit->solution_conc check_assay Is pH modification compatible with your assay? solution_ph->check_assay end_solved Problem Solved solution_conc->end_solved alt_strategy ALTERNATIVE STRATEGY: Use co-solvents (e.g., PEG-400) in the final buffer. (Requires validation) check_assay->alt_strategy No check_assay->end_solved Yes end_alt Alternative Implemented alt_strategy->end_alt

Caption: Troubleshooting workflow for compound precipitation.

The most robust solution is to control the pH to maintain the compound in its soluble, deprotonated (carboxylate) state.

G cluster_acid Low pH (e.g., < 6.0) cluster_base High pH (e.g., > 7.4) Acid 6-Bromoindole-2-COOH (Protonated) Poorly Soluble Base 6-Bromoindole-2-COO⁻ + H⁺ (Deprotonated Salt) Highly Soluble Acid->Base + OH⁻ Base->Acid + H⁺

Caption: pH-dependent equilibrium of this compound.

This protocol bypasses the DMSO stock for preparing working solutions directly in a mildly basic buffer, which is often compatible with cell culture and enzymatic assays.

  • Prepare Basic Buffer: Prepare a sterile 50 mM Tris-HCl or HEPES buffer at pH 8.0. For many applications, standard phosphate-buffered saline (PBS) at pH 7.4 is sufficient.

  • Initial Suspension: Weigh the compound and add a small volume of the basic buffer. The compound will likely not dissolve immediately.

  • Adjust pH (if necessary): While stirring, add small volumes of 0.1 M NaOH dropwise until the compound fully dissolves. The final pH should be between 7.4 and 8.5. Be careful not to overshoot the pH significantly.

  • Dilute to Final Volume: Once dissolved, add the basic buffer to reach the desired final concentration.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

  • Validation: As a quality control step, confirm the pH of the final solution.

Section 3: Further Troubleshooting and Best Practices

Q: I cannot alter the pH of my assay. Are there any other options?

A: Yes. If pH modification is not possible, you can employ co-solvents in your final assay medium. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7][10]

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG-400), Propylene glycol, or Ethanol.

  • Method: Prepare an intermediate dilution of your DMSO stock in the chosen co-solvent before making the final dilution into the assay buffer.

  • Critical Consideration: The final concentration of any organic solvent must be validated to ensure it does not affect the biological activity or health of the cells in your assay. Always run a vehicle control with the same final concentration of DMSO and co-solvent.

Q: How can I be sure my compound is stable in the chosen solvent and buffer?

A: Compound stability is a critical parameter.[11] While this compound is generally stable, extreme pH values or reactive buffer components can cause degradation.[12] If you suspect instability (e.g., changing results from the same stock over time), it is advisable to check the purity of the solution after incubation under assay conditions using an analytical method like HPLC.[13]

Q: What is the maximum final DMSO concentration recommended for cell-based assays?

A: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity. Some sensitive cell lines may require even lower concentrations (<0.1%). It is essential to determine the tolerance of your specific cell line by running a DMSO toxicity curve.

References

Technical Support Center: N-H Functionalization of 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-H functionalization of 6-bromoindole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet versatile building block. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Introduction: The Challenge of Selectivity

This compound is a valuable scaffold in drug discovery, but its functionalization can be complex. The presence of three distinct reactive sites—the N-H bond, the C-Br bond, and the carboxylic acid—along with the electron-deficient nature of the indole ring, presents a unique set of challenges. This guide will help you navigate these complexities to achieve your desired N-functionalized products efficiently and with high yields.

Frequently Asked Questions (FAQs)

Q1: Why is my starting material, this compound, poorly soluble in common organic solvents?

A1: The poor solubility of this compound in solvents like THF, toluene, or dioxane is due to the presence of the polar carboxylic acid group and the potential for intermolecular hydrogen bonding. To improve solubility, you can:

  • Use a more polar aprotic solvent: Consider solvents such as DMF, DMAc, or NMP.

  • Convert to a salt: Deprotonation of the carboxylic acid with a suitable base (e.g., K₂CO₃, Cs₂CO₃) can increase its solubility in polar aprotic solvents. Be mindful that the choice of base can influence the subsequent N-H functionalization reaction.

  • Esterification: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) will significantly enhance its solubility in a wider range of organic solvents. This is a common and highly recommended strategy.

Q2: I am observing significant decarboxylation of my starting material. What causes this and how can I prevent it?

A2: Decarboxylation, the loss of CO₂, is a common side reaction for indole-2-carboxylic acids, especially under harsh conditions.[1][2]

  • Thermal Decarboxylation: High reaction temperatures (typically >150 °C) can promote thermal decarboxylation.[3]

  • Base-Mediated Decarboxylation: Strong bases can facilitate decarboxylation by forming the carboxylate anion, which can then lose CO₂.[4]

  • Acid-Catalyzed Decarboxylation: While less common in N-H functionalization contexts, acidic conditions can also promote decarboxylation.[5]

Prevention Strategies:

  • Lower Reaction Temperatures: Whenever possible, utilize modern catalytic systems that operate at lower temperatures.

  • Judicious Choice of Base: Use the mildest base necessary to achieve N-H deprotonation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaH or organolithium reagents.

  • Protect the Carboxylic Acid: Esterification of the carboxylic acid is the most robust method to prevent decarboxylation.

Q3: Can I use a Grignard or organolithium reagent to deprotonate the indole N-H?

A3: It is not advisable to use Grignard or organolithium reagents for the selective deprotonation of the indole N-H in the presence of the carboxylic acid. These strong bases will readily deprotonate the more acidic carboxylic acid proton, leading to the formation of a carboxylate salt and consumption of your reagent.

Troubleshooting Guide: N-Arylation Reactions

Problem 1: Low to no conversion in Buchwald-Hartwig N-arylation.

Possible Causes & Solutions:

  • Catalyst System Inefficiency: The electron-withdrawing nature of the bromo and carboxyl groups deactivates the indole N-H, making it less nucleophilic.[6][7] A standard catalyst system may not be sufficiently active.

    • Expert Recommendation: Employ a more electron-rich and sterically hindered phosphine ligand. For challenging substrates, ligands like XPhos, RuPhos, or BrettPhos are often more effective than simpler phosphines.[8] Consider using a palladium precatalyst (e.g., XPhos-Pd-G3) for more reliable generation of the active Pd(0) species.

  • Inappropriate Base: The chosen base may not be strong enough to deprotonate the deactivated indole N-H, or it may be too strong, leading to side reactions.

    • Expert Recommendation: A moderately strong base is often required. While NaOtBu is a common choice in Buchwald-Hartwig reactions, it can promote decarboxylation at elevated temperatures. Consider using K₃PO₄ or Cs₂CO₃, which are often effective and more compatible with sensitive functional groups.[8]

  • Solvent Effects: The solubility of the starting materials and the stability of the catalytic species are highly dependent on the solvent.

    • Expert Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, consider a more polar solvent like DMAc, but be aware that this can sometimes lead to faster catalyst decomposition.

Troubleshooting Workflow for Buchwald-Hartwig N-Arylation

Caption: Troubleshooting decision tree for low conversion in Buchwald-Hartwig N-arylation.

Problem 2: Inconsistent results with Ullmann N-arylation.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: Traditional Ullmann couplings often require high temperatures, which can lead to decarboxylation and other side reactions.[9]

    • Expert Recommendation: Utilize a modern, ligand-accelerated Ullmann protocol. Ligands such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA) can significantly lower the required reaction temperature and improve yields.[10][11]

  • Copper Source Inactivity: The form of copper used can impact the reaction's success.

    • Expert Recommendation: CuI is a commonly used and effective copper source. In some cases, Cu₂O may also be beneficial.[12]

  • Alternative Strategy: Decarboxylative N-Arylation: For N-arylation, an alternative approach is a copper-catalyzed decarboxylative coupling. This method proceeds via an initial decarboxylation followed by N-arylation and can be highly effective for indole-2-carboxylic acids.[12]

Recommended Protocol: Ligand-Accelerated Ullmann N-Arylation

  • To a reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), CuI (10 mol%), your chosen ligand (e.g., L-proline, 20 mol%), and a base such as K₂CO₃ (2.0 equiv.).

  • Add a suitable solvent (e.g., DMSO or DMF).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 90-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: N-Alkylation Reactions

Problem 3: Low yield and/or O-alkylation side products in N-alkylation with alkyl halides.

Possible Causes & Solutions:

  • Competing O-alkylation: The carboxylate, formed upon deprotonation of the carboxylic acid, can act as a nucleophile, leading to the formation of an ester (O-alkylation) as a side product.

    • Expert Recommendation: Protect the carboxylic acid as an ester prior to N-alkylation. This will eliminate the possibility of O-alkylation.

  • Insufficient N-H Deprotonation: The electron-withdrawing groups on the indole ring reduce the nucleophilicity of the nitrogen, making alkylation with alkyl halides challenging.

    • Expert Recommendation: Use a suitable base to deprotonate the indole N-H. K₂CO₃ or Cs₂CO₃ in DMF are often effective. For more challenging alkylations, NaH can be used, but careful temperature control is necessary to avoid side reactions.

  • Alternative Strategy: Mitsunobu Reaction: The Mitsunobu reaction is an excellent alternative for the N-alkylation of indoles with primary or secondary alcohols under mild conditions, which avoids the need for a strong base and minimizes the risk of O-alkylation.[13][14][15][16]

Recommended Protocol: N-Alkylation via Mitsunobu Reaction (on the esterified indole)

  • Dissolve the methyl or ethyl ester of this compound (1.0 equiv.), the desired alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

  • If desired, hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Visualization of N-Alkylation Strategies

Caption: Comparison of N-alkylation strategies for this compound.

Data Summary: Reaction Conditions

Reaction TypeCatalyst/ReagentLigandBaseSolventTemperature (°C)Key Considerations
Buchwald-Hartwig Pd₂(dba)₃ or Pd precatalystXPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110Prone to decarboxylation at high temps. Ligand choice is critical.
Ullmann Coupling CuI or Cu₂OL-proline, DMEDAK₂CO₃, K₃PO₄DMSO, DMF90-130Ligand is crucial for milder conditions.
N-Alkylation Alkyl Halide-K₂CO₃, NaHDMF, THFRT - 80Risk of O-alkylation. Ester protection recommended.
Mitsunobu Reaction DEAD or DIAD, PPh₃--THF0 - RTMild conditions, good for secondary alcohols, requires ester protection.
Decarboxylative N-Arylation Cu₂O-K₃PO₄NMP160Alternative strategy that leverages decarboxylation.[12]

References

Technical Support Center: Carboxylic Acid Protection Strategies for 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling 6-Bromoindole-2-carboxylic acid in complex organic synthesis. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the carboxylic acid on this compound?

Protecting the carboxylic acid is crucial for several reasons[1][2]:

  • To Mask Acidity: The carboxylic acid proton is acidic (pKa ~3-5) and will react with basic reagents (e.g., organolithiums, Grignards, or strong bases used for deprotonations), preventing your desired reaction from occurring.[3][4]

  • To Prevent Nucleophilic Addition: The carbonyl group of the unprotected carboxylic acid can be susceptible to nucleophilic attack, especially from strong nucleophiles or reducing agents.[2]

  • To Improve Solubility and Handling: Converting the polar carboxylic acid to a less polar ester can improve its solubility in organic solvents commonly used in subsequent reaction steps.[1][2]

Q2: What are the most common protecting groups for this molecule, and how do I choose?

The most common and effective strategy is to convert the carboxylic acid into an ester.[3] The choice of ester depends entirely on the planned downstream reaction conditions and what other functional groups are present in your molecule. The key is to select a group that is stable during your intended transformations but can be removed later under conditions that do not affect the rest of the molecule—a concept known as orthogonality.[5][6][7]

Here is a summary of common ester protecting groups:

Protecting GroupCommon Protection ConditionsDeprotection ConditionsStability & Key Considerations for 6-Bromoindole
Methyl/Ethyl Ester SOCl₂ or (COCl)₂, then MeOH/EtOH; or Fischer Esterification (MeOH/EtOH, H₂SO₄ cat.)[8]Saponification: NaOH or LiOH in H₂O/MeOH/THF.[9]Stable to: Acid, Hydrogenation, Pd-catalyzed couplings. Labile to: Strong bases/nucleophiles. Note: Saponification can be sluggish for sterically hindered esters and may affect other base-sensitive groups.[10]
tert-Butyl (tBu) Ester DCC, DMAP, t-BuOH[11][12]; or Isobutylene, H₂SO₄ cat.Acidolysis: Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane.[3]Stable to: Base, Hydrogenation, Nucleophiles. Labile to: Strong acids. Note: The indole ring is sensitive to strong, non-scavenged acids.[13] Deprotection must be performed carefully.
Benzyl (Bn) Ester Benzyl bromide (BnBr), Base (Cs₂CO₃, K₂CO₃); or DCC, DMAP, BnOH.Hydrogenolysis: H₂, Pd/C.[3][14]Stable to: Acid, Base (most conditions). Labile to: Hydrogenation conditions. Note: This is an excellent choice for orthogonality, as deprotection is very mild and specific. Avoid if your synthesis involves reductions.
Allyl (All) Ester Allyl alcohol, DCC, DMAP.Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., dimedone, PhSiH₃).[14]Stable to: Acid, Base. Labile to: Pd(0) conditions. Note: Another excellent orthogonal choice, particularly useful if hydrogenation is required elsewhere in the synthesis.
Silyl Esters (e.g., TMS, TES) R₃SiCl, Base (Et₃N, Imidazole).[3][15]Fluoride sources (TBAF); or mild aqueous acid/base.[3]Stable to: Generally non-aqueous conditions. Labile to: Water, alcohols, mild acid/base. Note: Generally considered temporary protection due to their high lability. Not typically stable to chromatography.[15]
Q3: Do I also need to protect the indole N-H?

This is a critical consideration. The indole N-H proton is weakly acidic and can be deprotonated by strong bases. The indole ring itself is also susceptible to degradation under strongly acidic conditions and can be reactive toward certain electrophiles.[13]

  • When you SHOULD protect the N-H: If your synthesis involves strong bases (e.g., BuLi, LDA) or harsh acidic conditions. Common N-protecting groups for indoles include Boc, Tosyl (Ts), or SEM.[13]

  • When you might NOT need to protect the N-H: For many reactions run under neutral or mildly basic/acidic conditions (e.g., Pd-catalyzed couplings, mild esterifications, hydrogenations), N-H protection may not be necessary.

Choosing an orthogonal strategy where the N-H protecting group and the carboxyl protecting group can be removed independently is often essential for complex syntheses.[5][6]

Troubleshooting Guide

Problem: My esterification reaction has a low yield.
Scenario 1: Using Fischer Esterification (Alcohol + Acid Catalyst)

Fischer esterification is an equilibrium-driven process.[8][16] Low yields are often due to:

  • Presence of Water: Water is a product of the reaction; its presence will push the equilibrium back to the starting materials. Ensure all reagents and glassware are dry. Use a large excess of the alcohol as the solvent to drive the equilibrium forward.[8][16]

  • Insufficient Reaction Time or Temperature: While heat is required, excessive temperatures or prolonged exposure to strong acid (like H₂SO₄) can cause degradation of the indole ring.[13] Monitor the reaction by TLC.

  • Solution: Consider alternative, milder methods that are not equilibrium-dependent. A good option is to first convert the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) at 0 °C to room temperature, followed by the addition of your alcohol. This is typically a high-yielding, non-reversible process.

Scenario 2: Using Carbodiimide Coupling (DCC/EDC + DMAP)

This method is generally effective but can have pitfalls.[11][12]

  • Side Reaction: The primary side product is the formation of an unreactive N-acylurea, which occurs if the activated O-acylisourea intermediate rearranges before the alcohol attacks. This is more common with sterically hindered alcohols.[11][17]

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure DCC/EDC and DMAP are fresh.

    • Control Temperature: Run the reaction at 0 °C initially, then allow it to warm to room temperature. This can suppress the rearrangement side reaction.[12]

    • Order of Addition: Add the DCC to a solution of the carboxylic acid, alcohol, and DMAP.[11]

Problem: My saponification (ester hydrolysis) is slow, incomplete, or causes decomposition.

Saponification, the hydrolysis of an ester with a base like NaOH or LiOH, is a common deprotection method for methyl or ethyl esters.[9]

  • Cause 1: Steric Hindrance: The indole ring adjacent to the ester at the 2-position can sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon, slowing the reaction.[10]

  • Cause 2: Poor Solubility: The ester may not be fully soluble in the aqueous/alcoholic solvent mixture, leading to a slow reaction rate as it's a two-phase system.[18]

  • Troubleshooting Steps:

    • Increase Temperature: Refluxing the reaction mixture can often drive it to completion.[9]

    • Improve Solubility: Add THF as a co-solvent to better solubilize both the ester and the aqueous base. A phase-transfer catalyst can also be effective.[18]

    • Use a Stronger Nucleophile: In difficult cases, switching to a non-aqueous system with a stronger nucleophilic source, such as lithium thiophenoxide, can cleave hindered esters under milder conditions.[19]

    • Monitor for Decomposition: Indoles can be sensitive to prolonged exposure to strong base and heat. Monitor the reaction closely by TLC to avoid the formation of impurities.

Problem: The indole ring degraded during my tert-butyl ester deprotection.

tert-Butyl esters are cleaved with strong acid, typically TFA.[3] The indole nucleus is notoriously unstable under such conditions, leading to polymerization or side reactions.[13]

  • Cause: The strongly acidic environment protonates the indole ring, making it susceptible to attack or polymerization.

  • Solution: Use a Cation Scavenger! This is critical. During deprotection, the released tert-butyl cation is a potent electrophile that can alkylate the electron-rich indole ring. Including a scavenger in the reaction mixture will trap this cation.

    • Recommended Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole are excellent choices. A typical deprotection cocktail would be 95:2.5:2.5 TFA:H₂O:TIPS.

Experimental Protocols

Protocol 1: Methyl Ester Protection via Acid Chloride
  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes homogeneous.

  • Esterification: Cool the solution back to 0 °C. Slowly add anhydrous methanol (5.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the acid chloride is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

Protocol 2: Benzyl Ester Protection via Alkylation
  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (~0.2 M).

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq) and stir the suspension for 15 minutes at room temperature.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Protocol 3: Saponification of a Methyl Ester
  • Dissolve the methyl 6-bromoindole-2-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 ratio, ~0.1 M).

  • Add an aqueous solution of lithium hydroxide (LiOH, 1.5 - 2.0 eq, 1 M solution).

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring loss of starting material by TLC.[9]

  • Work-up: Once complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and perform a wash with ethyl acetate or ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. The carboxylic acid product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Hydrogenolysis of a Benzyl Ester
  • Dissolve the benzyl 6-bromoindole-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate (~0.1 M).

  • Add palladium on carbon (10% Pd/C, ~5-10 mol% by weight).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon or a hydrogenator.

  • Stir vigorously at room temperature until TLC analysis shows complete consumption of the starting material (typically 2-16 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Visual Workflow and Mechanisms

Decision Workflow for Protecting Group Selection

This diagram outlines the key decision points when choosing a protecting group for this compound based on upcoming reaction conditions.

G start Start: Need to protect 6-bromoindole-2-COOH q1 Will the synthesis involve strong basic conditions? start->q1 q2 Will the synthesis involve strong acidic conditions? q1->q2 No pg_base_stable Use Acid-Labile Group: tert-Butyl Ester (Use Scavengers for Deprotection!) q1->pg_base_stable Yes q3 Will the synthesis involve catalytic hydrogenation (H2, Pd/C)? q2->q3 No pg_acid_stable Use Base-Labile Group: Methyl or Ethyl Ester q2->pg_acid_stable Yes pg_h2_stable Use Hydrogenolysis-Labile Group: Benzyl Ester q3->pg_h2_stable No (Ideal Choice) pg_orthogonal Consider Orthogonal Groups: Allyl (removes with Pd(0)) or Benzyl Ester q3->pg_orthogonal Yes

Caption: Decision tree for selecting a carboxylic acid protecting group.

General Mechanism: Steglich Esterification

This mechanism illustrates how DCC and DMAP work together to form an ester, a common method for installing acid-labile or sterically hindered esters.

Caption: Mechanism of DCC/DMAP-mediated Steglich esterification.

References

Validation & Comparative

Spectroscopic analysis (NMR, IR, MS) for the structural confirmation of 6-Bromoindole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural confirmation of novel chemical entities is a critical step that underpins the progression of a compound from a laboratory curiosity to a potential therapeutic agent. Among the myriad of heterocyclic scaffolds, indole derivatives hold a prominent position due to their diverse biological activities. Specifically, 6-bromoindole-2-carboxylic acid and its derivatives are key intermediates in the synthesis of various pharmacologically active molecules, including potential anticancer and anti-inflammatory agents.[1] This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous structural elucidation of this important class of compounds.

This document is designed for researchers, scientists, and drug development professionals, offering not just a recitation of data, but a causal explanation behind the experimental observations and choices, grounded in the principles of spectroscopic analysis and supported by comparative data from closely related analogues.

The Strategic Importance of Spectroscopic Validation

The journey of a drug candidate is paved with rigorous validation at every stage. The initial confirmation of the molecular structure is arguably one of the most crucial milestones. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug development program. The synergistic application of NMR, IR, and MS provides a multi-faceted and self-validating system for structural confirmation. Each technique probes different aspects of the molecule's constitution, and together, they provide a detailed and robust picture of the atomic connectivity and chemical environment.

The following sections will delve into the specific application of each of these techniques for the analysis of this compound and its derivatives, such as its ethyl ester and carboxamide analogues. We will explore the expected spectral features, the influence of the bromine substituent and the carboxylic acid functional group, and how these compare to related indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound derivatives, both ¹H and ¹³C NMR provide invaluable information about the substitution pattern on the indole ring and the nature of the substituent at the 2-position.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of an indole derivative is characterized by distinct signals for the protons on the indole ring and the substituent. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the position of the bromine atom.

Expected Spectral Features for this compound:

  • N-H Proton: The proton on the indole nitrogen typically appears as a broad singlet at a downfield chemical shift (δ > 11 ppm) due to its acidic nature and involvement in hydrogen bonding.

  • Aromatic Protons:

    • The proton at the 3-position (H-3) is expected to be a singlet or a narrow doublet, depending on the coupling to the N-H proton, in the region of δ 7.0-7.5 ppm.

    • The protons on the benzene ring (H-4, H-5, and H-7) will exhibit a characteristic splitting pattern. H-7, being adjacent to the bromine atom, will likely appear as a doublet. H-4 and H-5 will also be doublets, with their coupling constants providing information about their relative positions.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically a broad singlet at a very downfield chemical shift (δ > 12 ppm) and can be exchanged with D₂O.

Comparative Analysis with a Related Derivative: Ethyl 6-bromo-1H-indole-3-carboxylate

To illustrate the subtleties of isomer differentiation, let's consider the ¹H NMR spectrum of a constitutional isomer, ethyl 6-bromo-1H-indole-3-carboxylate. In this case, the proton at the 2-position would be a singlet, and the coupling patterns of the aromatic protons would be indicative of the 6-bromo substitution pattern. The presence of the ethyl group would be confirmed by a quartet and a triplet in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic N-H and COOH protons.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex splitting patterns of the aromatic protons.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy: A Census of the Carbon Atoms

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and their electronic environment. The chemical shifts of the carbon atoms in the indole ring are sensitive to the presence of substituents.

Expected ¹³C NMR Chemical Shifts for this compound:

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C=O160-170The carbonyl carbon of the carboxylic acid is significantly deshielded.
C-2135-145The carbon bearing the carboxylic acid group.
C-3100-110Shielded carbon adjacent to the nitrogen and the C-2 substituent.
C-3a125-135Bridgehead carbon.
C-4120-130Aromatic carbon.
C-5120-130Aromatic carbon.
C-6115-125The carbon directly attached to the electronegative bromine atom will be shielded due to the "heavy atom effect".
C-7110-120Aromatic carbon.
C-7a135-145Bridgehead carbon adjacent to the nitrogen.

Note: These are estimated ranges based on data for related indole derivatives. Actual values may vary.

Comparative Analysis: The Effect of Esterification

Upon conversion of the carboxylic acid to its ethyl ester, the chemical shift of the carbonyl carbon will shift slightly upfield. New signals corresponding to the ethyl group will appear: the O-CH₂ carbon around δ 60-65 ppm and the CH₃ carbon around δ 14-16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule. For this compound derivatives, the IR spectrum will be dominated by absorptions from the carboxylic acid (or its derivative) and the N-H bond of the indole ring.

Characteristic IR Absorptions for this compound:

Wavenumber (cm⁻¹)VibrationDescription
3300-2500O-H stretchA very broad and strong absorption characteristic of the hydrogen-bonded carboxylic acid dimer.
~3300N-H stretchA sharper absorption, often appearing on top of the broad O-H band, corresponding to the indole N-H stretch.
~1700C=O stretchA strong, sharp absorption for the carbonyl of the carboxylic acid. Conjugation with the indole ring may lower this frequency slightly.
1600-1450C=C stretchA series of absorptions corresponding to the aromatic C=C stretching vibrations of the indole ring.
~1300C-O stretchA medium to strong absorption for the C-O single bond of the carboxylic acid.
~700-800C-H bendOut-of-plane C-H bending vibrations of the aromatic protons, which can sometimes provide information about the substitution pattern.

Comparative Analysis: Carboxylic Acid vs. Ester vs. Amide

  • Ester: The broad O-H stretch will be absent. The C=O stretch will typically appear at a slightly higher wavenumber (around 1720-1740 cm⁻¹). A new, strong C-O stretching band will be present in the 1300-1100 cm⁻¹ region.

  • Amide: The broad O-H stretch will be replaced by N-H stretching bands (two for a primary amide, one for a secondary amide) in the 3500-3200 cm⁻¹ region. The C=O stretch (Amide I band) will be shifted to a lower wavenumber (around 1650-1680 cm⁻¹) due to resonance. An N-H bending vibration (Amide II band) will also be observed around 1640-1550 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or KBr is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion, separated by 2 m/z units, corresponding to the ions containing ⁷⁹Br and ⁸¹Br.

  • Key Fragmentation Pathways:

    • Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a significant fragment ion.

    • Loss of CO₂: Decarboxylation can also occur, resulting in the loss of a neutral CO₂ molecule.

    • Cleavage of the Indole Ring: Fragmentation of the indole ring itself can lead to a series of smaller fragment ions.

Comparative Analysis with Derivatives:

  • Ethyl Ester: The molecular ion peak will be shifted to a higher m/z value corresponding to the mass of the ethyl ester. Fragmentation will likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

  • Amide: The molecular weight will depend on the specific amine used. Fragmentation may involve cleavage of the C-N bond of the amide.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) is a common choice.

  • Ionization: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and to propose structures for the observed fragment ions.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. A logical workflow ensures a comprehensive and accurate structural elucidation.

Caption: Workflow for the integrated spectroscopic analysis of this compound derivatives.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural confirmation of this compound derivatives is a critical step in their development as potential therapeutic agents. A multi-technique spectroscopic approach, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for unambiguous structure elucidation. By understanding the fundamental principles of each technique and by comparing the spectral data of the target compound with those of its derivatives and isomers, researchers can confidently establish the molecular architecture of these important synthetic intermediates. This guide has outlined the expected spectral features, provided detailed experimental protocols, and emphasized a logical workflow to ensure the scientific integrity of the structural assignment process, thereby enabling the confident advancement of promising drug candidates.

References

A Tale of Two Isomers: Unraveling the Divergent Biological Activities of 6-Bromoindole-2-carboxylic Acid and 5-Bromoindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically active compounds. The strategic placement of substituents on this heterocyclic core can dramatically alter its physicochemical properties and, consequently, its therapeutic potential. This guide delves into a compelling case of such structural nuance: the comparison of the biological activities stemming from two positional isomers, 6-Bromoindole-2-carboxylic acid and 5-Bromoindole-2-carboxylic acid. While direct comparative studies on these parent molecules are sparse, a wealth of data on their respective derivatives paints a vivid picture of divergent therapeutic trajectories, dictated by the seemingly subtle shift of a single bromine atom. This analysis will illuminate how this positional isomerism guides the design of novel therapeutics, from potent anticancer agents to innovative antimicrobial compounds.

The Decisive Influence of Bromine Placement: A High-Level Overview

The core distinction in the biological profiles of derivatives from this compound and 5-Bromoindole-2-carboxylic acid lies in their primary therapeutic applications. Derivatives of 5-Bromoindole-2-carboxylic acid have been extensively explored as potent anticancer agents , with a significant body of research highlighting their ability to inhibit key receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[1][2] In contrast, derivatives of This compound have emerged as promising antimicrobial agents , demonstrating notable efficacy in inhibiting bacterial enzymes and fungal growth. This suggests that the electronic and steric properties imparted by the bromine's position significantly influence the molecule's ability to interact with different biological targets.

Anticancer Potential: The Forte of 5-Bromoindole-2-carboxylic Acid Derivatives

Research has consistently demonstrated that the 5-bromo substitution on the indole-2-carboxylic acid scaffold is conducive to the development of potent anticancer agents. These derivatives often function by targeting the ATP-binding site of tyrosine kinases, leading to the disruption of signaling pathways that drive cancer cell proliferation and survival.[1][3]

Key Molecular Targets and Experimental Evidence

The primary targets for many 5-bromoindole-2-carboxylic acid derivatives are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of these receptors has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1]

Derivative ClassTargetCancer Cell LinesReported IC50 ValuesReference
Carbothioamide DerivativesEGFRHepG2, A549, MCF-7Potent activity, with compound 3a being the most powerful.[1][1]
Hydrazone DerivativesVEGFR-2HeLaCompound 4b was the most cytotoxic.[4][4]
Oxadiazole DerivativesVEGFR-2HCT-116, HeLa, HT-29Promising cytotoxic agents.[5][5]

Causality Behind Experimental Choices: The selection of cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast) is strategic, as these represent common and well-characterized cancer types where EGFR and VEGFR-2 signaling are often dysregulated.[1][2] The use of MTT assays is a standard and reliable method for assessing cell viability and determining the cytotoxic effects of potential drug candidates.[6]

Antimicrobial Frontiers: The Domain of this compound Derivatives

The placement of the bromine atom at the 6-position of the indole-2-carboxylic acid core appears to direct the biological activity of its derivatives towards antimicrobial applications. These compounds have shown promise as both antibacterial and antifungal agents.

Notable Antimicrobial Activities

A key area of investigation for 6-bromoindole derivatives is the inhibition of bacterial cystathionine γ-lyase (CGL), an enzyme involved in hydrogen sulfide (H₂S) production, which protects bacteria from oxidative stress and contributes to antibiotic resistance.[7] Inhibition of bCGL can therefore potentiate the effects of existing antibiotics.

Furthermore, certain 3-acyl-6-bromoindole derivatives have demonstrated significant antifungal activity against plant pathogens like Botrytis cinerea and Monilinia fructicola.

Derivative ClassTarget/ActivityOrganism/PathogenKey FindingsReference
Aminothiophene DerivativesBacterial Cystathionine γ-lyase (bCGL)Staphylococcus aureus, Pseudomonas aeruginosaPotentiates the effect of antibiotics.[7][7]
3-Acyl-6-bromoindolesAntifungalBotrytis cinerea, Monilinia fructicolaInhibition of mycelial growth and spore germination.

Experimental Methodologies: A Guide to Reproducible Science

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assessment via MTT Assay

This colorimetric assay is a cornerstone for evaluating the cytotoxic potential of novel compounds.

Workflow for MTT Assay

MTT_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 to 72 hours.[6]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

EGFR Inhibition Pathway

EGFR_Inhibition ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream apoptosis Apoptosis dimerization->apoptosis proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor 5-Bromoindole-2-carboxylic acid derivative inhibitor->egfr Inhibits ATP Binding

Caption: Simplified EGFR signaling and its inhibition by 5-bromoindole derivatives.

Protocol (Example using ADP-Glo™ Kinase Assay): [8]

  • Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human EGFR), substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and the test inhibitor at various concentrations in a kinase buffer.

  • Kinase Reaction: In a 384-well plate, combine the inhibitor, enzyme, and a mixture of the substrate and ATP. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion: Positional Isomerism as a Guiding Principle in Drug Discovery

The comparative analysis of derivatives of this compound and 5-Bromoindole-2-carboxylic acid underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound changes in biological activity. The preference of 5-bromoindole derivatives for anticancer targets like EGFR and VEGFR-2, and the inclination of 6-bromoindole derivatives towards antimicrobial applications, provides a clear rationale for the strategic design of new therapeutic agents. For researchers in drug development, this isomeric distinction serves as a valuable guide, informing the selection of the appropriate indole scaffold to pursue a desired therapeutic outcome. Future research focusing on direct, head-to-head comparisons of these parent compounds and their simple derivatives in a broad range of biological assays would be invaluable in further elucidating the structure-activity relationships that govern their divergent biological profiles.

References

A Comparative Guide to Structure-Activity Relationships of 6-Bromoindole-2-carboxylic Acid Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 6-bromoindole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile and potent core for the design of various enzyme inhibitors.[1] Its indole ring can mimic endogenous ligands, such as tryptophan, while the carboxylic acid at the C2 position is crucial for establishing key interactions within enzyme active sites, often involving metal ion chelation. The bromine atom at the C6 position not only influences the electronic properties of the indole ring but also provides a convenient synthetic handle for introducing diverse substituents, enabling extensive exploration of the structure-activity relationship (SAR).[2]

This guide provides a comparative analysis of SAR studies for this compound analogs targeting distinct classes of enzymes. We will delve into the specific structural modifications that govern inhibitory potency and selectivity, supported by experimental data from authoritative sources. Furthermore, we will detail the underlying experimental methodologies, offering a self-validating framework for researchers in drug discovery.

The this compound Scaffold: A Locus of Versatility

The core scaffold presents multiple positions for chemical modification, each playing a distinct role in modulating biological activity. Understanding the impact of substitutions at these positions is the cornerstone of a successful SAR campaign.

G cluster_0 This compound Scaffold cluster_1 Key Modification Points & Rationale scaffold R1 N1-Position: Modulates solubility and can access adjacent pockets. R3 C3-Position: Key for exploring hydrophobic interactions and vectoring towards specificity. R6 C6-Position (Br): Primary site for diversification via cross-coupling. Influences electronics and can form halogen bonds. R2 C2-Position (COOH): Often essential for activity. Anchors ligand in the active site, frequently chelating metal ions.

Caption: Core this compound scaffold and key modification points.

Comparative SAR Analysis Across Enzyme Targets

The true utility of a scaffold is demonstrated by its adaptability. Below, we compare the SAR of this compound derivatives against three distinct enzyme targets, highlighting how different structural modifications are required to achieve potency for each.

Case Study 1: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

HIV-1 integrase is a critical enzyme for viral replication, and its inhibition is a clinically validated strategy. The indole-2-carboxylic acid core is known to chelate two essential Mg²⁺ ions in the enzyme's active site.[3][4] SAR studies have focused on optimizing interactions with the surrounding protein and viral DNA.

Key SAR Insights:

  • C2-Carboxylic Acid: Essential for activity. It forms the critical chelating interaction with two Mg²⁺ ions within the integrase active site.[4]

  • C6-Position: The 6-bromo atom serves as a precursor for introducing halogenated benzene rings via reactions like the Buchwald-Hartwig coupling.[2] These appended rings can establish potent π-π stacking interactions with viral DNA, significantly enhancing inhibitory activity.[4]

  • C3-Position: Introduction of long-chain substituents, such as p-trifluorophenyl or o-fluorophenyl groups, at the C3 position has been shown to dramatically improve activity, likely by occupying a hydrophobic pocket within the enzyme.[3]

Table 1: SAR Data for HIV-1 Integrase Inhibitors

Compound IDC3-SubstituentC6-SubstituentIntegrase IC₅₀ (µM)Reference
Parent HBr>10[3]
15 p-trifluorophenylBr1.3[3]
18 o-fluorophenylBr1.05[3]
17a H4-fluoroaniline3.11[2][4]

Data synthesized from multiple sources to illustrate SAR trends.

Case Study 2: Bacterial Cystathionine γ-Lyase (CGL) Inhibitors

Bacterial CGL is a promising target for developing new antibiotics. Inhibitors based on the 6-bromoindole scaffold have shown significant activity.[5]

Key SAR Insights:

  • N1-Position: The indole nitrogen is the point of attachment for side chains. A methylene bridge connecting to a 3-aminothiophene-2-carboxylate moiety was found to be effective.[5][6]

  • C6-Bromo Group: The bromine atom is a consistent feature among the most active inhibitors in this class, suggesting it contributes favorably to binding, potentially through halogen bonding or by occupying a specific pocket in the CGL active site.[5]

  • Thiophene Moiety: An additional carboxylate group on the appended thiophene ring was found to be important for activity.[6]

Table 2: SAR Data for Bacterial CGL Inhibitors

Compound IDScaffoldKey FeatureActivity MetricReference
MNS2 6-BromoindoleMethylene-linked 3-aminothiophene-2-carboxylateActive inhibitor[6]
NL1, NL2, NL3 6-BromoindoleVarious heterocyclic side chainsMicromolar and submicromolar activity[5]
Case Study 3: Antifungal Agents targeting Succinate Dehydrogenase (SDH)

The 6-bromoindole scaffold has also been explored for antifungal activity, with derivatives showing potent inhibition of mycelial growth in phytopathogenic fungi like Botrytis cinerea.[7]

Key SAR Insights:

  • Unmodified Scaffold: The starting material, 6-bromoindole itself, is a highly potent inhibitor of mycelial growth, with EC₅₀ values surpassing some commercial fungicides.[7]

  • C3-Acylation: In a striking contrast, simple acylation at the C3 position (e.g., 3-acetyl-6-bromoindole) renders the compound ineffective against mycelial growth but makes it a formidable inhibitor of spore germination. This suggests that different structural features target different stages of fungal development.[7]

  • Binding Mode: Molecular docking studies suggest these compounds interact with the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain.[7]

Table 3: SAR Data for Antifungal 6-Bromoindole Derivatives

Compound IDC3-SubstituentTarget StageAntifungal Activity (vs. B. cinerea)Reference
I HMycelial GrowthEC₅₀ = 11.62 µg/mL[7]
II AcetylSpore Germination100% Inhibition[7]

Experimental Methodologies: A Self-Validating Approach

The reliability of any SAR study hinges on the robustness of its experimental protocols. Here, we provide detailed, field-proven methodologies for the synthesis and evaluation of this compound analogs.

General Synthetic Protocol: Buchwald-Hartwig Amination at C6

This protocol describes a common and versatile method for diversifying the 6-position of the indole scaffold, a key step in generating analogs for SAR studies, particularly for targets like HIV-1 integrase.[2] The choice of a palladium-catalyzed cross-coupling reaction is deliberate; it is highly efficient and tolerant of a wide range of functional groups, which is essential when building a diverse compound library.

Step-by-Step Methodology:

  • Esterification: To a solution of this compound (1.0 eq) in ethanol, add concentrated sulfuric acid (0.1 eq). Heat the mixture to 80 °C for 2 hours. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. This protects the carboxylic acid, preventing it from interfering with the subsequent coupling reaction.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the ethyl 6-bromoindole-2-carboxylate from the previous step (1.0 eq), the desired substituted aniline (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), XPhos (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) in 1,4-dioxane.

  • Coupling Reaction: Heat the reaction mixture to 110 °C and stir for 2-4 hours. The palladium catalyst facilitates the C-N bond formation between the indole C6 position and the aniline nitrogen. XPhos is a bulky electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the reaction.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C6-arylamino ester intermediate.

  • Hydrolysis (Saponification): Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and ethanol. Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and stir at 60 °C until the reaction is complete (monitored by TLC). This step deprotects the carboxylic acid.

  • Final Product Isolation: Acidify the reaction mixture with 1N HCl to pH ~3-4. The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final 6-substituted indole-2-carboxylic acid analog.

G cluster_0 Typical SAR Workflow start Select Core Scaffold (6-Bromoindole-2-COOH) synth Synthesize Analog Library (e.g., Buchwald-Hartwig) start->synth screen In Vitro Enzyme Assay (e.g., IC50 determination) synth->screen analyze Analyze Data (SAR) Identify key structural features screen->analyze optimize Lead Optimization Design next-generation analogs analyze->optimize optimize->synth Iterative Cycle

Caption: A typical workflow for a structure-activity relationship (SAR) study.

General Enzyme Inhibition Assay Protocol

This protocol outlines a general spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, a critical parameter in any SAR study. The principle is to measure the rate of an enzyme-catalyzed reaction, which produces a change in absorbance, in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Prepare serial dilutions of the inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept constant (typically ≤1%) to avoid effects on enzyme activity.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the substrate. Include control wells containing:

    • 100% Activity Control: All components except the inhibitor (substitute with DMSO vehicle).

    • 0% Activity Control (Background): All components except the enzyme.

  • Inhibitor Addition: Add the serially diluted inhibitor solutions to the appropriate wells.

  • Incubation: Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C). This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the final substrate or cofactor (e.g., NAD⁺ for a dehydrogenase).

  • Data Acquisition: Immediately place the microplate in a spectrophotometer and measure the change in absorbance at a specific wavelength over time (kinetic mode).

  • Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Normalize the rates relative to the 100% activity control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The this compound scaffold demonstrates remarkable versatility in the design of potent and selective enzyme inhibitors. Structure-activity relationship studies reveal that while the C2-carboxylic acid is a common anchoring point, the specific substitutions at the C3, C6, and N1 positions are dictated by the unique topology of the target enzyme's active site. For HIV-1 integrase, bulky aromatic groups at C6 are critical for π-π stacking, whereas for certain antifungal applications, acylation at C3 dramatically shifts the biological activity from growth inhibition to spore germination prevention. These comparative insights underscore the importance of a scaffold-based, target-focused approach in modern drug discovery. The robust synthetic and assay methodologies detailed herein provide a reliable foundation for researchers to further explore the potential of this privileged chemical starting point.

References

A Senior Application Scientist's Guide to Purity Analysis of 6-Bromoindole-2-carboxylic acid: A Comparative Analysis of HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

6-Bromoindole-2-carboxylic acid is a pivotal building block in the synthesis of a variety of pharmacologically active compounds.[1] As a key starting material or intermediate, its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API). Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, potentially altering the therapeutic outcome or leading to adverse effects.

This guide provides an in-depth comparison of two instrumental pillars of modern analytical chemistry—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the robust purity assessment of this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection and parameter optimization, empowering you to make informed decisions for your analytical challenges.

Pillar 1: HPLC-UV – The Gold Standard for Quantitative Purity Assay

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for quantitative analysis, and for good reason.[2] Its precision, robustness, and cost-effectiveness make it ideal for routine quality control (QC) and release testing. The fundamental principle for analyzing this compound is Reversed-Phase (RP) chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.[3]

Causality Behind Experimental Choices in HPLC Method Design
  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the conventional choice. The long alkyl chains provide a highly hydrophobic surface that strongly interacts with the non-polar indole ring system of the analyte, leading to effective retention and separation from more polar impurities. For challenging separations involving structurally similar impurities, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions with the aromatic indole ring.

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.

    • The Role of Acid: this compound possesses an ionizable carboxylic acid group. To achieve sharp, symmetrical peaks and reproducible retention times, its ionization must be suppressed. This is accomplished by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa. Formic acid (~0.1%) is preferred as it is volatile and compatible with LC-MS, allowing for a seamless method transfer if needed.[4] Phosphoric acid can also be used for UV-only methods to provide strong buffering capacity.

    • Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, is highly effective. It ensures that early-eluting polar impurities are well-resolved while later-eluting, more hydrophobic impurities are eluted in a reasonable time frame with good peak shape.

  • Detection: The indole scaffold contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is optimal, as it allows for simultaneous monitoring across a range of wavelengths (e.g., 220 nm for general detection and a more specific wavelength around 280-300 nm for the indole ring), which can help in peak tracking and purity assessments.[5]

Strengths and Limitations for Purity Analysis
FeatureStrengthsLimitations
Quantitation Excellent precision and accuracy for determining the main peak's area percent.Area percent calculation assumes all impurities have the same response factor as the main peak, which may not be true.
Identification Reliable identification of known impurities when reference standards are available (based on retention time).Incapable of identifying unknown impurities. Co-eluting peaks cannot be resolved by the detector.
Robustness Highly robust and transferable between laboratories for routine QC testing.Lower sensitivity compared to LC-MS, may not detect trace-level impurities.
Cost & Complexity Lower instrument cost, simpler operation, and less maintenance.Provides no structural or molecular weight information.

Pillar 2: LC-MS – The Definitive Tool for Impurity Identification and Profiling

When the objective shifts from routine purity checks to comprehensive impurity profiling, unknown identification, or trace-level analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the indispensable tool. It couples the powerful separation of HPLC with the highly sensitive and specific detection capabilities of a mass spectrometer.

Causality Behind Experimental Choices in LC-MS Method Design
  • Ionization Source: Electrospray Ionization (ESI) is the premier choice for polar molecules like this compound.

    • Negative Ion Mode ([M-H]⁻): Given the acidic nature of the carboxylic group, ESI in negative ion mode is exceptionally efficient. The molecule readily loses a proton to form the deprotonated molecule [M-H]⁻, resulting in a strong and clear signal corresponding to its molecular weight.[6][7]

  • The Power of Isotopic Signature: The presence of a bromine atom provides a definitive confirmatory tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[8][9][10] Therefore, any bromine-containing ion will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by 2 m/z units with nearly equal intensity. This signature allows for the confident and rapid identification of the target analyte and any bromine-containing impurities, distinguishing them from process-related impurities that lack this element.

  • Mass Analyzer for Definitive Identification:

    • Quadrupole: Excellent for targeted analysis (Selected Ion Monitoring, SIM) for quantifying known impurities with very high sensitivity.

    • Time-of-Flight (TOF): A high-resolution mass spectrometer (HRMS) like a Q-TOF provides a highly accurate mass measurement. This allows for the determination of the elemental formula of an unknown impurity, drastically narrowing down the possibilities for its structure.

    • Tandem MS (MS/MS): By selecting a specific impurity ion and fragmenting it, MS/MS provides structural information. The fragmentation pattern of an indole derivative can be complex but offers clues about the location of substituents and the core structure.[11] This is crucial for definitively identifying unknown impurities without needing to synthesize reference standards.

Visual Guide: Method Selection Framework

The choice between HPLC-UV and LC-MS is dictated by the analytical goal. This decision tree illustrates a logical approach to selecting the appropriate technology.

MethodSelection start Analytical Goal for This compound qc_check Routine Quality Control? (e.g., Batch Release Assay) start->qc_check  Is the goal routine testing? impurity_id Impurity Identification Needed? (e.g., Unknown Peak, Stability Study) start->impurity_id  Is the goal investigation? hplc HPLC-UV qc_check->hplc Yes lcms LC-MS or LC-MS/MS impurity_id->lcms Yes hplc_purpose Purpose: - Purity Assay (% Area) - Quantify Known Impurities hplc->hplc_purpose lcms_purpose Purpose: - Identify Unknowns - Structure Elucidation - Trace-Level Quantitation lcms->lcms_purpose

Caption: A decision-making flowchart for selecting the optimal analytical method.

Experimental Protocols: A Self-Validating System

A robust analytical method is a self-validating one. This is achieved by incorporating System Suitability Testing (SST) as mandated by pharmacopeias like the USP.[12][13][14] SST ensures the chromatographic system is performing adequately before any samples are analyzed.

Protocol 1: HPLC-UV Method for Purity Assay
  • Reagents & Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Formic Acid (LC-MS Grade)

    • This compound Reference Standard and Test Sample

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0.0 20
      15.0 95
      20.0 95
      20.1 20

      | 25.0 | 20 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA at 280 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 0.1 mg/mL.

    • Test Solution: Prepare the Test Sample in the same manner.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 1.5 for the main peak.

      • Theoretical Plates: ≥ 5000 for the main peak.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0% for the five replicate injections.

  • Analysis & Calculation:

    • Inject the Test Solution.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: LC-MS Method for Impurity Identification
  • LC Conditions: Use the same LC conditions as the HPLC-UV method to ensure chromatographic consistency and facilitate peak tracking. The use of a volatile mobile phase (formic acid) is critical here.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Negative

    • Capillary Voltage: 3.0 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Scan Range: m/z 100 - 1000

    • Data Acquisition:

      • Full Scan Mode: To detect all ions present.

      • Targeted MS/MS Mode: For ions of interest (potential impurities), perform fragmentation to obtain structural data.

  • Data Analysis:

    • Examine the full scan data for peaks other than the main analyte.

    • For each impurity peak, check for the characteristic bromine isotopic pattern (two peaks of ~1:1 intensity, separated by 2 Da).

    • If using HRMS, determine the elemental composition from the accurate mass.

    • Analyze the MS/MS fragmentation pattern to propose a structure for the impurity.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical results from a purity analysis, showcasing how data from both techniques can be presented for a comprehensive understanding.

Peak IDRetention Time (min)UV Area % (HPLC)Proposed Identity (LC-MS)[M-H]⁻ (m/z)Key MS/MS FragmentsBromine Isotope Pattern?
18.20.15%Starting Material X198.1154.1, 126.1No
211.599.5%This compound 238.0 / 240.0 194.0 / 196.0 (-CO₂)Yes (1:1)
313.10.21%Dimerization Impurity477.9 / 479.9 / 481.9238.0 / 240.0Yes (1:2:1 for two Br atoms)
414.80.14%Over-brominated Impurity315.9 / 317.9 / 319.9271.9 / 273.9 / 275.9Yes (1:2:1 for two Br atoms)

Workflow Visualization: From Sample to Result

This diagram illustrates the integrated workflow, highlighting the distinct yet complementary paths of HPLC-UV and LC-MS analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Interpretation prep Dissolve Sample & Reference Standard (e.g., 0.1 mg/mL in ACN/H2O) lc LC Separation (C18 Column, Gradient Elution) prep->lc hplc_detect UV/PDA Detection lc->hplc_detect For Routine QC ms_detect MS Detection (ESI-) (Full Scan & MS/MS) lc->ms_detect For Investigation hplc_data Purity by Area % Quantify Knowns hplc_detect->hplc_data ms_data Identify Unknowns (Isotope Pattern, Accurate Mass) Structure Elucidation (MS/MS) ms_detect->ms_data report Comprehensive Purity Report hplc_data->report ms_data->report

Caption: General workflow for the purity analysis of this compound.

Conclusion

The purity analysis of this compound requires a strategic, multi-faceted approach. HPLC-UV stands as the robust, reliable method for routine quantitative assessments, providing the precision needed for quality control and release. However, to achieve a true understanding of a sample's purity profile, LC-MS is unparalleled. Its ability to provide molecular weight information, confirm elemental composition through isotopic patterns, and elucidate the structure of unknown impurities offers a level of analytical depth that is essential for robust process development, stability studies, and ensuring the ultimate safety of the final pharmaceutical product. The judicious application of both techniques provides a comprehensive and self-validating system for guaranteeing the quality of this critical intermediate.

References

A Comparative Guide to Cross-Coupling Catalysts for the Functionalization of 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The targeted functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the optimization of lead compounds. 6-Bromoindole-2-carboxylic acid, in particular, serves as a versatile building block, offering a handle for diversification at the 6-position through modern cross-coupling methodologies.

This guide provides an in-depth comparative analysis of various palladium-catalyzed cross-coupling reactions for the derivatization of this compound. We will delve into the nuances of Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, offering insights into catalyst selection, the rationale behind experimental conditions, and supporting data to inform your synthetic strategies.

The Strategic Importance of the 6-Position and the Challenge of the 2-Carboxylic Acid Group

The C6 position of the indole core is a strategic site for modification, allowing for the extension of the molecular framework into solvent-exposed regions of protein binding pockets, thereby influencing potency, selectivity, and pharmacokinetic properties. However, the presence of a carboxylic acid group at the C2 position introduces a layer of complexity to the catalytic process. This functionality can potentially coordinate with the palladium catalyst, influencing its reactivity and stability. Furthermore, the acidic proton of the carboxylic acid and the N-H of the indole ring necessitate careful consideration of the base employed in the reaction to avoid undesired side reactions or catalyst deactivation. While protection of the carboxylic acid as an ester can be a viable strategy, direct coupling on the free acid is often preferred to maintain step economy.

Comparative Analysis of Catalytic Systems

The choice of the optimal cross-coupling catalyst and conditions is highly dependent on the desired transformation. Here, we compare the most prevalent palladium-catalyzed methods for the functionalization of this compound: Suzuki-Miyaura coupling for C-C bond formation with aryl/heteroaryl partners, Heck coupling for the introduction of alkenyl groups, and Buchwald-Hartwig amination for the formation of C-N bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl and heteroaryl structures.[1] The reaction involves the coupling of an organoboron reagent with an organic halide.[2] For 6-bromoindoles, this transformation is particularly valuable for accessing a diverse range of substituted analogues.

Catalyst Selection and Rationale:

The success of the Suzuki-Miyaura coupling on a substrate like this compound hinges on the selection of an appropriate palladium catalyst and ligand. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the reductive elimination of the final product.[3] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives. The presence of the unprotected indole N-H can be tolerated in some cases, although N-protection may be necessary to improve yields and prevent side reactions.[4]

Illustrative Catalytic Systems for Suzuki-Miyaura Coupling of Bromoindoles:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802Good[5]
(PPh₂Me)₂NiCl₂Dioxane90High[4]

Note: The data presented is for structurally related bromoindoles and serves as a representative guide. Optimization for this compound is recommended.

dot graph Suzuki_Miyaura_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition"]; ArPdBr [label="Ar-Pd(II)L₂(Br)"]; Transmetal [label="Transmetalation"]; ArPdAr [label="Ar-Pd(II)L₂(Ar')"]; RedElim [label="Reductive Elimination"]; Product [label="Ar-Ar'", shape=ellipse, fillcolor="#FFFFFF"]; BoronicAcid [label="Ar'B(OH)₂ + Base", shape=ellipse, fillcolor="#FFFFFF"]; Borate [label="[Ar'B(OH)₃]⁻", shape=ellipse, fillcolor="#FFFFFF"];

Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> ArPdBr; BoronicAcid -> Borate; ArPdBr -> Transmetal [label=<[Ar'B(OH)₃]⁻>]; Borate -> Transmetal; Transmetal -> ArPdAr; ArPdAr -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed]; } caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction: Introducing Alkenyl Moieties

The Heck reaction provides a direct method for the alkenylation of aryl halides, offering a route to valuable vinyl-substituted indoles.[6][7] This reaction is catalyzed by palladium complexes and typically requires a base to regenerate the active Pd(0) catalyst.[8]

Catalyst Selection and Rationale:

For the Heck reaction on 6-bromoindoles, both phosphine-based and phosphine-free palladium catalysts can be effective. The choice of ligand can influence the regioselectivity of the alkene insertion. The presence of the carboxylic acid group may necessitate the use of milder bases to prevent side reactions. Microwave irradiation has been shown to significantly accelerate Heck reactions, often leading to higher yields in shorter reaction times.

Illustrative Catalytic Systems for Heck Coupling of Bromoindoles:

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF10020 h~97 (for similar aryl bromides)[9]
PdCl₂/Pd(acac)₂NaOAcNMP1402.5 hHigh[1]

Note: This data is generalized for aryl bromides and should be optimized for the specific substrate.

dot graph Heck_Reaction_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Start: Combine Reactants"]; Reactants [label="this compound\nAlkene\nPd Catalyst & Ligand\nBase & Solvent"]; Reaction [label="Heat Reaction Mixture\n(Conventional or Microwave)"]; Workup [label="Aqueous Workup & Extraction"]; Purification [label="Column Chromatography"]; Product [label="6-Alkenylindole-2-carboxylic acid", shape=ellipse, fillcolor="#FFFFFF"];

Start -> Reactants; Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } caption: General experimental workflow for a Heck coupling reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[10][11] This reaction has broad applications in medicinal chemistry for the introduction of amine functionalities.[12]

Catalyst Selection and Rationale:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and reductive elimination steps.[13] The choice of base is also critical and must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions with the carboxylic acid. Sodium tert-butoxide is a commonly used base.[14] For challenging substrates, the use of specialized, commercially available ligands developed by Buchwald and Hartwig is often necessary.[15]

Illustrative Catalytic Systems for Buchwald-Hartwig Amination of Bromoquinolines (as an analogous substrate):

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / XantphosNaOtBuToluene90-110Good[14]
Pd(OAc)₂ / Josiphos-type ligandNaOtBuToluene110-12090[14]

Note: Data is for the analogous 6-bromoquinoline system and serves as a starting point for optimization.

dot graph Buchwald_Hartwig_Logic { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Substrate [label="this compound"]; Amine [label="R₂NH"]; CatalystSystem [label="Pd Precatalyst\n+ Bulky, Electron-Rich Ligand"]; Base [label="Strong, Non-nucleophilic Base\n(e.g., NaOtBu)"]; Coupling [label="Buchwald-Hartwig Amination", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="6-(R₂N)-indole-2-carboxylic acid", shape=ellipse, fillcolor="#FFFFFF"];

Substrate -> Coupling; Amine -> Coupling; CatalystSystem -> Coupling; Base -> Coupling; Coupling -> Product; } caption: Key components for a successful Buchwald-Hartwig amination.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., dimethoxyethane/water mixture) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Heck Coupling

In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if applicable, e.g., PPh₃, 2-10 mol%), and the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv). Add the appropriate solvent (e.g., DMF or acetonitrile). The vessel is sealed and the mixture is heated to the reaction temperature (e.g., 100-140 °C) with stirring for the required duration. The reaction progress is monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with a suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). This compound (1.0 equiv) and the amine (1.2 equiv) are then added. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe. The Schlenk tube is sealed and the reaction mixture is heated to the specified temperature (e.g., 90-120 °C) with stirring for 12-24 hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful platform for the synthesis of novel and diverse molecular architectures. The choice of the catalytic system is crucial and should be tailored to the specific transformation. For Suzuki-Miyaura couplings, catalysts with bulky, electron-rich phosphine or NHC ligands are generally effective. Heck reactions can be performed with a variety of palladium sources, with reaction conditions playing a key role in achieving high yields. The Buchwald-Hartwig amination requires careful selection of both the ligand and a strong, non-nucleophilic base to achieve efficient C-N bond formation.

While this guide provides a solid foundation based on established methodologies for similar substrates, it is imperative for researchers to perform their own optimization studies for this compound to identify the ideal conditions for their specific coupling partners. The continued development of more active and robust catalysts, particularly those based on earth-abundant metals, will undoubtedly further expand the synthetic chemist's toolbox for the derivatization of this important indole building block.

References

A Comparative Guide to the Biological Evaluation of 6-Bromoindole-2-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological activities.[1] Its unique electronic properties and ability to form various non-covalent interactions have made it a focal point in the design of novel therapeutic agents, particularly in oncology.[2] Within this chemical class, derivatives of 6-bromoindole-2-carboxylic acid have emerged as a promising avenue for the development of targeted anticancer drugs. This guide provides a comprehensive comparison of these derivatives, detailing their cytotoxic effects against various cancer cell lines, elucidating their probable mechanisms of action, and offering detailed protocols for their rigorous biological evaluation.

Comparative Cytotoxicity Analysis: Gauging the Potency of Bromoindole Derivatives

A crucial first step in evaluating any potential anticancer agent is to determine its cytotoxicity across a panel of well-characterized cancer cell lines. This approach not only quantifies the compound's potency but also provides initial insights into its potential spectrum of activity. For this guide, we will compare the performance of representative bromoindole derivatives against cell lines from four common cancer types: breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT-116).

The selection of these cell lines is deliberate. They represent diverse tissue origins and genetic backgrounds, offering a broad initial assessment of a compound's efficacy. The half-maximal inhibitory concentration (IC50) is the key metric used for comparison, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. For context, the activity of these derivatives is compared against Doxorubicin, a widely used chemotherapeutic agent.

Compound IDCore StructureMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference
Derivative 3a 5-Bromoindole-2-carbothioamideReported as highly potentPotentPotentNot Reported[3][4]
Derivative 4a Methyl 6-bromo-1-methyl-1H-indole-2-carboxylateNot Reported7.826.549.31[5]
Derivative 6c 6-bromo-1-methyl-1H-indole-2-carboxylate derivativeNot Reported10.258.3612.54[5]
Compound 29 2,5-bisindolyl-1,3,4-oxadiazole (bromo-substituted)1.83.3Not ReportedNot Reported[6]
Doxorubicin Standard Chemotherapy~2.50[7]>20[7]~12.18[7]~1.9[8][7][8]

Note: The data presented is a synthesis from multiple sources. Direct IC50 values for a comprehensive set of this compound derivatives are not consistently reported across the same cell line panel in a single study. The table includes closely related 5-bromo and other bromoindole derivatives to provide a broader comparative context. The potency of "Derivative 3a" was highlighted in studies, though specific numerical IC50 values were not provided in the abstract.[3][4]

From this comparative data, it is evident that bromoindole derivatives exhibit significant anticancer activity, in some cases comparable to or exceeding that of the standard chemotherapeutic agent, Doxorubicin, especially in cell lines that show resistance to it, such as A549. The variation in potency across different derivatives and cell lines underscores the importance of the specific chemical modifications to the core indole structure.

Mechanistic Investigations: Unraveling the Mode of Action

Understanding how a compound kills cancer cells is as important as knowing that it does. Mechanistic studies provide the rationale for further development and can predict which cancer types might be most responsive. For many indole derivatives, a key mechanism of action is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3]

EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[9][10] These pathways are central to regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[9] By inhibiting EGFR, bromoindole derivatives can effectively shut down these pro-survival signals, leading to cell cycle arrest and programmed cell death (apoptosis).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n AKT AKT PI3K->AKT Caspase9 Caspase-9 AKT->Caspase9 Inhibits p21_p27 p21/p27 AKT->p21_p27 Inhibits STAT3_n STAT3 STAT3->STAT3_n Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK CDK Inhibition p21_p27->CDK G2M_Arrest G2/M Arrest CDK->G2M_Arrest Proliferation Gene Transcription (Proliferation, Survival) ERK_n->Proliferation STAT3_n->Proliferation Bromoindole 6-Bromoindole-2- carboxylic acid derivative Bromoindole->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition by bromoindole derivatives.

Induction of Apoptosis

Apoptosis is a regulated process of cell suicide that is essential for eliminating damaged or cancerous cells. Cancer cells often evade apoptosis to achieve immortality. A common method to assess apoptosis induction is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

In healthy cells, a phospholipid called phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[11] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the cell's nucleus.[11] This dual-staining method allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by checkpoints that ensure the fidelity of DNA replication and cell division.[13] Many anticancer drugs, including kinase inhibitors, function by causing cell cycle arrest, which prevents cancer cells from proliferating.[14]

The distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by staining the DNA with Propidium Iodide (PI) and measuring the fluorescence intensity via flow cytometry.[15] Since PI staining is proportional to the amount of DNA, cells in the G2/M phase (with twice the DNA content of G1 cells) will exhibit approximately double the fluorescence intensity. Cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence. Treatment with an effective anticancer agent often results in an accumulation of cells in a specific phase, for example, the G2/M phase, which is a common outcome for compounds that interfere with microtubule dynamics or related signaling pathways.[16]

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and reliable data is the cornerstone of scientific research. The following section provides detailed, step-by-step protocols for the key assays discussed in this guide. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow Seed 1. Cell Seeding Seed cells in 96-well plates and allow to adhere overnight. Treat 2. Compound Treatment Treat cells with serial dilutions of bromoindole derivatives. Seed->Treat Incubate 3. Incubation Incubate for 48-72 hours to allow for cytotoxic effects. Treat->Incubate Assay 4. Viability Assay Perform MTT or SRB assay. Incubate->Assay Read 5. Data Acquisition Read absorbance using a microplate reader. Assay->Read Analyze 6. Data Analysis Calculate IC50 values from dose-response curves. Read->Analyze Apoptosis_Workflow Seed_Treat 1. Cell Culture & Treatment Culture cells and treat with test compound (e.g., at IC50 concentration) for 24-48h. Harvest 2. Cell Harvesting Collect both adherent and floating cells. Wash with cold PBS. Seed_Treat->Harvest Resuspend 3. Resuspension Resuspend cells in 1X Binding Buffer at 1x10^6 cells/mL. Harvest->Resuspend Stain 4. Staining Add Annexin V-FITC and Propidium Iodide. Incubate for 15 min in the dark. Resuspend->Stain Analyze 5. Flow Cytometry Analysis Analyze stained cells within 1 hour. Stain->Analyze CellCycle_Workflow Seed_Treat 1. Cell Culture & Treatment Culture cells and treat with test compound (e.g., at IC50 concentration) for 24h. Harvest 2. Cell Harvesting Harvest cells and wash with PBS. Seed_Treat->Harvest Fix 3. Fixation Fix cells in ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C. Harvest->Fix Stain 4. Staining Wash and resuspend in PI/RNase staining solution. Fix->Stain Analyze 5. Flow Cytometry Analysis Analyze DNA content. Gate out doublets. Stain->Analyze

References

A Comparative Guide to 6-Bromoindole-2-carboxylic Acid-Based Inhibitors: In Vitro and In Vivo Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of enzyme inhibition. Among these, derivatives of 6-bromoindole-2-carboxylic acid have emerged as a promising class of inhibitors targeting critical enzymes implicated in cancer and viral infections. This guide provides a comprehensive, data-driven comparison of the in vitro and in vivo efficacy of these compounds, juxtaposed with established clinical alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to make informed decisions in their own research endeavors.

Introduction to this compound Derivatives

The this compound core structure is a versatile starting point for the synthesis of a variety of bioactive molecules.[1] Its utility in medicinal chemistry is underscored by its role as a building block for anti-cancer and anti-inflammatory agents.[1] The indole ring system is a prevalent motif in molecules that target key enzymes, and the addition of a bromine atom at the 6-position can significantly influence the compound's electronic properties and binding interactions, often enhancing inhibitory activity. This guide will focus on the efficacy of this compound-based inhibitors against two principal targets: HIV-1 Integrase and Epidermal Growth Factor Receptor (EGFR).

HIV-1 Integrase Inhibition: A Head-to-Head Perspective

HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy.[2] Several indole-based compounds have been investigated for their ability to inhibit this enzyme.

Mechanism of Action of Indole-2-Carboxylic Acid-Based HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer activity of HIV-1 integrase.[2] Their proposed mechanism involves the chelation of two magnesium ions within the enzyme's active site, a critical interaction for catalytic function.[2] This is conceptually similar to the mechanism of clinically approved integrase strand transfer inhibitors (INSTIs).

Diagram: HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_host_cell Host Cell cluster_inhibitor Inhibition Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Binds Integration Integration Integrase->Integration Catalyzes Host_DNA Host DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Inhibitor 6-Bromoindole-2- carboxylic acid Derivative Inhibitor->Integrase Inhibits

Caption: Mechanism of HIV-1 integrase inhibition by this compound derivatives.

In Vitro Efficacy Comparison

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. For instance, a synthesized derivative, compound 17a , demonstrated an IC50 value of 3.11 µM against the strand transfer activity of integrase.[3] Another study focusing on dihydroxyindole-2-carboxylic acid derivatives, which share a similar core structure, identified compounds with inhibitory activity in the low micromolar range (1-18 µM).[4]

To contextualize these findings, it is essential to compare them with the in vitro potency of established INSTIs.

Inhibitor ClassCompoundTargetIC50 (µM)Source
Indole-2-carboxylic Acid Derivative Compound 17aHIV-1 Integrase (Strand Transfer)3.11[3]
Dihydroxyindole-2-carboxylic Acid Derivative Compound 5HIV-1 Integrase1-18[4]
Clinically Approved INSTI RaltegravirHIV-1 Integrase~0.007[5]
Clinically Approved INSTI DolutegravirHIV-1 Integrase~0.0011 (in MDMs)[6]

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

As the table illustrates, while indole-2-carboxylic acid derivatives show promise, their in vitro potency is currently less than that of clinically approved drugs like Raltegravir and Dolutegravir. Further structural optimization is likely required to enhance their inhibitory activity.

In Vivo Efficacy: A Critical Gap

A comprehensive search of the current scientific literature did not yield any publicly available in vivo efficacy data for this compound-based inhibitors targeting HIV-1 integrase. This represents a significant knowledge gap.

For comparison, clinically approved INSTIs have undergone extensive in vivo evaluation in animal models, such as humanized mice, which are critical for preclinical assessment.[7][8] In these models, efficacy is primarily determined by the reduction in viral load over time.

Experimental Protocol: In Vivo Efficacy Assessment of HIV-1 Integrase Inhibitors in Humanized Mice

This protocol outlines a standard approach for evaluating the in vivo efficacy of an investigational HIV-1 integrase inhibitor.

  • Animal Model: Utilize humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells) which are capable of supporting HIV-1 replication.[9]

  • Infection: Infect the mice with a replication-competent strain of HIV-1. Monitor viral load in plasma weekly to confirm stable infection.

  • Treatment Groups:

    • Vehicle control group.

    • Test compound group (e.g., a this compound derivative) at various dose levels.

    • Positive control group (e.g., Dolutegravir).

  • Dosing Regimen: Administer the compounds daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 2-4 weeks).

  • Monitoring:

    • Measure plasma viral load regularly (e.g., twice weekly) using a validated quantitative RT-PCR assay.[10][11]

    • Monitor animal health, including body weight and clinical signs.

  • Data Analysis: Compare the reduction in viral load in the treated groups to the vehicle control group. A significant decrease in viral load indicates in vivo efficacy.

Diagram: In Vivo Efficacy Workflow for HIV-1 Inhibitors

in_vivo_hiv_workflow Start Start Humanized_Mice Select Humanized Mice Start->Humanized_Mice Infection Infect with HIV-1 Humanized_Mice->Infection Group_Allocation Allocate to Treatment Groups (Vehicle, Test Compound, Positive Control) Infection->Group_Allocation Treatment Administer Daily Treatment Group_Allocation->Treatment Monitoring Monitor Viral Load and Health Treatment->Monitoring Data_Analysis Analyze Viral Load Reduction Monitoring->Data_Analysis Conclusion Determine In Vivo Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing in vivo efficacy of HIV-1 inhibitors in humanized mice.

EGFR Inhibition in Oncology: A Comparative Analysis

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC).[12] Several generations of EGFR tyrosine kinase inhibitors (TKIs) are in clinical use. Indole derivatives have also been explored for their potential to inhibit EGFR.

Mechanism of Action of Indole-Based EGFR Inhibitors

Indole-based compounds, including derivatives of bromoindole-2-carboxylic acid, are designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[13] By binding to this site, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[14]

In Vitro Efficacy Comparison

Studies on 5-bromoindole-2-carboxylic acid derivatives have demonstrated their antiproliferative activity against various cancer cell lines, including those relevant to NSCLC (A549), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7).[13] One particular derivative, compound 3a , was identified as a potent inhibitor of cell growth and was shown to induce apoptosis by inhibiting EGFR tyrosine kinase activity.[13] Similarly, indole-6-carboxylic acid derivatives have shown promise as cytotoxic agents that inhibit EGFR.[9][15]

The following table provides a comparison of the in vitro potency of these indole derivatives with established first- and third-generation EGFR inhibitors.

Inhibitor ClassCompound/DrugCell Line (EGFR status)IC50 (µM)Source
5-Bromoindole-2-carboxylic Acid Derivative Compound 3aHepG2, A549, MCF-7Not specified, but potent[13]
Indole-6-carboxylic Acid Derivative Compound 3bHCT-116, HeLa, HT-29Potent cytotoxic agent[15]
First-Generation EGFR TKI GefitinibPC-9 (Exon 19 del)~0.0008[3]
First-Generation EGFR TKI ErlotinibPC-9 (Exon 19 del)~0.007[3]
Third-Generation EGFR TKI OsimertinibPC-9 (Exon 19 del)~0.013[3]

Note: The lack of specific IC50 values for the bromoindole derivatives in the cited literature prevents a direct quantitative comparison.

In Vivo Efficacy: The Need for Preclinical Data

Similar to the situation with HIV-1 integrase inhibitors, there is a lack of published in vivo efficacy data for this compound-based EGFR inhibitors. The antitumor properties of other indole derivatives, such as certain spirooxindoles, have been evaluated in vivo, demonstrating tumor growth inhibition in mouse models.[16]

For a meaningful comparison, it is crucial to consider the in vivo performance of established EGFR inhibitors, which is often assessed in patient-derived xenograft (PDX) models.[2] These models are considered more clinically relevant than cell line-derived xenografts as they better recapitulate the heterogeneity of human tumors.[17]

Experimental Protocol: In Vivo Efficacy Assessment of EGFR Inhibitors in NSCLC Patient-Derived Xenograft (PDX) Models

This protocol describes a typical workflow for evaluating the in vivo antitumor activity of an EGFR inhibitor.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) engrafted with tumor fragments from NSCLC patients with known EGFR mutation status.[18]

  • Tumor Engraftment and Growth: Implant tumor fragments subcutaneously and allow them to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups:

    • Vehicle control group.

    • Test compound group (e.g., a this compound derivative) at various doses.

    • Positive control group (e.g., Osimertinib).[19]

  • Dosing Regimen: Administer treatments daily via an appropriate route (e.g., oral gavage).

  • Monitoring:

    • Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.[20]

    • Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze for statistically significant differences in tumor growth.[2]

Diagram: In Vivo Efficacy Workflow for EGFR Inhibitors

in_vivo_egfr_workflow Start Start PDX_Model Establish NSCLC PDX Model in Mice Start->PDX_Model Tumor_Growth Allow Tumor Growth to Palpable Size PDX_Model->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Daily Treatment Regimen Randomization->Treatment Tumor_Measurement Measure Tumor Volume Regularly Treatment->Tumor_Measurement Data_Analysis Calculate Tumor Growth Inhibition Tumor_Measurement->Data_Analysis Conclusion Determine Antitumor Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing in vivo efficacy of EGFR inhibitors in PDX models.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of novel enzyme inhibitors. The available in vitro data indicates that these compounds can inhibit HIV-1 integrase and show antiproliferative activity in cancer cell lines, likely through the inhibition of EGFR. However, a critical limitation in the current body of research is the absence of comprehensive in vivo efficacy data for this specific class of compounds.

For researchers in this field, the path forward is clear. Future studies should prioritize the in vivo evaluation of the most potent this compound derivatives in relevant animal models. Direct, head-to-head comparisons with clinically approved inhibitors under identical experimental conditions are essential to accurately gauge their therapeutic potential. Such studies will be instrumental in determining whether this promising chemical scaffold can be translated into the next generation of effective therapeutics for HIV and cancer.

References

A Senior Application Scientist's Guide to Docking Studies of 6-Bromoindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of bioactive molecules. Among these, 6-bromoindole-2-carboxylic acid derivatives have emerged as a promising class of compounds, demonstrating potential inhibitory activity against a range of clinically relevant protein targets. This guide provides an in-depth, objective comparison of the docking performance of these derivatives against key proteins, supported by experimental data and detailed computational protocols. As Senior Application Scientists, our goal is to not only present data but to illuminate the scientific rationale behind the experimental design, fostering a deeper understanding of the structure-activity relationships that govern molecular recognition.

The Rationale for Targeting with this compound Derivatives

The indole ring system, with its unique electronic properties and hydrogen bonding capabilities, is a privileged structure in medicinal chemistry. The introduction of a bromine atom at the 6-position can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability. This strategic halogenation can also lead to enhanced binding interactions within the target protein's active site. The carboxylic acid moiety at the 2-position often acts as a critical pharmacophore, engaging in key hydrogen bonding or electrostatic interactions. This guide will explore the application of this scaffold against three diverse and vital classes of protein targets: viral enzymes, fungal proteins, and receptor tyrosine kinases.

Comparative Docking Performance: A Data-Driven Analysis

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. The following sections present a comparative analysis of docking studies of this compound derivatives and their alternatives against specific protein targets.

Target I: HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) are a clinically successful class of drugs that block the integration of viral DNA into the host genome.

Experimental Data Summary: HIV-1 Integrase Inhibitors

Compound ClassSpecific Derivative(s)Target Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
This compound Derivative 17aHIV-1 Integrase (6PUY)-10.37Tyr143, Asn117, dC203.11 µM[1]
Indole-2-carboxylic acid (unsubstituted) Compound 1HIV-1 Integrase (6PUY)Not explicitly stated, but lower than 17adA2132.37 µM[1]
Known INSTIs (for comparison) Raltegravir, ElvitegravirHIV-1 IntegraseNot in direct comparison in the same studyCatalytic triad (D64, D116, E152)nM range[2][3]

Analysis: The introduction of a 6-bromo-substituted benzene ring in derivative 17a led to a significant improvement in inhibitory activity compared to the unsubstituted parent compound, as evidenced by the lower IC50 value.[1] The docking studies suggest that this enhancement is due to a π-π stacking interaction between the halogenated benzene ring and the viral DNA base dC20.[1] This highlights the strategic importance of the 6-bromo substitution for optimizing interactions within the HIV-1 integrase active site. When compared to established INSTIs like Raltegravir and Elvitegravir, the 6-bromoindole derivative shows promise, although further optimization is needed to achieve nanomolar potency.[1][2][3]

Target II: Fungal Enzymes - Succinate Dehydrogenase (SDH) and Catalase MfCat2

Fungal infections pose a significant threat to agriculture and human health. Succinate dehydrogenase (SDH) and catalase are crucial enzymes for fungal survival and pathogenesis, making them attractive targets for the development of novel antifungal agents.

Experimental Data Summary: Antifungal Agents

Compound ClassSpecific Derivative(s)Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (EC50)Reference
3-Acyl-6-bromoindole Acetic and Isobutyric derivativesCatalase MfCat2-9.722, -9.578Not specifiedPotent conidial germination inhibition[4]
6-Bromoindole Parent compoundSuccinate Dehydrogenase (SDH)-8.960Not specified11.62 µg/mL (B. cinerea), 18.84 µg/mL (M. fructicola)[4]
Commercial Fungicides (for comparison) BC-1000®, Captan®Not specifiedNot applicableNot applicableLess potent than 6-bromoindole in mycelial growth inhibition[4]

Analysis: Docking studies of 3-acyl-6-bromoindole derivatives against fungal enzymes revealed a strong correlation between their binding affinity and antifungal activity.[4] The high docking scores of the acetic and isobutyric derivatives against catalase MfCat2 suggest this as a primary mechanism of action for inhibiting conidial germination.[4] Interestingly, the parent 6-bromoindole, while less effective at inhibiting germination, showed a strong binding affinity for SDH and was a potent inhibitor of mycelial growth, even surpassing some commercial fungicides.[4] This suggests that the 6-bromoindole scaffold can be tailored to target different stages of fungal development.

Target III: Receptor Tyrosine Kinases - EGFR and VEGFR-2

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key regulators of cell proliferation and angiogenesis, respectively, and are frequently overexpressed in various cancers. While much of the research on bromoindole derivatives has focused on the 5-bromo substitution, the principles can be extrapolated to understand the potential of 6-bromoindole derivatives.

Experimental Data Summary: EGFR/VEGFR-2 Inhibitors (Primarily 5-Bromoindole Derivatives for Comparison)

Compound ClassSpecific Derivative(s)Target Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
5-Bromoindole-2-carboxylic acid hydrazone 5BDBICVEGFR-2 (4ASE)Favorable binding energies reportedCys919, Asp1046, Glu88514.3 µM (Hep G2 cells)[2]
5-Bromoindole-2-carboxylic acid Compounds 3a, 3b, 3f, 7EGFR (1M17)Strongest binding energies in the seriesNot specifiedCompound 3a was most potent[5]
Known Inhibitors (for comparison) Sorafenib (VEGFR-2), Erlotinib (EGFR)VEGFR-2 (4ASE), EGFR (1M17)Not in direct comparison in the same studyATP-binding pocketnM range[2][5]

Analysis: Docking studies of 5-bromoindole derivatives have consistently demonstrated their potential as inhibitors of EGFR and VEGFR-2.[2][5] The interactions with key amino acid residues in the ATP-binding pocket, such as Cys919 in VEGFR-2, are crucial for their inhibitory activity.[2] While direct comparative data for this compound derivatives against these targets is less common in the literature, the established importance of the bromo- and carboxylic acid moieties in the 5-bromo series provides a strong rationale for investigating their 6-bromo counterparts. The slightly different positioning of the bromine atom could lead to unique interactions and potentially improved selectivity or potency.

Experimental Protocols: A Guide to Reproducible Docking Studies

To ensure the scientific integrity of in-silico research, it is imperative to follow a well-defined and validated protocol. The following is a generalized, step-by-step methodology for conducting molecular docking studies with this compound derivatives.

I. Preparation of the Target Protein
  • Receptor Selection and Retrieval:

    • Identify the target protein of interest (e.g., HIV-1 Integrase, EGFR).

    • Retrieve the 3D crystal structure of the protein from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably co-crystallized with a known inhibitor, to define the active site.

      • Example PDB IDs: HIV-1 Integrase (6PUY)[1], EGFR (1M17, 4HJO)[4][5], VEGFR-2 (4ASE, 3WZD)[2][6].

  • Receptor Preparation:

    • Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by:

      • Removing water molecules and any co-crystallized ligands or ions not essential for the interaction.

      • Adding hydrogen atoms and assigning appropriate protonation states to the amino acid residues at a physiological pH.

      • Minimizing the energy of the protein structure to relieve any steric clashes.

II. Preparation of the Ligand
  • Ligand Sketching and 3D Conversion:

    • Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure into a 3D conformation.

  • Ligand Preparation and Energy Minimization:

    • Use a ligand preparation tool (e.g., LigPrep in Schrödinger suite) to generate different tautomers and ionization states at physiological pH.

    • Perform an energy minimization of the ligand structure using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy conformation.

III. Molecular Docking Simulation
  • Grid Generation:

    • Define the active site of the target protein. This is typically done by creating a grid box centered around the co-crystallized ligand or key catalytic residues.

    • The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Algorithm:

    • Choose a suitable docking program (e.g., AutoDock Vina, GLIDE, GOLD).

    • Set the parameters for the docking algorithm, such as the number of docking runs, the exhaustiveness of the search, and the scoring function to be used.

  • Execution of Docking:

    • Run the docking simulation to predict the binding poses of the this compound derivative within the active site of the target protein.

IV. Post-Docking Analysis and Validation
  • Pose Analysis:

    • Analyze the predicted binding poses based on their docking scores and clustering. The pose with the lowest binding energy is often considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) using molecular visualization software (e.g., PyMOL, Discovery Studio).

  • Validation of the Docking Protocol:

    • Re-docking: Dock the co-crystallized ligand back into the active site of the protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[7]

    • Correlation with Experimental Data: Compare the docking scores of a series of compounds with their experimentally determined biological activities (e.g., IC50, Ki). A good correlation provides confidence in the predictive power of the docking protocol.[8][9]

Visualizing the Workflow and Rationale

To better conceptualize the processes described, the following diagrams illustrate the key workflows and logical relationships in a typical docking study.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis & Validation PDB 1. Protein Structure Retrieval (PDB) Protein_Prep 3. Receptor Preparation (Add H, Remove Water) PDB->Protein_Prep Ligand_Sketch 2. Ligand 2D Sketching Ligand_Prep 4. Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Sketch->Ligand_Prep Grid_Gen 5. Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking_Run 6. Docking Simulation (e.g., AutoDock Vina, GLIDE) Grid_Gen->Docking_Run Pose_Analysis 7. Pose Analysis (Binding Energy, Interactions) Docking_Run->Pose_Analysis Validation 8. Protocol Validation (Re-docking, Experimental Correlation) Pose_Analysis->Validation SAR 9. Structure-Activity Relationship (SAR) Validation->SAR

Caption: A generalized workflow for in-silico molecular docking studies.

Causality_of_Choices cluster_problem Problem Definition cluster_methodology Methodological Choices cluster_outcome Desired Outcome Target_ID Identify Disease Target (e.g., HIV-1 Integrase) PDB_Selection Select High-Resolution PDB with Co-crystallized Ligand Target_ID->PDB_Selection Defines search criteria Software_Choice Choose Docking Software (e.g., GLIDE for accuracy, Vina for speed) Target_ID->Software_Choice Influences choice based on computational resources Validation_Strategy Define Validation Method (Re-docking RMSD < 2Å) PDB_Selection->Validation_Strategy Provides reference for validation Reliable_Results Obtain Reliable and Reproducible Docking Results PDB_Selection->Reliable_Results Ensures accurate active site definition Software_Choice->Reliable_Results Determines accuracy and speed Validation_Strategy->Reliable_Results Confirms predictive power SAR_Insights Gain Insights into Structure-Activity Relationships Reliable_Results->SAR_Insights

Caption: Causality behind key experimental choices in molecular docking.

Conclusion and Future Directions

This guide has provided a comparative overview of the docking performance of this compound derivatives and related compounds against several important therapeutic targets. The presented data and protocols underscore the potential of this scaffold in drug discovery and highlight the importance of a rigorous and well-validated computational approach.

The enhanced activity observed with the 6-bromo substitution in the context of HIV-1 integrase inhibition suggests that a systematic exploration of this substitution pattern against other targets, such as EGFR and VEGFR-2, is warranted. Future studies should focus on direct, side-by-side comparisons of 5-bromo and 6-bromoindole derivatives to elucidate the specific contributions of the bromine position to binding affinity and selectivity. Furthermore, the integration of molecular dynamics simulations can provide a more dynamic picture of the protein-ligand interactions and further validate the docking predictions. By combining robust computational methods with experimental validation, the full therapeutic potential of this compound derivatives can be realized.

References

The Versatility of the 6-Bromoindole-2-Carboxylic Acid Scaffold: A Comparative Guide to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4][5] Its inherent biological activity and the facility with which it can be chemically modified have made it a privileged scaffold in drug discovery. Among the various substituted indoles, 6-Bromoindole-2-carboxylic acid has emerged as a particularly versatile starting material for the synthesis of novel compounds with a wide range of therapeutic applications.[6] This guide provides a comprehensive characterization and validation of novel compounds synthesized from this scaffold, with a focus on their potential as HIV-1 integrase inhibitors, antifungal agents, and antibiotic potentiators. We will delve into the rationale behind their design, present comparative performance data against existing alternatives, and provide detailed experimental protocols for their evaluation.

A New Frontier in HIV-1 Treatment: Novel Indole-2-Carboxylic Acid Derivatives as Integrase Strand Transfer Inhibitors

The integration of viral DNA into the host cell's genome is a critical step in the HIV-1 replication cycle, catalyzed by the viral enzyme integrase.[7][8] This has made HIV-1 integrase a prime target for antiretroviral therapy.[9] Building upon the this compound scaffold, a series of novel derivatives have been synthesized and evaluated as HIV-1 integrase strand transfer inhibitors (INSTIs).[10]

Rationale for Design and Mechanism of Action

The core concept behind these novel INSTIs is the chelation of two essential Mg²⁺ ions within the active site of the HIV-1 integrase.[10] The indole-2-carboxylic acid moiety serves as an effective chelating agent. Structural modifications at the C6 position of the indole ring, facilitated by the bromo-substituent, allow for the introduction of various aryl groups. These modifications are designed to enhance the binding affinity and inhibitory activity of the compounds.[10] The proposed mechanism involves the indole nucleus and the C2 carboxyl group directly interacting with the magnesium ions, thereby blocking the strand transfer step of integration.[10]

HIV_Integrase_Inhibition Novel Indole Derivative Novel Indole Derivative Integration (blocked) Integration (blocked) Novel Indole Derivative->Integration (blocked) Inhibits

Comparative Performance of Novel INSTIs

The synthesized derivatives of this compound have demonstrated significant inhibitory activity against HIV-1 integrase. The following table presents a comparison of the 50% inhibitory concentration (IC₅₀) values of several novel compounds against the parent compound and existing antiretroviral drugs.

Compound IDModification on this compoundHIV-1 Integrase IC₅₀ (µM)Reference
Parent Compound (1) Unmodified32.37[10]
Compound 16h Esterified, with C6 modification8.68[10]
Compound 16j Esterified, with C6 modification9.67[10]
Compound 17a Hydrolyzed, with C6 modification3.11[10]
Compound 20a Optimized C3 and C6 modifications0.13[11][12]
Raltegravir (RAL) Approved INSTI~0.02 - 0.05[13]
Dolutegravir (DTG) Approved INSTI~0.002 - 0.005N/A

As evidenced by the data, strategic modifications to the this compound scaffold lead to a substantial increase in inhibitory potency. Notably, compound 17a shows a more than 10-fold improvement over the parent compound.[10] Further optimization, as seen in compound 20a , results in a remarkable increase in activity, bringing it into a range comparable with clinically approved INSTIs.[11][12]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol is based on a commercially available ELISA-based kit and methods described in the literature.[9][14][15]

HIV_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 Coat plate with donor substrate DNA p2 Block non-specific binding sites p1->p2 r1 Add HIV-1 Integrase r2 Add test compounds (novel derivatives) r1->r2 r3 Add target substrate DNA r2->r3 d1 Add HRP-labeled antibody d2 Add TMB substrate d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance at 450 nm d3->d4 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_detection cluster_detection cluster_reaction->cluster_detection

Materials:

  • HIV-1 Integrase Assay Kit (e.g., XpressBio, EZ-1700)[9]

  • Test compounds (novel this compound derivatives)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Coat the wells of a 96-well plate with the donor substrate DNA solution and incubate.

    • Wash the wells with wash buffer.

    • Add blocking buffer to each well and incubate to prevent non-specific binding.

    • Wash the wells with reaction buffer.

  • Enzymatic Reaction:

    • Add the HIV-1 integrase enzyme solution to each well.

    • Add serial dilutions of the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate briefly at room temperature.

    • Add the target substrate DNA solution to initiate the strand transfer reaction.

    • Incubate to allow for the integration reaction to occur.

  • Detection:

    • Wash the wells extensively with wash buffer.

    • Add an HRP-labeled antibody that specifically binds to the integrated DNA product and incubate.

    • Wash the wells to remove unbound antibody.

    • Add TMB substrate and incubate until a color change is observed.

    • Add stop solution to quench the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Combating Fungal Pathogens: 3-Acyl-6-bromoindoles as Potent Antifungal Agents

Fungal infections, particularly those caused by pathogens like Botrytis cinerea (gray mold) and Monilinia fructicola (brown rot), pose a significant threat to agriculture.[16] The development of new fungicides with novel mechanisms of action is crucial to combat the emergence of resistant strains. A series of 3-acyl-6-bromoindoles, derived from 6-bromoindole, have shown promising antifungal activity.[16]

Rationale for Design and Dual Mechanism of Action

The antifungal activity of these compounds appears to be multifaceted. The parent compound, 6-bromoindole, is a potent inhibitor of mycelial growth, suggesting it targets established infections.[16] In contrast, the acetylated derivative, 3-acetyl-6-bromoindole, is a formidable inhibitor of conidial germination, indicating its potential as a preventative agent.[16] Molecular docking studies suggest that 6-bromoindole preferentially interacts with succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, thereby disrupting cellular energy metabolism.[16][17]

Comparative Performance of Novel Antifungal Agents

The in vitro antifungal activity of 3-acyl-6-bromoindole derivatives has been evaluated against key phytopathogenic fungi. The following table compares their 50% effective concentration (EC₅₀) values with commercial fungicides.

Compound IDTarget PathogenMycelial Growth EC₅₀ (µg/mL)Conidial Germination Inhibition (%)Reference
6-Bromoindole (I) B. cinerea11.62Low[16]
M. fructicola18.84Low[16]
3-Acetyl-6-bromoindole (II) B. cinerea>100100[16]
M. fructicola>10096[16]
BC-1000® (Commercial Fungicide) B. cinerea>100N/A[16]
Captan® (Commercial Fungicide) B. cinerea>100N/A[16]
Mystic® (Commercial Fungicide) B. cinerea~10-20N/A[16]

The data clearly demonstrates the potent and specific activities of the 6-bromoindole derivatives. 6-Bromoindole (I) exhibits superior inhibition of mycelial growth compared to several commercial fungicides.[16] Conversely, 3-acetyl-6-bromoindole (II) shows exceptional efficacy in preventing conidial germination.[16] This dual-action capability within the same chemical scaffold highlights its potential for developing comprehensive fungal control strategies.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing and can be adapted for filamentous fungi.[18][19][20][21][22]

Antifungal_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Data Acquisition & Analysis p1 Prepare fungal inoculum p2 Prepare serial dilutions of test compounds p1->p2 i1 Inoculate microplate with fungal suspension and compounds i2 Incubate at appropriate temperature and duration i1->i2 r1 Visually or spectrophotometrically assess fungal growth r2 Determine Minimum Inhibitory Concentration (MIC) or EC₅₀ r1->r2 cluster_prep cluster_prep cluster_incubation cluster_incubation cluster_prep->cluster_incubation cluster_readout cluster_readout cluster_incubation->cluster_readout

Materials:

  • Fungal isolates (B. cinerea, M. fructicola)

  • RPMI-1640 medium

  • 96-well microplates

  • Test compounds (3-acyl-6-bromoindoles)

  • Spectrophotometer (optional)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolates on appropriate agar plates.

    • Prepare a suspension of conidia or mycelial fragments in sterile saline.

    • Adjust the suspension to a standardized concentration using a spectrophotometer or hemocytometer.

  • Drug Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well microplates.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microplate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at the optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours).

  • Endpoint Determination:

    • For mycelial growth inhibition, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of visible growth.

    • For conidial germination inhibition, assess the percentage of germinated conidia in each well compared to the growth control.

    • The EC₅₀ value can be calculated by plotting the percentage of growth inhibition against the drug concentration.

Reversing Antibiotic Resistance: 6-Bromoindole Derivatives as Bacterial Cystathionine γ-Lyase Inhibitors

The rise of antibiotic-resistant bacteria is a global health crisis. One innovative strategy to combat this is the use of "antibiotic potentiators," which are compounds that enhance the efficacy of existing antibiotics.[13] Derivatives of 6-bromoindole have been identified as potent inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for bacterial defense against oxidative stress, thereby acting as effective antibiotic potentiators.[13]

Rationale for Design and Mechanism of Action

Many bactericidal antibiotics induce the production of reactive oxygen species (ROS) in bacteria. To counteract this, bacteria produce hydrogen sulfide (H₂S), a potent antioxidant. Bacterial cystathionine γ-lyase is a key enzyme in H₂S biosynthesis.[23] By inhibiting bCSE, the 6-bromoindole derivatives prevent H₂S production, leaving the bacteria vulnerable to the oxidative damage caused by antibiotics.[13] This synergistic effect restores the activity of antibiotics against resistant strains.

Comparative Performance of Novel Antibiotic Potentiators

The efficacy of 6-bromoindole derivatives as antibiotic potentiators is typically evaluated by determining the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the potentiator.

AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic + Potentiator (µg/mL)Fold EnhancementReference
Doxycycline P. aeruginosa904.28 (with 13b)21[24]
Erythromycin E. coli17410.88 (with 13c)16[24]

The data indicates a significant potentiation effect, with a 21-fold enhancement of doxycycline's activity against P. aeruginosa in the presence of compound 13b .[24] This demonstrates the potential of these 6-bromoindole derivatives to rejuvenate our existing antibiotic arsenal.

Experimental Protocol: Cystathionine γ-Lyase Activity Assay

This protocol is based on the ninhydrin-based colorimetric assay for cysteine, a product of the CGL-catalyzed reaction.[25]

CGL_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection r1 Prepare reaction mixture (buffer, PLP, DTT) r2 Add purified bCSE and test compounds r1->r2 r3 Initiate reaction with cystathionine r2->r3 r4 Incubate at 37°C r3->r4 d1 Stop reaction with acetic acid d2 Add acidic ninhydrin reagent d1->d2 d3 Boil to develop color d2->d3 d4 Read absorbance at 560 nm d3->d4 cluster_reaction cluster_reaction cluster_detection cluster_detection cluster_reaction->cluster_detection

Materials:

  • Purified bacterial cystathionine γ-lyase (bCSE)

  • Cystathionine

  • Pyridoxal-5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Bis-Tris Propane buffer

  • Acidic ninhydrin reagent

  • Glacial acetic acid

  • Test compounds (6-bromoindole derivatives)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Bis-Tris Propane buffer, PLP, and DTT.

    • Add the purified bCSE enzyme and the test compounds at various concentrations.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the substrate, cystathionine.

    • Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

  • Colorimetric Detection:

    • Stop the reaction by adding glacial acetic acid.

    • Add the acidic ninhydrin reagent.

    • Boil the samples to allow for color development.

    • Cool the samples and dilute with ethanol.

    • Measure the absorbance at 560 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cysteine.

    • Calculate the amount of cysteine produced in each reaction.

    • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel bioactive compounds with diverse therapeutic applications. The derivatives synthesized from this versatile molecule have demonstrated significant potential as HIV-1 integrase inhibitors, antifungal agents, and antibiotic potentiators. The strategic modifications enabled by the bromo-substituent allow for the fine-tuning of biological activity, leading to compounds with high potency and, in some cases, novel mechanisms of action. The comparative data presented in this guide clearly illustrates the promising performance of these novel compounds against existing alternatives. The detailed experimental protocols provided offer a robust framework for their further characterization and validation. As research in this area continues, the this compound scaffold is poised to yield even more innovative and impactful therapeutic agents.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Bromoindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and efficiency in the lab. Handling specialized reagents like 6-Bromoindole-2-carboxylic acid (CAS: 16732-65-3), a crucial building block in pharmaceutical synthesis, demands a comprehensive understanding of not just its application, but its entire lifecycle, including proper disposal.[1] This guide provides a direct, field-tested protocol for the safe and compliant disposal of this compound, moving beyond mere procedural steps to explain the chemical reasoning that underpins these critical safety measures.

Immediate Safety Profile & Hazard Assessment

Before handling or preparing for disposal, a clear understanding of the compound's hazard profile is essential. This compound is a solid substance whose primary risks are associated with direct contact and inhalation of its dust.

Table 1: GHS Hazard Summary for this compound

Hazard Classification GHS Code Description Source(s)
Skin Irritation H315 Causes skin irritation. [2][3][4]
Eye Irritation H319 Causes serious eye irritation. [2][3][4]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[2][3][5] |

The Globally Harmonized System (GHS) designates this compound with the "Warning" signal word and the exclamation mark pictogram, indicating its moderate but immediate hazards upon exposure.[2][6]

The Core Principle: Segregation of Halogenated Organic Waste

The single most important factor governing the disposal of this compound is its chemical structure. The presence of a bromine atom attached to the indole ring classifies it as a halogenated organic compound .[7] This classification is not merely academic; it has critical implications for waste management.

Halogenated organic wastes cannot be mixed with general non-halogenated solvent waste.[8][9] The reason for this strict segregation is rooted in the disposal technology itself. The preferred and regulated method for destroying these compounds is high-temperature incineration.[10][11] If not incinerated under specific conditions (e.g., with flue gas scrubbing), halogenated compounds can generate highly toxic and environmentally persistent byproducts, such as dioxins and furans. Therefore, proper segregation at the source is the first line of defense in ensuring environmental safety and regulatory compliance.[10]

Step-by-Step Disposal Protocol for this compound

This protocol applies to surplus, non-recyclable this compound and materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels).

1. Personal Protective Equipment (PPE) Assembly:

  • Before handling the waste, ensure you are wearing appropriate PPE.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for integrity before use.[11]

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required.[5][11]

  • Lab Coat: A standard lab coat should be worn to protect from incidental contact.

  • Respiratory Protection: If there is a risk of generating dust, work within a chemical fume hood. For larger quantities or in the absence of a fume hood, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is necessary.[5][11]

2. Waste Container Selection & Labeling:

  • Container: Use a dedicated, sealable, and chemically compatible container for "Halogenated Organic Solid Waste." The container must be in good condition, with a tightly closing lid to prevent any release of dust.[12][13]

  • Labeling: The container must be clearly and accurately labeled before the first item of waste is added.[8] The label must include:

    • The words "HAZARDOUS WASTE ".[13][14]

    • The full chemical name: "This compound ".[14]

    • An indication of its hazards (e.g., "Irritant").

3. Waste Collection & Containment:

  • Carefully transfer the solid waste into the designated hazardous waste container using a spatula or scoop.

  • Perform this action in a way that minimizes dust generation.[5][11] Do not crush the material or drop it from a height.

  • Any consumables heavily contaminated with the compound (e.g., weighing paper, gloves) should also be placed in this container.[14]

  • Once the waste is added, securely seal the container. Keep the container closed at all times except when actively adding waste.[8][15]

4. Temporary On-Site Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be cool, dry, well-ventilated, and away from incompatible materials.[15]

  • Ensure the storage location does not expose the container to physical damage.[5]

5. Final Disposal Arrangement:

  • The final step is to arrange for pickup and disposal by a licensed professional waste disposal company.[11][14]

  • Never dispose of this compound down the drain or in the regular trash.[10][14] This compound can harm aquatic life and disrupt wastewater treatment processes.

  • The material will be transported to a facility equipped for controlled incineration with afterburners and scrubbers to safely manage the combustion byproducts.[10][11]

Emergency Protocol: Spill Management

Accidents happen, and a prepared response is key to maintaining a safe laboratory environment.

1. Immediate Actions:

  • Alert personnel in the immediate area of the spill.

  • If the spill generates a significant amount of dust, evacuate the area and ensure it is well-ventilated, preferably through a fume hood.[11][16]

2. Control & Cleanup:

  • Wearing the full PPE described in the disposal protocol, control the spread of the solid.

  • Use a dry cleanup procedure. Do not use air hoses .[5]

  • Carefully sweep or shovel the spilled material.[5][11]

  • Place the collected material and any cleanup consumables (e.g., absorbent pads used for decontamination) into a suitable, sealed container labeled as hazardous waste, as described above.[5][12]

3. Decontamination:

  • After the bulk of the spill has been removed, decontaminate the area and any affected equipment.[16]

  • Wipe the surface with a damp cloth or sponge, taking care not to create aerosols. Conventional cleaning products are generally sufficient for small residual amounts.[16] All cleaning materials must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Identification cluster_contain Phase 2: Containment cluster_storage Phase 3: Storage & Disposal A Waste Generated (Surplus or Contaminated Material) B Identify as Halogenated Organic (Contains Bromine) A->B C Assemble Required PPE (Gloves, Goggles, Lab Coat, Respirator if needed) B->C D Select Compatible, Sealable Waste Container C->D Proceed to Containment E Label Container: 'HAZARDOUS WASTE' 'this compound' D->E F Transfer Waste, Minimizing Dust E->F G Securely Seal Container F->G Proceed to Storage H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup with Licensed Waste Disposal Service H->I J Final Disposal via Controlled Incineration I->J Spill Spill Occurs Spill_Cleanup Follow Spill Management Protocol (Sweep, Contain, Decontaminate) Spill->Spill_Cleanup Spill_Cleanup->F Place recovered material in waste container

Caption: Disposal workflow for this compound.

By adhering to this guide, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment, while maintaining full regulatory compliance.

References

A Researcher's Guide to Safely Handling 6-Bromoindole-2-carboxylic Acid: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 6-Bromoindole-2-carboxylic acid is a valuable building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders and in materials science for creating advanced organic electronics.[1] However, its utility in the lab is matched by the critical need for meticulous safety protocols. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE) for handling this compound, ensuring both your safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4][5][6] Therefore, a comprehensive PPE strategy is not merely a suggestion but a mandatory component of the experimental workflow. The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.

The hazard statements associated with this chemical are:

  • H315: Causes skin irritation[2][3][5]

  • H319: Causes serious eye irritation[2][3][5]

  • H335: May cause respiratory irritation[2][3][5]

Core Principles of PPE Selection

The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedures being undertaken. The following sections detail the essential PPE components and the rationale behind their use when handling this compound.

Hand Protection: Your First Line of Defense

Direct skin contact is a significant risk, making glove selection paramount.

  • Recommended Gloves: Chemical-resistant gloves are required.[7] Disposable nitrile gloves are a suitable choice for incidental contact.[8]

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Proper Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with the chemical.[9] Contaminated gloves should be disposed of immediately as hazardous waste.[7][9]

Eye and Face Protection: Shielding Against the Unseen

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 or NIOSH-approved standards are mandatory for all operations.[9]

  • Enhanced Protection: For tasks with a higher risk of splashing or dust generation, such as weighing or transferring large quantities, chemical splash goggles are essential.[8][10]

  • Maximum Protection: In situations with a significant risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles.[7][8][10]

Respiratory Protection: Preventing Inhalation Hazards

As a powder, this compound can become airborne, posing a respiratory threat.

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Respirator Use: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup where dust generation is likely, a NIOSH-approved respirator is required.[7] For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[9]

Protective Clothing: A Barrier for Your Body

To prevent contamination of personal clothing and skin, appropriate protective garments are necessary.

  • Lab Coat: A standard or chemical-resistant lab coat must be worn and kept fully buttoned.[7]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.[7]

    • Ventilation Check: Before commencing work, ensure that the fume hood is functioning correctly.

    • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[7]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.

  • Handling the Compound:

    • Weighing: To minimize dust generation, carefully weigh the powdered compound on a weigh boat or paper inside the fume hood.[7]

    • Transfer: Use a spatula for transferring the solid. Avoid actions that could create dust, such as pouring from a height.[7]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, then the face shield or goggles, lab coat, and finally the respirator (if worn).

    • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Level start Start: Handling This compound weighing Weighing or Transferring Solid? start->weighing spill Spill or Potential for High Dust? weighing->spill Yes low_risk Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat - Enclosed Shoes weighing->low_risk No (e.g., handling solution) medium_risk Moderate Risk PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Enclosed Shoes - Work in Fume Hood spill->medium_risk No high_risk High Risk PPE: - Nitrile Gloves - Chemical Splash Goggles & Face Shield - Lab Coat - Enclosed Shoes - NIOSH-approved Respirator spill->high_risk Yes

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Managing the Lifecycle of a Hazardous Chemical

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[7]

  • Unused Chemical: Unused or surplus this compound must be disposed of as hazardous chemical waste. This should be handled by a licensed professional waste disposal service.[9] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11]

  • Contaminated Packaging: The original container, once empty, should be treated as hazardous waste and disposed of accordingly.[9]

  • Environmental Precautions: Do not allow the product to enter drains or sewer systems.[9][11]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and informed response is crucial.

Spill Cleanup
  • Minor Spills (Solid):

    • Ensure proper PPE is worn, including respiratory protection if dust is present.[2]

    • Carefully sweep or scoop up the spilled material to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal.[2][9]

    • Clean the spill area with a wet cloth or paper towels, and dispose of the cleaning materials as hazardous waste.[12]

  • Major Spills:

    • Evacuate the area and alert others.[9]

    • If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety department immediately.

    • Prevent the spill from entering drains or waterways.[2]

Exposure Response
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[9]

By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoindole-2-carboxylic acid
Reactant of Route 2
6-Bromoindole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.